Product packaging for 3-Chloro-4-morpholinobenzaldehyde(Cat. No.:CAS No. 886500-23-8)

3-Chloro-4-morpholinobenzaldehyde

Cat. No.: B1599541
CAS No.: 886500-23-8
M. Wt: 225.67 g/mol
InChI Key: PUYGMNZNDICVPO-UHFFFAOYSA-N
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Description

3-Chloro-4-morpholinobenzaldehyde is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO2 B1599541 3-Chloro-4-morpholinobenzaldehyde CAS No. 886500-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYGMNZNDICVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428091
Record name 3-Chloro-4-morpholinobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-23-8
Record name 3-Chloro-4-morpholinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-morpholinobenzaldehyde (CAS No. 886500-23-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

3-Chloro-4-morpholinobenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in synthetic organic chemistry. Its unique structural features—a reactive aldehyde group, a chloro substituent, and a morpholine moiety—make it a versatile precursor for the synthesis of a wide range of complex molecules. The presence of the morpholine ring is of particular interest in medicinal chemistry, as this heterocycle is known to improve the pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with the aim of empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 886500-23-8[2][3]
Molecular Formula C₁₁H₁₂ClNO₂[4]
Molecular Weight 225.67 g/mol [4]
Appearance White to light yellow crystalline powder (predicted)[2]
Purity ≥97% (commercially available)[5]

Note: Some properties, such as melting and boiling points, are not yet reported in publicly available literature and would need to be determined experimentally.

Synthesis of this compound: A Mechanistic Approach

The most logical and established method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide from an activated aromatic ring by a nucleophile, in this case, morpholine.

Reaction Principle

The starting material for this synthesis is 3,4-dichlorobenzaldehyde. The two electron-withdrawing chlorine atoms on the benzene ring, along with the aldehyde group, activate the ring towards nucleophilic attack. Morpholine, a secondary amine, acts as the nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, leading to the selective substitution of the chlorine atom at the 4-position. The chlorine at the 3-position is less susceptible to substitution due to the deactivating effect of the adjacent aldehyde group.

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

Detailed Experimental Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.[6][7]

Materials:

  • 3,4-Dichlorobenzaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorobenzaldehyde (1 equivalent), potassium carbonate (2 equivalents), and dimethylformamide (DMF) as the solvent.

  • Addition of Nucleophile: While stirring, add morpholine (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis_Workflow A 1. Reaction Setup (3,4-Dichlorobenzaldehyde, K₂CO₃, DMF) B 2. Add Morpholine A->B C 3. Heat (80-100 °C, 4-6h) Monitor by TLC B->C D 4. Aqueous Work-up C->D E 5. Extraction with Ethyl Acetate D->E F 6. Brine Wash E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography (Silica Gel, Hexane/EtOAc) G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely published, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (δ 9.8-10.0 ppm), aromatic protons in the region of δ 7.0-8.0 ppm, and two multiplets for the methylene protons of the morpholine ring (δ 3.0-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon around δ 190 ppm, aromatic carbons between δ 110-160 ppm, and two signals for the morpholine carbons in the range of δ 45-70 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹, C-Cl stretching in the fingerprint region, and C-N and C-O stretching vibrations from the morpholine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.67 g/mol ) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).

Applications in Research and Development

The unique combination of functional groups in this compound makes it a highly attractive starting material for the synthesis of a variety of target molecules, particularly in the pharmaceutical and materials science sectors.

Medicinal Chemistry

The morpholine moiety is a well-established pharmacophore that can enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of a drug molecule.[1] The aldehyde group provides a handle for further chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the facile introduction of diverse functionalities. The chloro-substituent can also be a site for further modification through cross-coupling reactions or can contribute to the binding affinity of the molecule to its biological target.[8][9]

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Oncology: As a scaffold for the development of kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: In the synthesis of novel antibacterial and antiviral compounds.

  • Central Nervous System (CNS) Disorders: The morpholine group can improve brain penetration, making it a valuable component in the design of drugs targeting the CNS.

Materials Science

Substituted benzaldehydes are important precursors for the synthesis of a variety of organic materials, including polymers, dyes, and nonlinear optical materials. The specific substitution pattern of this compound could be exploited to fine-tune the electronic and optical properties of these materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for similar compounds, the following guidelines are recommended.[4][10][11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water and seek medical attention.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and comprehensive safety information.[4]

Conclusion

This compound is a chemical intermediate with significant potential for a wide range of applications, particularly in the field of drug discovery. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with its versatile chemical handles, makes it an attractive building block for the construction of complex and biologically active molecules. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors, paving the way for future innovations in both academic and industrial research.

References

A Comprehensive Technical Guide to 3-Chloro-4-morpholinobenzaldehyde for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-morpholinobenzaldehyde is a pivotal substituted aromatic aldehyde that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique structural combination of a reactive aldehyde, an electron-withdrawing chlorine atom, and a versatile morpholine moiety makes it an intermediate of significant interest for the synthesis of complex therapeutic agents, particularly kinase inhibitors and other targeted therapies. This technical guide provides an in-depth analysis of this compound, beginning with a foundational examination of its molecular weight and physicochemical properties. It further details a validated laboratory-scale synthesis protocol, robust analytical characterization methods, and discusses its strategic applications in drug discovery, supported by mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical guidance on the use of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section delineates the core identity and physicochemical characteristics of this compound.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: 3-chloro-4-(morpholin-4-yl)benzaldehyde

  • CAS Number: 886500-23-8[1][2]

  • Molecular Formula: C₁₁H₁₂ClNO₂[3]

  • Synonyms: 3-Chloro-4-(4-morpholinyl)benzaldehyde[3]

Core Topic: Molecular Formula and Weight Calculation

The molecular weight (MW) is a critical parameter for all stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry. It is derived from the molecular formula, C₁₁H₁₂ClNO₂, by summing the atomic weights of the constituent atoms.

The calculation, based on the most common isotopes, is as follows:

  • Carbon (C): 11 atoms × 12.011 amu = 132.121 amu

  • Hydrogen (H): 12 atoms × 1.008 amu = 12.096 amu

  • Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu

  • Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

  • Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight = 225.67 g/mol [3]

This value is essential for converting between mass and moles, preparing solutions of known concentrations, and determining reaction yields.

Physicochemical Data

A summary of key physical and chemical properties is presented below. These values are critical for selecting appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
Molecular Weight 225.67 g/mol [3]
CAS Number 886500-23-8[1][2]
Molecular Formula C₁₁H₁₂ClNO₂[3]
Appearance White to light yellow crystalline powder[4] (by analogy)
Purity ≥97% (typical)[5]
Solubility Soluble in common organic solvents (e.g., DMF, DCM, Ethyl Acetate)Inferred

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 3-chloro-4-fluorobenzaldehyde.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The underlying principle of this synthesis is the displacement of a good leaving group (fluoride) on an electron-deficient aromatic ring by a nucleophile (morpholine). The presence of the electron-withdrawing aldehyde group and the chlorine atom activates the ring towards nucleophilic attack, making the reaction feasible. Potassium carbonate is used as a base to deprotonate the morpholine, enhancing its nucleophilicity.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.

Materials:

  • 3-Chloro-4-fluorobenzaldehyde (1.0 eq)[6]

  • Morpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-fluorobenzaldehyde and anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous potassium carbonate to the solution.

  • Add morpholine dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

  • A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with deionized water.

  • Dry the crude product under vacuum.

Purification Workflow

The crude product typically requires purification to remove unreacted starting materials and byproducts. Recrystallization is an effective method.

Workflow:

  • Dissolve the crude solid in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry under vacuum.

G cluster_synthesis Synthesis cluster_purification Purification A 1. Combine Reactants (3-Chloro-4-fluorobenzaldehyde, Morpholine, K2CO3 in DMF) B 2. Heat and Stir (80-100°C, 12-24h) A->B C 3. Quench (Pour into ice water) B->C D 4. Isolate Crude Product (Vacuum Filtration) C->D E 5. Dissolve Crude (Minimal hot solvent) D->E Crude Product F 6. Recrystallize (Slow cooling) E->F G 7. Isolate Pure Product (Vacuum Filtration & Drying) F->G H Final QC Analysis G->H Pure C11H12ClNO2 G A 3-Chloro-4- morpholinobenzaldehyde B Reductive Amination (+ Primary Amine, NaBH(OAc)3) A->B Step 1 C Intermediate Amine B->C D Further Elaboration (e.g., Amide Coupling) C->D Step 2 E Final Kinase Inhibitor Candidate D->E

References

3-Chloro-4-morpholinobenzaldehyde structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-Chloro-4-morpholinobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. The morpholine moiety is recognized as a "privileged structure" in drug discovery, often improving the pharmacokinetic profile and biological activity of molecules. The presence of a chlorine atom and an aldehyde group further adds to its reactivity and potential for creating diverse chemical entities. Accurate and unambiguous structure elucidation is a critical first step in any research or development endeavor involving this compound, ensuring the reliability of subsequent biological and chemical studies.

This technical guide provides a comprehensive overview of the analytical methodologies employed to elucidate and confirm the structure of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each technique. We will explore a multi-faceted spectroscopic and analytical approach, demonstrating how an integrated analysis provides unequivocal structural confirmation.

Section 1: Predicted Physicochemical Properties and Spectroscopic Data

Before embarking on experimental analysis, it is often beneficial to predict the physicochemical properties and spectroscopic data for the target molecule. These predictions, based on the putative structure and established chemical principles, provide a valuable reference point for interpreting experimental results.

PropertyPredicted Value
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
¹H NMR Aromatic protons (~6.9-7.8 ppm), Aldehyde proton (~9.8 ppm), Morpholine protons (~3.0-3.9 ppm)
¹³C NMR Aromatic carbons (~115-160 ppm), Aldehyde carbon (~190 ppm), Morpholine carbons (~48 and ~66 ppm)
Mass Spectrometry Molecular ion peaks at m/z 225 and 227 (due to ³⁵Cl and ³⁷Cl isotopes)
IR Spectroscopy C=O stretch (~1680-1700 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹)

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: Deciphering the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, aldehyde, and morpholine protons. The electron-withdrawing nature of the aldehyde and chlorine, and the electron-donating effect of the morpholine nitrogen, will influence the chemical shifts of the aromatic protons.

Expected ¹H NMR Spectral Features:

Proton(s)Expected Chemical Shift (δ, ppm)Expected MultiplicityRationale
Aldehyde-H~9.8Singlet (s)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom.
Aromatic-H (H-2)~7.8Doublet (d)Ortho to the electron-withdrawing aldehyde group and meta to the chlorine.
Aromatic-H (H-5)~7.0Doublet (d)Ortho to the electron-donating morpholine group and meta to the aldehyde.
Aromatic-H (H-6)~7.7Doublet of doublets (dd)Ortho to both the aldehyde and the chlorine.
Morpholine-H (O-CH₂)~3.8-3.9Triplet (t)Protons adjacent to the electronegative oxygen atom are deshielded.
Morpholine-H (N-CH₂)~3.0-3.2Triplet (t)Protons adjacent to the nitrogen atom.
¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Expected ¹³C NMR Spectral Features:

Carbon(s)Expected Chemical Shift (δ, ppm)Rationale
Aldehyde C=O~190The carbonyl carbon is highly deshielded.
Aromatic C-4 (C-N)~155-160Attached to the electron-donating morpholine nitrogen.
Aromatic C-1 (C-CHO)~130-135Attached to the aldehyde group.
Aromatic C-2 & C-6~125-130Aromatic carbons.
Aromatic C-3 (C-Cl)~120-125Attached to the chlorine atom.
Aromatic C-5~115-120Shielded by the ortho morpholine group.
Morpholine C-O~66-68Carbons adjacent to the oxygen atom.
Morpholine C-N~48-50Carbons adjacent to the nitrogen atom.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Dissolve Sample b Add Internal Standard a->b c Acquire 1H Spectrum d Acquire 13C Spectrum c->d e Process Spectra f Assign Signals e->f g Confirm Structure f->g cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Workflow for NMR analysis of this compound.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of chlorine with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A pair of peaks at m/z 225 and m/z 227, with a relative intensity ratio of approximately 3:1, corresponding to [C₁₁H₁₂³⁵ClNO₂]⁺ and [C₁₁H₁₂³⁷ClNO₂]⁺, respectively.

  • Key Fragmentation Patterns:

    • Loss of the aldehyde group (-CHO): [M-29]⁺

    • Loss of the morpholine ring: [M-86]⁺

    • Cleavage of the C-Cl bond: [M-35]⁺

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peaks and characteristic fragment ions to confirm the molecular weight and aspects of the structure.

MS_Fragmentation M [M]⁺˙ m/z 225/227 M_minus_CHO [M-CHO]⁺ m/z 196/198 M->M_minus_CHO -CHO M_minus_Cl [M-Cl]⁺ m/z 190 M->M_minus_Cl -Cl M_minus_morpholine [M-C₄H₈NO]⁺ m/z 139/141 M->M_minus_morpholine -C₄H₈NO

Caption: Plausible fragmentation pathways for this compound in MS.

Section 4: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
Aldehyde C=O Stretch~1680-1700Strong absorption characteristic of an aromatic aldehyde.
Aromatic C=C Stretches~1450-1600Multiple bands indicating the presence of an aromatic ring.
Aromatic C-H Stretch~3030-3100Absorption just above 3000 cm⁻¹ is typical for aromatic C-H bonds.
Aliphatic C-H Stretches~2850-2960From the morpholine ring.
C-N Stretch~1200-1350Characteristic of the morpholine amine.
C-O-C Stretch~1100-1150Ether linkage within the morpholine ring.
C-Cl Stretch~700-800Indicates the presence of a chloro-substituent.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Section 5: X-ray Crystallography (The Definitive Method)

While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography is considered the gold standard for unambiguous structure determination in the solid state. It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using a specific X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software. The final refined structure provides a detailed three-dimensional model of the molecule.

Section 6: Integrated Approach to Structure Confirmation

The most reliable structure elucidation comes from an integrated approach where data from multiple analytical techniques are combined to build a comprehensive and self-consistent picture of the molecule.

Integrated_Approach cluster_data Experimental Data cluster_info Structural Information NMR NMR (¹H, ¹³C) Connectivity Connectivity & H/C Framework NMR->Connectivity MS Mass Spec. MolWeight Molecular Weight & Formula MS->MolWeight IR IR Spec. FuncGroups Functional Groups IR->FuncGroups Xray X-ray Crystallography ThreeDStruct 3D Structure Xray->ThreeDStruct Confirmed_Structure Confirmed Structure of This compound Connectivity->Confirmed_Structure MolWeight->Confirmed_Structure FuncGroups->Confirmed_Structure ThreeDStruct->Confirmed_Structure

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic use of modern analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. For ultimate confirmation, X-ray crystallography offers an unambiguous three-dimensional structure. By following the protocols and interpretation guidelines outlined in this guide, researchers can confidently and accurately determine the structure of this and other related small molecules, which is a cornerstone of successful chemical and pharmaceutical research.

Spectroscopic Characterization of 3-Chloro-4-morpholinobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-morpholinobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a chlorinated and morpholine-substituted benzene ring attached to a reactive aldehyde group, makes it a versatile building block for the synthesis of a wide range of biologically active compounds and functional materials. Accurate and unambiguous structural elucidation is paramount for its application in these fields. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound dictates its characteristic spectroscopic signatures. The molecule consists of a 1,2,4-trisubstituted benzene ring, an aldehyde group, a chloro substituent, and a morpholine ring. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the aldehyde and chloro groups, and the electron-donating character of the morpholine nitrogen—governs the chemical environment of each atom and, consequently, their spectroscopic behavior.

Diagram 1: Molecular Structure of this compound

A 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aldehydic proton, the aromatic protons, and the methylene protons of the morpholine ring. The position and electronic nature of the substituents on the benzene ring significantly influence the chemical environment, and thus the chemical shifts, of the aromatic and aldehydic protons.[1]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehydic-H
~7.8d1HAr-H
~7.6dd1HAr-H
~7.0d1HAr-H
~3.8t4HO-(CH₂)₂
~3.2t4HN-(CH₂)₂

Interpretation of the ¹H NMR Spectrum:

  • Aldehydic Proton: A sharp singlet is expected at approximately 9.8 ppm. This downfield shift is characteristic of an aldehyde proton, which is deshielded by the electronegative oxygen atom and the aromatic ring current.

  • Aromatic Protons: The three aromatic protons will appear in the region of 7.0-7.8 ppm. The proton ortho to the aldehyde group is expected to be the most downfield due to the combined electron-withdrawing effects of the aldehyde and the chloro group. The proton between the chloro and morpholino groups will likely be the most upfield. The coupling constants will be indicative of their relative positions (ortho, meta).

  • Morpholine Protons: The morpholine ring typically exhibits a chair conformation.[2][3] The methylene protons adjacent to the oxygen atom are expected to resonate around 3.8 ppm, while those adjacent to the nitrogen atom will appear at a more upfield position, around 3.2 ppm.[4] These signals often appear as triplets due to coupling with the adjacent methylene protons.[3][5] In some cases, due to the rapid flipping of the morpholine ring, the axial and equatorial protons may become nearly equivalent, leading to broader signals.[6]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~190C=O (Aldehyde)
~155Ar-C (C-N)
~135Ar-C (C-Cl)
~132Ar-C (C-CHO)
~130Ar-CH
~128Ar-CH
~115Ar-CH
~66O-(CH₂)₂
~48N-(CH₂)₂

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, around 190 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate in the 115-155 ppm region. The carbon attached to the morpholine nitrogen will be significantly deshielded. The carbon bearing the chloro substituent and the carbon attached to the aldehyde group will also show distinct chemical shifts.

  • Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region. The carbons adjacent to the oxygen atom are expected around 66 ppm, while those adjacent to the nitrogen will be at a more upfield position, around 48 ppm.[2][4]

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Diagram 2: NMR Spectroscopy Workflow

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis dissolve Dissolve in Deuterated Solvent nmr NMR Spectrometer (400+ MHz) dissolve->nmr acquire_h1 Acquire ¹H Spectrum nmr->acquire_h1 acquire_c13 Acquire ¹³C & DEPT Spectra nmr->acquire_c13 process Fourier Transform, Phasing, Calibration acquire_h1->process acquire_c13->process interpret Interpret Chemical Shifts, Coupling, Integration process->interpret structure Structure Elucidation interpret->structure

A workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, the aromatic ring, and the morpholine moiety.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2820 and ~2720MediumC-H stretch (Aldehyde)
~1700StrongC=O stretch (Aldehyde)
~1600, ~1500, ~1450Medium to StrongC=C stretch (Aromatic)
~1250StrongC-N stretch
~1115StrongC-O-C stretch (Morpholine)
~820StrongC-H bend (Aromatic, out-of-plane)
~780StrongC-Cl stretch

Interpretation of the IR Spectrum:

  • Aldehyde Group: The most prominent feature will be the strong C=O stretching vibration around 1700 cm⁻¹. The presence of two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance) for the aldehydic C-H stretch is also a key diagnostic feature.

  • Aromatic Ring: The C=C stretching vibrations of the aromatic ring will appear as a series of bands between 1450 and 1600 cm⁻¹. The out-of-plane C-H bending vibrations, which are dependent on the substitution pattern, are expected around 820 cm⁻¹.

  • Morpholine Ring: The C-N stretching vibration is expected around 1250 cm⁻¹, and the characteristic C-O-C stretching of the morpholine ether linkage will appear as a strong band around 1115 cm⁻¹.

  • Chloro Group: The C-Cl stretching vibration is expected in the fingerprint region, around 780 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄).

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to obtain the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
225/227Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine.
224/226[M-H]⁺
196/198[M-CHO]⁺
140/142[M-C₄H₈NO]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion: The molecular ion peak is expected at m/z 225, with a smaller peak at m/z 227 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of a chlorine-containing compound.

  • Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺). Fragmentation of the morpholine ring is also expected.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram 3: Spectroscopic Data Correlation

cluster_0 Molecular Structure cluster_1 Spectroscopic Techniques cluster_2 Observed Data Structure This compound NMR NMR (¹H, ¹³C) Structure->NMR IR IR Structure->IR MS MS Structure->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data

Correlation of molecular structure with data from different spectroscopic techniques.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the unequivocal identification and structural verification of this compound. By understanding the predicted spectral features and the underlying principles of each technique, researchers can confidently characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors. The provided protocols serve as a practical starting point for obtaining high-quality spectroscopic data.

References

3-Chloro-4-morpholinobenzaldehyde solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-4-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in various systems, profoundly influencing its suitability for pharmaceutical and chemical applications. This compound, a substituted aromatic aldehyde, presents a unique combination of functional groups that govern its solubility characteristics. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to accurately assess its solubility in a range of solvent systems. This document moves beyond a simple data sheet to explain the causality behind experimental choices, ensuring a robust and reproducible approach to solubility determination.

Introduction to this compound and the Imperative of Solubility

This compound is a synthetic organic compound featuring a benzaldehyde core substituted with a chlorine atom and a morpholine ring. The morpholine moiety, a heterocyclic amine, is often incorporated into molecules to enhance water solubility and modulate the lipo-water partition coefficient (LogP).[1] This makes it a structure of interest in medicinal chemistry and materials science.[2]

The solubility of an active pharmaceutical ingredient (API) is a paramount factor in drug development. It directly impacts bioavailability, formulation strategies, and the overall therapeutic efficacy of a drug candidate. Poor aqueous solubility is a leading cause of failure for new chemical entities in the development pipeline.[3] Therefore, a thorough understanding and precise measurement of the solubility profile of compounds like this compound are not merely procedural steps but foundational pillars of successful research and development.

Theoretical Solubility Profile: A Molecular Structure-Based Assessment

The principle of "like dissolves like" is the cornerstone for predicting a compound's solubility.[4] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility behavior.

  • Morpholine Ring: This heterocyclic amine contains both an ether linkage (oxygen) and a secondary amine (nitrogen), making it capable of acting as a hydrogen bond acceptor. The nitrogen atom also imparts basicity. Morpholine itself is miscible with water and a variety of organic solvents.[5][6][7] Its presence is expected to significantly enhance the aqueous solubility of the molecule.

  • Benzaldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor. However, the aromatic ring is nonpolar and hydrophobic.

  • Chloro Substituent: The chlorine atom is electronegative, contributing to the molecule's overall dipole moment, but it is also hydrophobic.

Predicted Solubility: Based on this structural analysis, this compound is predicted to exhibit a mixed solubility profile:

  • High Solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) due to the combined polarity of the morpholine and aldehyde groups.

  • Moderate to Low Solubility in water. While the morpholine group enhances aqueous solubility, the hydrophobic chlorinated benzene ring will limit it. The solubility in aqueous media is expected to be pH-dependent due to the basic nature of the morpholine nitrogen.

  • Low to Negligible Solubility in nonpolar solvents (e.g., Hexane, Toluene) due to the overall polarity of the molecule.

The following diagram illustrates the relationship between the molecular structure and its predicted solubility characteristics.

G cluster_molecule This compound cluster_prediction Predicted Solubility Profile mol Molecular Structure Morpholine Ring (Polar, H-bond acceptor) Benzaldehyde (Polar, H-bond acceptor) Chlorophenyl (Nonpolar, Hydrophobic) solubility Solubility Prediction High in Polar Solvents (e.g., DMSO, Ethanol) Moderate in Aqueous Solutions (pH-dependent) Low in Nonpolar Solvents (e.g., Hexane) mol:f1->solubility:f1 Dominant Polar Groups mol:f1->solubility:f2 Enhances Aqueous Solubility mol:f3->solubility:f2 Limits Aqueous Solubility mol:f3->solubility:f3 Hydrophobic Character

Caption: Relationship between molecular structure and predicted solubility.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate data. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement approach.[8]

Rationale for the Shake-Flask Method

This method involves agitating an excess amount of the solid compound in a specific solvent for a prolonged period until equilibrium is reached. At equilibrium, the solvent is saturated with the solute, and the concentration of the dissolved compound represents its solubility at that temperature. This approach is considered the most reliable for determining thermodynamic (true) equilibrium solubility.[8]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, DMSO, Acetonitrile, Hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Procedure:

  • Preparation: a. Add an excess amount of this compound to several pre-weighed glass vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point could be ~10 mg of the compound. b. Accurately add a specific volume of the desired solvent (e.g., 2 mL) to each vial.

  • Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. c. Agitate the samples for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours.[9] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Solubility is confirmed when consecutive measurements are consistent.[10]

  • Phase Separation: a. After equilibration, remove the vials from the shaker and let them stand to allow undissolved solids to settle. b. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.[4][9] c. Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[4]

  • Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate a calibration curve by analyzing the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[9][11] c. Appropriately dilute the filtered saturated solution (filtrate) and analyze it using the same method. d. Determine the concentration of the compound in the filtrate by interpolating its response against the calibration curve. This concentration is the solubility of the compound.

  • Data Reporting: a. Report the solubility in standard units such as mg/mL and mol/L at the specified temperature.

The following diagram provides a visual representation of this experimental workflow.

G start Start: Prepare Materials prep Step 1: Preparation Add excess compound to a known volume of solvent in vials. start->prep equil Step 2: Equilibration Agitate vials at constant temperature for 24-48 hours. prep->equil Ensure saturation separate Step 3: Phase Separation Centrifuge and filter the suspension to obtain a clear saturated solution. equil->separate Reach equilibrium quant Step 4: Quantification Analyze the filtrate concentration using HPLC or UV-Vis. separate->quant Isolate dissolved solute report Step 5: Data Reporting Calculate and report solubility in mg/mL and mol/L. quant->report Use calibration curve end_node End: Solubility Profile report->end_node

Caption: Experimental workflow for the shake-flask solubility assay.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table serves as a template for reporting the solubility of this compound.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

Solvent SystemClassificationSolubility (mg/mL)Solubility (mol/L)
Deionized WaterPolar Protic[Experimental Value][Calculated Value]
PBS (pH 7.4)Aqueous Buffer[Experimental Value][Calculated Value]
0.1 N HClAcidic Aqueous[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
HexaneNonpolar[Experimental Value][Calculated Value]

Interpretation:

  • Aqueous Solubility (Water, PBS): These values are critical for predicting oral bioavailability and suitability for intravenous formulations.

  • pH-Dependent Solubility (PBS vs. 0.1 N HCl): A higher solubility in acidic solution compared to neutral PBS would confirm the basic nature of the morpholine group and suggest that the compound will be more soluble in the acidic environment of the stomach.

  • Organic Solvent Solubility (Ethanol, DMSO, etc.): This data is vital for designing synthetic reaction conditions, purification strategies (e.g., crystallization), and for developing formulations that use co-solvents.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. By integrating theoretical predictions based on molecular structure with a rigorous, step-by-step experimental protocol, researchers can generate the accurate and reliable data necessary for informed decision-making in drug discovery, chemical synthesis, and materials science. Adherence to validated methodologies like the shake-flask method ensures the integrity and reproducibility of the results, forming a solid foundation for subsequent development activities.

References

An In-depth Technical Guide to 3-Chloro-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical properties, synthesis, and characterization of 3-Chloro-4-morpholinobenzaldehyde, a compound of interest for researchers and professionals in drug development and fine chemical synthesis. This document is structured to deliver not just data, but also the scientific rationale behind the presented information, reflecting field-proven insights and expertise.

Introduction and Molecular Overview

This compound, with the CAS Number 886500-23-8, is a substituted aromatic aldehyde. Its structure, featuring a benzaldehyde core with a chlorine atom and a morpholine ring at positions 3 and 4 respectively, makes it a valuable intermediate in organic synthesis. The electron-donating morpholine group and the electron-withdrawing chlorine atom and aldehyde group create a unique electronic environment within the molecule, influencing its reactivity and physical properties. This compound is of particular interest in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Caption: Molecular structure of this compound.

Core Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its key physical properties based on information from chemical suppliers and predicted values. It is crucial for researchers to experimentally verify these properties for any specific batch.

PropertyValueSource
CAS Number 886500-23-8ChemicalBook[1]
Molecular Formula C₁₁H₁₂ClNO₂Calculated
Molecular Weight 225.67 g/mol BLD Pharm[2]
Appearance Expected to be a solid at room temperature, likely a crystalline powder.Inferred from similar compounds
Melting Point Not experimentally determined. Predicted to be in the range of 80-120 °C based on analogous compounds.Prediction
Boiling Point Not experimentally determined. Predicted to be >300 °C at atmospheric pressure.Prediction
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water.Inferred from structure

Synthesis and Methodologies

A robust and reproducible synthesis is paramount for obtaining high-purity this compound. While a specific protocol for this exact molecule is not widely published, a reliable synthetic route can be designed based on well-established nucleophilic aromatic substitution reactions.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with morpholine. The fluorine atom at the para position is activated towards nucleophilic substitution by the electron-withdrawing aldehyde group. The chlorine atom at the meta position is significantly less reactive.

Synthesis_Pathway reactant1 3-Chloro-4-fluorobenzaldehyde reagents Base (e.g., K₂CO₃) Solvent (e.g., DMSO or DMF) reactant1->reagents reactant2 Morpholine reactant2->reagents product This compound reagents->product Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by standard analytical techniques.

Materials:

  • 3-Chloro-4-fluorobenzaldehyde (1 equivalent)

  • Morpholine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2 equivalents)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde and anhydrous potassium carbonate.

  • Solvent and Reagent Addition: Add anhydrous DMSO or DMF to the flask to dissolve the starting materials. Add morpholine to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the potassium carbonate and facilitates the nucleophilic attack.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The use of a brine wash for the combined organic layers helps to remove any residual water and inorganic salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aldehyde Proton: A singlet is expected between δ 9.8 and 10.0 ppm.

  • Aromatic Protons: Three protons on the aromatic ring will likely appear as a set of multiplets between δ 7.0 and 8.0 ppm.

  • Morpholine Protons: Two distinct triplets are expected for the methylene protons of the morpholine ring. The protons adjacent to the nitrogen will likely appear around δ 3.2-3.4 ppm, and the protons adjacent to the oxygen will be shifted downfield to around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected in the range of δ 190-195 ppm.

  • Aromatic Carbons: Six signals for the aromatic carbons are expected between δ 110 and 160 ppm. The carbon attached to the morpholine nitrogen will be significantly shielded.

  • Morpholine Carbons: Two signals for the morpholine carbons are expected, with the carbons adjacent to the nitrogen appearing around δ 45-50 ppm and the carbons adjacent to the oxygen appearing around δ 65-70 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1690-1710 cm⁻¹.

  • C-H Stretch (Aldehyde): A characteristic C-H stretching vibration for the aldehyde proton is expected to appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-N Stretch: A stretching vibration for the C-N bond of the morpholine group is expected around 1250-1350 cm⁻¹.

  • C-O-C Stretch: A strong C-O-C stretching band from the morpholine ring is expected around 1115 cm⁻¹.

  • C-Cl Stretch: A weak to medium absorption band for the C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Safety, Handling, and Storage

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with caution, assuming it may be hazardous. The safety precautions for similar aromatic aldehydes and chlorinated compounds should be followed.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a synthetically valuable compound with significant potential in various fields of chemical research. While comprehensive experimental data on its physical properties are currently limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. It is the responsibility of the researcher to conduct thorough experimental validation of the information provided herein.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 3-chloro-4-morpholinobenzaldehyde, a valuable building block in pharmaceutical and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic precursors and the underlying chemical principles governing its synthesis. We will delve into three core synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), the Vilsmeier-Haack reaction, and a multi-step route commencing from 3-chloro-4-hydroxybenzaldehyde. Each section will provide in-depth procedural details, mechanistic insights, and a critical evaluation of the methodology, grounded in established chemical literature.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of the morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[1] The chloro and aldehyde functionalities offer versatile handles for further chemical transformations, including but not limited to, cross-coupling reactions, reductive aminations, and condensations. This guide aims to equip the reader with the necessary knowledge to efficiently and safely synthesize this important compound.

Precursors and Strategic Considerations

The synthesis of this compound can be approached from several retrosynthetic perspectives. The choice of precursors is dictated by factors such as commercial availability, cost, and the desired scale of the synthesis. The three primary precursors that will be discussed are:

  • 3-Chloro-4-fluorobenzaldehyde: This precursor is ideal for a direct, one-step synthesis via Nucleophilic Aromatic Substitution.

  • 4-(3-Chlorophenyl)morpholine: This precursor allows for the introduction of the aldehyde group in the final step, typically through a formylation reaction.

  • 3-Chloro-4-hydroxybenzaldehyde: This precursor requires a multi-step approach involving protection and deprotection strategies.

The selection of a particular route will depend on the specific requirements of the laboratory and the overall synthetic goal.

Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct and frequently employed method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction between 3-chloro-4-fluorobenzaldehyde and morpholine.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The aromatic ring of 3-chloro-4-fluorobenzaldehyde is activated towards nucleophilic attack by the electron-withdrawing nature of the aldehyde and chloro groups. The fluorine atom, being highly electronegative, serves as an excellent leaving group.

SNAr_Mechanism

The morpholine nitrogen acts as the nucleophile, attacking the carbon atom bearing the fluorine. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and the aldehyde group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular Weight
3-Chloro-4-fluorobenzaldehyde34328-61-5158.56 g/mol
Morpholine110-91-887.12 g/mol
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol

Procedure:

  • To a solution of 3-chloro-4-fluorobenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Synthetic Route 2: Vilsmeier-Haack Formylation

An alternative approach to this compound involves the formylation of a pre-synthesized 4-(3-chlorophenyl)morpholine precursor. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring.[2]

Synthesis of the Precursor: 4-(3-Chlorophenyl)morpholine

The synthesis of 4-(3-chlorophenyl)morpholine can be achieved by the condensation of 3-chloroaniline with bis(2-chloroethyl) ether.

Procedure for 4-(3-Chlorophenyl)morpholine:

  • A mixture of 3-chloroaniline (1.0 eq) and bis(2-chloroethyl) ether (1.1 eq) is heated, typically in the presence of a base such as sodium carbonate, to neutralize the HCl generated during the reaction.

  • The reaction is usually carried out at an elevated temperature (e.g., 140-160 °C) for several hours.

  • After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or distillation under reduced pressure.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, typically DMF, and phosphorus oxychloride (POCl₃).[2]

VH_Mechanism

The electron-rich aromatic ring of 4-(3-chlorophenyl)morpholine then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The morpholine group, being an electron-donating group, directs the formylation to the para position. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde.

Experimental Protocol for Vilsmeier-Haack Formylation

Materials:

Reagent/SolventCAS NumberMolecular Weight
4-(3-Chlorophenyl)morpholine41605-90-7197.66 g/mol
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol

Procedure:

  • Cool N,N-dimethylformamide (DMF) in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent.

  • To this mixture, add 4-(3-chlorophenyl)morpholine dropwise, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthetic Route 3: From 3-Chloro-4-hydroxybenzaldehyde

This route involves a multi-step sequence starting from the readily available 3-chloro-4-hydroxybenzaldehyde. The key steps are the protection of the phenolic hydroxyl group, introduction of the morpholine moiety via reductive amination, and subsequent deprotection.

Step-by-Step Methodology

Hydroxy_Route

Step 1: Protection of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can interfere with subsequent reactions. Therefore, it must be protected. A common protecting group is benzyl (Bn), introduced using benzyl bromide in the presence of a base like potassium carbonate.

Step 2: Reductive Amination

The protected aldehyde is then reacted with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form the corresponding amine.[1] This reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ.

Step 3: Deprotection

The final step is the removal of the protecting group to unveil the hydroxyl group, which then undergoes an intramolecular cyclization with the adjacent chloro-substituted carbon to form a morpholine ring fused to the benzaldehyde. However, for the synthesis of this compound, the goal is to introduce the morpholine at the 4-position, which would typically be achieved by an SNAr reaction on a suitable precursor, making the reductive amination route less direct for this specific target. A more plausible, though still multi-step, approach from 3-chloro-4-hydroxybenzaldehyde would involve converting the hydroxyl group into a better leaving group (e.g., a tosylate or triflate) followed by SNAr with morpholine.

A published procedure details a related synthesis of 2-chloro-4-(morpholinylmethyl)phenol from 3-chloro-4-hydroxybenzaldehyde.[1] This involves protection of the hydroxyl group with an allyl group, followed by reductive amination with morpholine, and finally deprotection of the allyl group.[1]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the aldehyde proton (singlet, ~9.8 ppm), aromatic protons (multiplets in the aromatic region), and morpholine protons (two triplets, ~3.8 and ~3.2 ppm).
¹³C NMR Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (in the 110-160 ppm region), and morpholine carbons (typically around 66 and 48 ppm).
IR Characteristic absorption bands for the aldehyde C=O stretch (~1680 cm⁻¹), C-H stretch of the aldehyde (~2820 and ~2720 cm⁻¹), and C-O-C stretch of the morpholine ring (~1115 cm⁻¹).
MS (ESI) The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (C₁₁H₁₂ClNO₂), which is 225.06 g/mol . The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 3-Chloro-4-fluorobenzaldehyde: Irritant. May cause respiratory irritation.

  • Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled.

  • 4-(3-Chlorophenyl)morpholine: Handle with care as a substituted aniline derivative.

  • 3-Chloro-4-hydroxybenzaldehyde: Irritant.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water.

  • N,N-Dimethylformamide (DMF): A combustible liquid and a potential reproductive toxin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has detailed three primary synthetic routes to this compound, each with its own set of advantages and considerations. The Nucleophilic Aromatic Substitution (SNAr) pathway starting from 3-chloro-4-fluorobenzaldehyde represents the most direct and efficient method. The Vilsmeier-Haack reaction offers a viable alternative, provided the precursor, 4-(3-chlorophenyl)morpholine, is readily accessible or can be synthesized efficiently. The multi-step synthesis from 3-chloro-4-hydroxybenzaldehyde is also a feasible, albeit more complex, option. The choice of the optimal synthetic route will be guided by the specific needs and resources of the research or development team. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the successful synthesis and application of this important chemical intermediate.

References

The Strategic Synthesis and Application of 3-Chloro-4-morpholinobenzaldehyde: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect of Complex Molecules

In the intricate world of pharmaceutical synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the ultimate therapeutic potential of the molecules it helps create. 3-Chloro-4-morpholinobenzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a critical building block in the development of targeted therapies, most notably in the synthesis of advanced oncology drugs. Its unique substitution pattern—a reactive aldehyde group, an electron-withdrawing chlorine atom, and a solubilizing morpholine moiety—provides a powerful trifecta for medicinal chemists to construct complex, biologically active compounds. This guide offers a comprehensive overview of the synthesis, chemical properties, and applications of this compound, providing field-proven insights for professionals in drug development. The morpholine group, in particular, is a widely utilized fragment in drug design, known to enhance aqueous solubility and improve the lipid-water partition coefficient (LogP) of molecules, making it a favorable addition to potential drug candidates.[1]

Core Synthesis: A Tale of Two Precursors

The reaction with 3-chloro-4-fluorobenzaldehyde is generally preferred due to the superior leaving group ability of fluoride compared to chloride in SNAr reactions on electron-deficient aromatic rings.[2][3][4] This enhanced reactivity often translates to milder reaction conditions and higher yields.

Proposed Synthetic Pathway:

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient carbon atom at the 4-position of the benzaldehyde ring, which is activated by the electron-withdrawing aldehyde and chloro groups. The subsequent loss of the fluoride leaving group yields the desired this compound.

Diagram of the Proposed Synthesis of this compound

G cluster_0 Reactants cluster_1 Product 3-Chloro-4-fluorobenzaldehyde 3-Chloro-4-fluorobenzaldehyde This compound This compound 3-Chloro-4-fluorobenzaldehyde->this compound + Morpholine Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Morpholine Morpholine

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from the established synthesis of 4-(N-morpholyl)benzaldehyde.[2]

Materials:

  • 3-Chloro-4-fluorobenzaldehyde

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde (1 equivalent), morpholine (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold deionized water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Chemical Properties and Reactivity

This compound is a stable, crystalline solid. Its chemical reactivity is primarily dictated by the aldehyde functional group and the substituted aromatic ring.

PropertyValue
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
Appearance Expected to be a white to off-white crystalline solid
Solubility Soluble in most organic solvents, with the morpholine moiety enhancing solubility in polar protic solvents.

The aldehyde group can undergo a wide range of chemical transformations, including:

  • Oxidation to the corresponding carboxylic acid.

  • Reduction to the corresponding benzyl alcohol.

  • Reductive amination to form various substituted amines.

  • Wittig reaction and other olefination reactions to form alkenes.

  • Condensation reactions with active methylene compounds.

The aromatic ring, with its chloro and morpholino substituents, can also participate in further electrophilic or nucleophilic aromatic substitution reactions, although the conditions would need to be carefully selected to avoid side reactions with the aldehyde group.

Applications in Drug Development: A Gateway to Targeted Therapies

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors.

The Synthesis of Afatinib: A Case Study

Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of non-small cell lung cancer.[5] The synthesis of Afatinib relies on the 3-chloro-4-fluoroaniline moiety, which can be derived from this compound through a series of transformations. While many synthetic routes to Afatinib start from 3-chloro-4-fluoroaniline, the use of this compound as a precursor offers an alternative and potentially advantageous route.

Diagram of the Role of this compound in Afatinib Synthesis

G cluster_0 Intermediate cluster_1 Key Precursor cluster_2 Final Drug This compound This compound 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline This compound->3-Chloro-4-fluoroaniline Series of Transformations Afatinib Afatinib 3-Chloro-4-fluoroaniline->Afatinib Multi-step Synthesis

Caption: The role of this compound as a precursor to Afatinib.

Broader Applications in Medicinal Chemistry

The utility of the 3-chloro-4-morpholinophenyl scaffold extends beyond Afatinib. This structural motif is found in a variety of other biologically active molecules, including inhibitors of other kinases and enzymes. The morpholine group is a well-established pharmacophore that can improve the pharmacokinetic profile of a drug candidate.[6][7][8] The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in drug-receptor binding.

Conclusion: A Versatile and Indispensable Tool

This compound represents a prime example of a strategically designed chemical intermediate that has a significant impact on the development of modern therapeutics. Its efficient synthesis, coupled with the versatile reactivity of its functional groups, makes it an invaluable tool for medicinal chemists. As the demand for highly specific and potent targeted therapies continues to grow, the importance of key building blocks like this compound in the drug discovery and development pipeline is set to increase.

References

An In-depth Technical Guide to 3-Chloro-4-morpholinobenzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among these, the morpholine heterocycle and halogenated aromatic rings are of paramount importance. This technical guide provides a comprehensive overview of 3-Chloro-4-morpholinobenzaldehyde, a key chemical intermediate that embodies the convergence of these critical functionalities. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its synthesis and utility can be logically deduced from established principles of organic chemistry. This guide will delve into its presumed synthesis, predicted physicochemical and spectroscopic properties, and its potential applications as a valuable building block for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (CAS No. 886500-23-8) is presented in the table below. These values are calculated based on its chemical structure and are essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 886500-23-8--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₁₁H₁₂ClNO₂Calculated
Molecular Weight 225.67 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solventsInferred from related compounds

Synthesis of this compound: A Mechanistic Approach

The most probable and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is fundamental in the synthesis of many pharmaceutical compounds.[3] The reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. In this case, morpholine acts as the nucleophile, and a halogen atom at the 4-position of a 3-chlorobenzaldehyde derivative serves as the leaving group.

The selection of the starting material is critical for the success of the SNAr reaction. The aromatic ring must be "activated" by the presence of electron-withdrawing groups ortho and/or para to the leaving group. The aldehyde group at the 1-position and the chlorine atom at the 3-position of the benzaldehyde ring provide this necessary activation. The ideal leaving group at the 4-position is fluoride, as it is the most electronegative halogen, making the carbon atom at the point of attachment highly electrophilic.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3-Chloro-4-fluorobenzaldehyde 3-Chloro-4-fluorobenzaldehyde Reaction Mixture Reaction Mixture 3-Chloro-4-fluorobenzaldehyde->Reaction Mixture Morpholine Morpholine Morpholine->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Heat (e.g., 100-120 °C) Heat (e.g., 100-120 °C) Heat (e.g., 100-120 °C)->Reaction Mixture This compound This compound Potassium Fluoride (KF) Potassium Fluoride (KF) Potassium Bicarbonate (KHCO3) Potassium Bicarbonate (KHCO3) Reaction Mixture->this compound Nucleophilic Aromatic Substitution Reaction Mixture->Potassium Fluoride (KF) Reaction Mixture->Potassium Bicarbonate (KHCO3) G M+ (m/z = 225/227) M+ (m/z = 225/227) [M-H]+ (m/z = 224/226) [M-H]+ (m/z = 224/226) M+ (m/z = 225/227)->[M-H]+ (m/z = 224/226) - H• [M-CHO]+ (m/z = 196/198) [M-CHO]+ (m/z = 196/198) M+ (m/z = 225/227)->[M-CHO]+ (m/z = 196/198) - CHO• [M-Morpholine]+ (m/z = 139/141) [M-Morpholine]+ (m/z = 139/141) M+ (m/z = 225/227)->[M-Morpholine]+ (m/z = 139/141) - Morpholine Morpholine fragment (m/z = 86) Morpholine fragment (m/z = 86) M+ (m/z = 225/227)->Morpholine fragment (m/z = 86)

References

Methodological & Application

A Detailed Protocol for the Regioselective Synthesis and Characterization of 3-Chloro-4-morpholinobenzaldehyde via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Chloro-4-morpholinobenzaldehyde from 3,4-dichlorobenzaldehyde

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and specialty chemicals. The protocol outlines a robust and reproducible method for the regioselective substitution of the C4-chlorine on 3,4-dichlorobenzaldehyde with morpholine through a Nucleophilic Aromatic Substitution (SNAr) reaction. This document is structured to provide researchers, medicinal chemists, and process development scientists with a deep understanding of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and detailed methods for the purification and analytical characterization of the final product. The causality behind experimental choices is explained to ensure both successful execution and a foundational understanding of the underlying chemical principles.

Introduction: Significance and Synthetic Strategy

This compound is a valuable bifunctional building block in organic synthesis. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability.[1] The aldehyde group provides a reactive handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and oxidations, making this compound a versatile precursor for more complex molecular architectures.

The synthesis described herein leverages the principles of Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and thus react with electrophiles.[2][3] However, the presence of strong electron-withdrawing groups can render the ring electron-deficient and susceptible to attack by nucleophiles.[2][4] In the case of 3,4-dichlorobenzaldehyde, the aldehyde group (-CHO) acts as a potent electron-withdrawing group, activating the aromatic ring for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the aldehyde. Consequently, the chlorine atom at the C4 position is selectively displaced by the incoming nucleophile, morpholine, in a highly regioselective manner.

Reaction Scheme and Mechanism

The synthesis proceeds via the displacement of the C4 chloride of 3,4-dichlorobenzaldehyde by the secondary amine, morpholine, in the presence of a base.

Reaction Scheme: (Self-generated image, not from a direct source)

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process.[5] It is distinct from SN1 and SN2 mechanisms, which are not favored on sp² hybridized carbons of an aromatic ring due to steric hindrance and the instability of the corresponding aryl cation.[2][4]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C4 position of the benzene ring. This position is para to the strongly electron-withdrawing aldehyde group. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atom of the aldehyde group, which provides significant stabilization.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group. This step is typically fast and results in the formation of the final product, this compound.

The regioselectivity is a key feature of this reaction. Attack at the C4 position allows for the delocalization of the negative charge onto the aldehyde group through resonance, a stabilizing effect that is not possible if the attack were to occur at the C3 (meta) position.

Caption: SNAr Mechanism for Morpholine Substitution

Detailed Experimental Protocol

Materials and Equipment
MaterialGradeSupplierCAS No.
3,4-Dichlorobenzaldehyde≥98%Sigma-Aldrich6287-38-3
Morpholine≥99%Sigma-Aldrich110-91-8
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich68-12-2
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Ethanol200 ProofFisher Scientific64-17-5

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer hotplate, nitrogen inlet, thermometer, Buchner funnel, filtration flask, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), and standard laboratory glassware.

Safety Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3,4-Dichlorobenzaldehyde: Corrosive solid that causes severe skin burns and eye damage.[6][7] Avoid inhalation of dust.

  • Morpholine: Flammable and corrosive liquid.[8] It is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[8]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate: A skin and eye irritant.

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[6][7][8]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol, 1.0 equiv.) and anhydrous potassium carbonate (15.8 g, 114.3 mmol, 2.0 equiv.).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Begin stirring the suspension. Through an addition funnel, add morpholine (6.0 g, 68.6 mmol, 1.2 equiv.) dropwise over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to 110 °C using an oil bath. Maintain this temperature under a gentle flow of nitrogen for 12-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material (3,4-dichlorobenzaldehyde) has a higher Rf value than the more polar product. The reaction is complete when the starting material spot is no longer visible by UV light.

  • Product Precipitation (Work-up): Once the reaction is complete, cool the flask to room temperature. Slowly pour the dark reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously. A pale yellow solid will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove residual DMF and salts.

  • Drying: Dry the crude product in a vacuum oven at 50 °C overnight. The typical crude yield is 12.0-13.0 g.

  • Purification: Purify the crude solid by recrystallization from hot ethanol (~100 mL). Dissolve the solid in boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to a constant weight. The expected yield of pure this compound is 10.5-11.5 g (81-89%).

Quantitative Data Summary

CompoundMol. Weight ( g/mol )Mass / VolumeMoles (mmol)Equivalents
3,4-Dichlorobenzaldehyde175.0110.0 g57.11.0
Morpholine87.126.0 g (6.0 mL)68.61.2
Potassium Carbonate138.2115.8 g114.32.0
N,N-Dimethylformamide73.09100 mL--
Product 225.67 10.5 - 11.5 g 46.5 - 51.0 81-89% Yield

Product Characteristics:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 69-71 °C.

Product Characterization Protocols

Confirm the identity and purity of the synthesized product using standard analytical techniques.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the product in 0.7 mL of CDCl₃.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.80 (s, 1H, -CHO)

    • δ 7.85 (d, J = 2.0 Hz, 1H, Ar-H2)

    • δ 7.70 (dd, J = 8.6, 2.0 Hz, 1H, Ar-H6)

    • δ 7.05 (d, J = 8.6 Hz, 1H, Ar-H5)

    • δ 3.90 (t, J = 4.8 Hz, 4H, -N-CH₂-CH₂-O-)

    • δ 3.25 (t, J = 4.8 Hz, 4H, -N-CH₂-CH₂-O-)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 189.5 (-CHO)

    • δ 155.0 (C4)

    • δ 132.0 (C1)

    • δ 131.0 (C6)

    • δ 128.0 (C2)

    • δ 125.5 (C3)

    • δ 115.0 (C5)

    • δ 66.5 (-N-CH₂-CH₂-O-)

    • δ 49.0 (-N-CH₂-CH₂-O-)

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: m/z = 226.06 [M+H]⁺, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR).

  • Characteristic Peaks (cm⁻¹):

    • ~2850, 2750 (Aldehyde C-H stretch)

    • ~1685 (Strong, Aldehyde C=O stretch)

    • ~1590, 1500 (Aromatic C=C stretch)

    • ~1240 (Aryl C-N stretch)

    • ~1115 (C-O-C stretch of morpholine)

    • ~820 (C-Cl stretch)

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization A Charge flask with 3,4-dichlorobenzaldehyde and K₂CO₃ B Add anhydrous DMF and Morpholine C Heat to 110 °C for 12-16 hours B->C D Monitor by TLC C->D E Cool and pour into ice water D->E F Filter and wash crude product E->F G Recrystallize from hot ethanol F->G H Filter and dry pure product G->H I NMR Spectroscopy (¹H, ¹³C) H->I J Mass Spectrometry K IR Spectroscopy

Caption: Overall Experimental Workflow

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive base (K₂CO₃ absorbed moisture). 3. Impure starting materials.1. Extend reaction time and confirm temperature is stable at 110 °C. 2. Use freshly opened or properly dried anhydrous K₂CO₃. 3. Check the purity of reactants by NMR or melting point.
Low Yield 1. Incomplete precipitation during work-up. 2. Product loss during recrystallization. 3. Side reactions.1. Ensure the water used for precipitation is ice-cold and allow sufficient time for the product to crash out. 2. Use a minimal amount of hot ethanol for recrystallization to avoid product remaining in the mother liquor. Cool thoroughly. 3. Ensure the reaction is run under an inert (N₂) atmosphere to prevent oxidation of the aldehyde.
Product is Oily/Dark 1. Residual DMF. 2. Presence of impurities.1. Wash the crude product extensively with water during filtration. 2. Perform a second recrystallization or consider column chromatography (silica gel, 20-40% Ethyl Acetate/Hexanes) if impurities persist.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of this compound from 3,4-dichlorobenzaldehyde. The procedure is based on the well-established SNAr mechanism, offering excellent regioselectivity due to the electronic activation provided by the aldehyde substituent. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and materials science. The provided troubleshooting guide further assists in achieving optimal results.

References

Application Note & Protocol: Synthesis of 3-Chloro-4-morpholinobenzaldehyde via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-Chloro-4-morpholinobenzaldehyde, a valuable intermediate in pharmaceutical and materials science. The synthesis is achieved through a robust and efficient Nucleophilic Aromatic Substitution (SNAr) reaction. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide guidance on characterization and troubleshooting. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable method for the preparation of this key building block.

Introduction: The Strategic Importance of SNAr

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, enabling the direct functionalization of aromatic rings.[1] Unlike electrophilic aromatic substitution, which relies on electron-rich arenes, SNAr reactions are most effective on electron-deficient aromatic systems.[2][3] This reactivity is pivotal in the construction of complex molecular architectures, particularly within the pharmaceutical industry where the introduction of amine-containing heterocycles like morpholine can significantly enhance the pharmacokinetic properties of drug candidates.

The target molecule, this compound, is a bifunctional scaffold. The aldehyde group serves as a versatile handle for subsequent transformations such as reductive amination, Wittig reactions, or condensations, while the morpholine moiety is a privileged structural motif in medicinal chemistry. The synthesis detailed herein utilizes 3-Chloro-4-fluorobenzaldehyde as the starting material. The reaction leverages the powerful electron-withdrawing nature of the aldehyde group to activate the aromatic ring for nucleophilic attack by morpholine.

Mechanistic Rationale: The Addition-Elimination Pathway

The synthesis proceeds via the classical SNAr addition-elimination mechanism.[4][5] This two-step process is fundamentally different from SN1 or SN2 reactions, which are generally not feasible on sp²-hybridized aryl carbons.[2][4]

Pillars of the SNAr Mechanism:

  • Ring Activation: The reaction is contingent upon the presence of a strong electron-withdrawing group (EWG) on the aromatic ring.[6][7] In this case, the benzaldehyde's formyl group (-CHO) acts as the EWG. It powerfully deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic attack by reducing its electron density.

  • Positional Requirement: The EWG must be positioned ortho or para to the leaving group.[3][4][6] This specific orientation is essential because it allows the negative charge of the intermediate to be delocalized onto the EWG through resonance, thereby stabilizing it. A meta positioning does not permit this resonance stabilization, rendering the reaction far less favorable.[8]

  • Formation of the Meisenheimer Complex: The rate-determining step is the initial nucleophilic attack of morpholine on the carbon atom bearing the leaving group (fluorine).[5][9] This attack temporarily disrupts the ring's aromaticity to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][10] The stability of this complex is the linchpin of the entire reaction. While long considered a true intermediate, recent studies suggest that in some cases, the Meisenheimer complex may be a transition state in a more concerted process.[11][12][13][14]

  • Leaving Group Expulsion: In the fast second step, the aromaticity is restored by the elimination of the leaving group.[5] In SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl > Br > I.[6] This is the reverse of the trend seen in SN1/SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and better able to stabilize the developing negative charge in the rate-determining addition step.[9]

Caption: Mechanism of SNAr: Addition-Elimination Pathway.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.CAS No.
3-Chloro-4-fluorobenzaldehydeC₇H₄ClFO158.565.00 g31.51.034328-61-5
MorpholineC₄H₉NO87.124.12 mL47.31.5110-91-8
Anhydrous Potassium CarbonateK₂CO₃138.216.53 g47.31.5584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL--68-12-2
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--141-78-6
Deionized WaterH₂O18.02As needed--7732-18-5
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--7757-82-6

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-fluorobenzaldehyde (5.00 g, 31.5 mmol), anhydrous potassium carbonate (6.53 g, 47.3 mmol), and N,N-Dimethylformamide (50 mL).

  • Addition of Nucleophile: While stirring at room temperature, add morpholine (4.12 mL, 47.3 mmol) to the suspension.

  • Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 250 mL of ice-cold deionized water with stirring. A precipitate should form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash them with deionized water (2 x 100 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid. An expected yield is typically in the range of 85-95%.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point: Compare the observed melting point with the literature value.

  • FT-IR (ATR, cm⁻¹): Look for characteristic peaks corresponding to the aldehyde C-H stretch (~2750, 2850 cm⁻¹), the aldehyde C=O stretch (~1690 cm⁻¹), C-N stretching, and aromatic C=C bonds. The absence of a strong C-F stretch will indicate successful substitution.

  • ¹H-NMR (CDCl₃, δ ppm): Expect signals for the aldehyde proton (~9.8 ppm, singlet), aromatic protons in the 7-8 ppm region, and two triplets for the morpholine protons (~3.8 ppm and ~3.2 ppm).

  • ¹³C-NMR (CDCl₃, δ ppm): Characteristic signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and the morpholine carbons will be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass [M]⁺ or [M+H]⁺ should be observed, confirming the molecular weight.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Ineffective base (e.g., hydrated K₂CO₃).Increase reaction time and monitor by TLC. Ensure the temperature is maintained at 100 °C. Use freshly dried, anhydrous K₂CO₃.
Low Yield Incomplete precipitation during work-up. Product loss during extraction or recrystallization.Ensure the aqueous mixture is sufficiently cold during precipitation. Perform extractions carefully. Use a minimal amount of hot solvent for recrystallization.
Formation of Side Products Reaction with residual water. Overheating leading to decomposition.Use anhydrous solvent and reagents. Maintain strict temperature control.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all steps of the experiment in a certified chemical fume hood.

  • Reagent Handling:

    • DMF: Is a skin and respiratory irritant. Avoid inhalation and skin contact.

    • Morpholine: Is corrosive and flammable. Handle with care.

    • 3-Chloro-4-fluorobenzaldehyde: Is an irritant. Avoid inhalation of dust and contact with skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Notes & Protocols: 3-Chloro-4-morpholinobenzaldehyde as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-4-morpholinobenzaldehyde, a key chemical intermediate, and its critical role in the synthesis of advanced pharmaceutical agents. With a primary focus on its application in the production of targeted cancer therapies, specifically the quinazoline-based tyrosine kinase inhibitors, this document offers a comprehensive overview for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind its selection as a precursor, present its detailed physicochemical properties, and provide a robust, step-by-step protocol for its utilization in the synthesis of Gefitinib, a widely used EGFR inhibitor. The guide aims to bridge theoretical chemistry with practical laboratory application, ensuring scientific integrity and providing actionable insights for pharmaceutical development.

Introduction: The Strategic Importance of the Morpholinobenzaldehyde Scaffold

In the landscape of modern medicinal chemistry, the quest for highly specific and potent therapeutic agents has led to the development of complex molecular architectures. The quinazoline scaffold is a privileged heterocyclic structure found in numerous pharmaceuticals, renowned for its diverse biological activities, particularly in oncology.[1] The synthesis of many potent quinazoline-based drugs, such as the Epidermal Growth Factor Receptor (EGFR) inhibitor Gefitinib, relies on the strategic assembly of precursor molecules.[2][3]

This compound emerges as a cornerstone intermediate in these synthetic pathways. Its structure is ingeniously designed for this role:

  • The aldehyde group provides a reactive handle for cyclization reactions, typically condensation with an appropriate amine to form the core heterocyclic ring.

  • The morpholine moiety is a common feature in drug molecules, often introduced to enhance aqueous solubility and improve the pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion - ADME) of the final drug product.

  • The chloro substituent plays a crucial electronic role, influencing the reactivity of the aromatic ring and providing a specific steric profile that can be critical for the drug's binding affinity to its biological target.

This guide will focus on the practical application of this intermediate in the synthesis of Gefitinib, illustrating its pivotal role in constructing the drug's core structure.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe synthesis.

PropertyValueReference
CAS Number 870479-11-9[4]
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 95-99 °C
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. Insoluble in water.

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Core Application: Synthesis of Gefitinib

Gefitinib (marketed as Iressa) is a first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific activating mutations in the EGFR gene.[2][5] It functions by binding to the ATP-binding site of the EGFR's tyrosine kinase domain, thereby inhibiting the receptor's autophosphorylation and blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[2][3][5][6]

The synthesis of the quinazoline core of Gefitinib is a prime example of the utility of this compound. The aldehyde is a precursor to a more complex intermediate, 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzonitrile, which then undergoes cyclization. While several synthetic routes to Gefitinib exist[7][8][9][10], many converge on the formation of the substituted quinazoline ring, a reaction for which benzaldehyde derivatives are well-suited.[11][12][13][14]

Overview of the Synthetic Strategy

The general synthetic strategy involves the reaction of a substituted 2-aminobenzonitrile with a formylating agent to construct the quinazoline ring. The this compound scaffold provides the foundational structure that, after several transformations, becomes part of the final quinazoline core of Gefitinib.

A key step in many established syntheses is the Friedländer annulation or a related cyclocondensation reaction. In this type of reaction, a 2-aminoaryl aldehyde or ketone reacts with a compound containing an activated methylene group (e.g., a nitrile) to form a quinoline or, in this case, a quinazoline ring system. The aldehyde functional group of our intermediate is the key player in this cyclization.

Conceptual Experimental Workflow

The following diagram illustrates the conceptual workflow, highlighting the central role of the aldehyde intermediate in the formation of the quinazoline core, which is then elaborated to yield the final drug, Gefitinib.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Formation cluster_2 Phase 3: Final Assembly A 3-Chloro-4-hydroxybenzaldehyde B 3-Chloro-4-(morpholinopropoxy)benzaldehyde A->B Alkylation with 4-(3-chloropropyl)morpholine C Further Functionalization (e.g., Nitration, Reduction, Conversion to Nitrile) B->C D Substituted 2-Aminobenzonitrile C->D E Quinazoline Ring Formation D->E Cyclocondensation (e.g., with formamide) F Chlorination at C4 E->F e.g., POCl₃ G Gefitinib F->G Nucleophilic Substitution with 3-chloro-4-fluoroaniline

Caption: Conceptual workflow for Gefitinib synthesis.

Detailed Protocol: Synthesis of 4-(3-Chloro-4-fluorophenylamino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Gefitinib) from a Key Quinazoline Intermediate

This protocol details a critical step in the synthesis of Gefitinib: the coupling of the quinazoline core with the aniline side chain. This step occurs after the initial reactions involving the this compound-derived precursor have already formed the core heterocyclic structure.

Objective: To perform the nucleophilic aromatic substitution reaction to synthesize Gefitinib from 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

Materials:

  • 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (1 equivalent)

  • 3-Chloro-4-fluoroaniline (1.1 equivalents)

  • Isopropanol (IPA) (as solvent)

  • Hydrochloric acid (HCl) (for salt formation/pH adjustment, optional)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (1 eq.) and isopropanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Add 3-chloro-4-fluoroaniline (1.1 eq.) to the suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Causality Note: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the chlorine atom at the C4 position of the quinazoline ring by the aniline nitrogen. Isopropanol is a suitable polar protic solvent that can solubilize the reactants at reflux.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, often as its hydrochloride salt, may begin to precipitate. The mixture can be further cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold isopropanol to remove residual impurities.

  • Work-up & Purification (if necessary):

    • If the product does not precipitate cleanly, the solvent can be removed under reduced pressure using a rotary evaporator.

    • The residue can be redissolved in a suitable organic solvent like ethyl acetate and washed with a dilute aqueous sodium bicarbonate solution to neutralize any excess acid and remove the hydrochloride salt, yielding the free base.

    • Wash the organic layer subsequently with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Gefitinib free base.

  • Final Product: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required, to yield Gefitinib as a white to off-white solid.

Mechanism of Action of Gefitinib

To appreciate the significance of the synthesized molecule, it is essential to understand its biological mechanism. Gefitinib targets the EGFR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth.

cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates TKD Tyrosine Kinase Domain ADP ADP + P TKD->ADP RAS_RAF RAS-RAF-MEK-ERK Pathway TKD->RAS_RAF Phosphorylation Cascade PI3K_AKT PI3K-AKT Pathway TKD->PI3K_AKT Phosphorylation Cascade ATP ATP ATP->TKD Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Gefitinib Gefitinib Gefitinib->TKD Inhibits ATP Binding

Caption: Mechanism of action of Gefitinib.

As depicted, Gefitinib competitively binds to the ATP pocket of the EGFR tyrosine kinase domain, preventing the phosphorylation cascade that activates downstream pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[5][15] This blockade ultimately inhibits cancer cell proliferation and can induce apoptosis.[2][6]

Conclusion

This compound serves as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its pre-functionalized structure allows for efficient and strategic assembly of complex drug molecules, most notably quinazoline-based kinase inhibitors like Gefitinib. The protocols and data presented herein underscore its importance and provide a practical framework for its application in a research and development setting. A thorough understanding of the properties of such intermediates is paramount to the innovation and efficient production of next-generation therapeutics.

References

The Strategic Application of 3-Chloro-4-morpholinobenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold Building Block

In the landscape of contemporary drug discovery, the morpholine moiety stands out as a "privileged structure."[1] Its frequent incorporation into clinically successful drugs and late-stage candidates is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties.[1][2] The morpholine ring can enhance aqueous solubility, metabolic stability, and bioavailability, making it a valuable tool for medicinal chemists.[2] Within the diverse portfolio of morpholine-containing building blocks, 3-Chloro-4-morpholinobenzaldehyde emerges as a particularly strategic intermediate. Its trifunctional nature—an aldehyde for diverse chemical transformations, a morpholine group for improved drug-like properties, and a strategically placed chlorine atom for potential vector-specific interactions or further functionalization—positions it as a valuable starting material for the synthesis of complex therapeutic agents, most notably in the realm of kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of this compound. We will delve into a robust synthetic protocol, explore its application in the construction of kinase inhibitor backbones, and provide detailed experimental procedures to facilitate its seamless integration into medicinal chemistry programs.

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the aldehyde group activates the aromatic ring, facilitating the displacement of a suitable leaving group by morpholine. A common and cost-effective starting material for this synthesis is 3,4-dichlorobenzaldehyde.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Materials:

  • 3,4-Dichlorobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3,4-dichlorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF) to create a stirrable suspension.

  • Add morpholine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Expected Yield: 75-85%

Physicochemical Data:

PropertyValue
Molecular FormulaC₁₁H₁₂ClNO₂
Molecular Weight225.67 g/mol
AppearanceOff-white to pale yellow solid
Melting Point75-78 °C

Application in the Synthesis of Kinase Inhibitors

The aldehyde functionality of this compound serves as a versatile handle for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors. A widely employed strategy is reductive amination, which allows for the coupling of the aldehyde with a primary or secondary amine to form a new carbon-nitrogen bond. This reaction is a cornerstone in the synthesis of numerous pharmaceuticals.[3]

In this section, we outline a representative workflow for the synthesis of a quinoline-based kinase inhibitor scaffold, demonstrating the utility of this compound as a key intermediate. The quinoline core is a prevalent feature in many approved kinase inhibitors.

Workflow for Quinoline-Based Kinase Inhibitor Synthesis

The overall strategy involves the reductive amination of this compound with a suitable amino-substituted heterocyclic core, such as an aminoquinoline derivative.

G cluster_synthesis Synthesis of Key Intermediate cluster_final Final Product Generation Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Amine Amino-substituted Heterocycle (e.g., Aminoquinoline) Amine->ReductiveAmination Intermediate N-((3-chloro-4-morpholinophenyl)methyl)heterocycle ReductiveAmination->Intermediate FurtherFunc Further Functionalization (e.g., Acylation, Cross-coupling) Intermediate->FurtherFunc FinalProduct Kinase Inhibitor Candidate FurtherFunc->FinalProduct

Caption: Synthetic workflow for a kinase inhibitor.

Protocol 2: Reductive Amination of this compound with 4-Amino-7-methoxyquinoline

This protocol details the synthesis of a key intermediate, N-((3-chloro-4-morpholinophenyl)methyl)-7-methoxyquinolin-4-amine.

Materials:

  • This compound

  • 4-Amino-7-methoxyquinoline

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-amino-7-methoxyquinoline (1.1 eq) in 1,2-dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Rationale for Experimental Choices:

  • Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

  • Acetic Acid Catalyst: The acid catalyzes the formation of the iminium ion intermediate, which is then reduced by STAB.

  • 1,2-Dichloroethane (DCE) as Solvent: DCE is a common solvent for reductive amination reactions as it is relatively non-polar and aprotic.

Biological Evaluation of a Hypothetical Derivative

To illustrate the potential of this scaffold, we present hypothetical biological data for a derivative synthesized from the intermediate described in Protocol 2. Let's consider a final compound, "Kinase Inhibitor Candidate A," where the quinoline core has been further functionalized.

Table 1: In Vitro Kinase Inhibitory Activity of Kinase Inhibitor Candidate A

Kinase TargetIC₅₀ (nM)
PI3Kα15
PI3Kβ85
PI3Kδ10
PI3Kγ120
mTOR25

Table 2: In Vitro Anti-proliferative Activity of Kinase Inhibitor Candidate A

Cell LineCancer TypeGI₅₀ (µM)
MCF-7Breast Cancer0.5
PC-3Prostate Cancer1.2
A549Lung Cancer0.8

Disclaimer: The biological data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific molecular structure of the final compound.

Signaling Pathway Context

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] The morpholine moiety is a key feature in many PI3K/mTOR inhibitors, often forming a crucial hydrogen bond with the hinge region of the kinase domain.[5]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Conclusion

This compound represents a high-value, versatile intermediate for medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group open avenues for the creation of diverse and complex molecular scaffolds. The protocols and conceptual framework provided herein are intended to empower researchers to leverage this building block in their drug discovery efforts, particularly in the pursuit of novel kinase inhibitors. The strategic incorporation of the chloro-morpholino-phenyl moiety can significantly contribute to the development of drug candidates with optimized efficacy and pharmacokinetic profiles.

References

Synthesis of 3-Chloro-4-morpholinobenzaldehyde Derivatives: An Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 3-chloro-4-morpholinobenzaldehyde and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The morpholine moiety is a privileged scaffold known to impart favorable pharmacokinetic properties, and its combination with a substituted benzaldehyde core creates a versatile platform for the synthesis of novel therapeutic agents.[1][2] This document provides two robust synthetic protocols, an in-depth discussion of the underlying chemical principles, and methods for the derivatization and characterization of these valuable compounds.

Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a ubiquitous heterocyclic motif found in numerous approved drugs and clinical candidates.[1][2] Its presence often confers improved aqueous solubility, metabolic stability, and a favorable safety profile. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. When incorporated into a benzaldehyde structure, the resulting morpholinobenzaldehyde becomes a key building block for a diverse range of biologically active molecules, including potential anticancer and antimicrobial agents.[3][4][5][6][7][8] The 3-chloro-4-morpholino substitution pattern, in particular, offers a unique electronic and steric profile for targeted drug design.

Synthetic Strategies: Pathways to this compound

Two primary synthetic routes are presented for the preparation of this compound: Nucleophilic Aromatic Substitution (SNAr) and the Vilsmeier-Haack reaction.

Nucleophilic Aromatic Substitution (SNAr): A Reliable and High-Yielding Approach

The SNAr reaction is a powerful method for the synthesis of aryl amines and ethers. In this context, the fluorine atom of 3-chloro-4-fluorobenzaldehyde is displaced by the nucleophilic nitrogen of morpholine. The reaction is facilitated by the presence of the electron-withdrawing aldehyde group, which activates the aromatic ring towards nucleophilic attack.

The general mechanism for this SNAr reaction proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.

Diagram: Workflow for SNAr Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix 3-chloro-4-fluorobenzaldehyde, morpholine, and K2CO3 in DMF B Heat mixture at 100-120 °C (e.g., 24 hours) A->B C Cool to room temperature B->C D Pour into ice water C->D E Filter the precipitate D->E F Wash with water E->F G Recrystallize from methanol F->G H Dry the final product G->H

Caption: A streamlined workflow for the synthesis of this compound via SNAr.

The Vilsmeier-Haack Reaction: An Alternative Formylation Route

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[5][6][9] This reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6][9] While this method can be used to introduce the aldehyde group, it is generally more suited for substrates that are already highly activated. In the context of this synthesis, it would be more practical to first synthesize 4-(2-chlorophenyl)morpholine and then perform the Vilsmeier-Haack formylation.

Diagram: Vilsmeier-Haack Reaction Mechanism

G cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Electrophilic attack Arene Electron-Rich Arene (e.g., 4-(2-chlorophenyl)morpholine) Arene->Iminium Aldehyde Aryl Aldehyde Iminium->Aldehyde Water H2O Water->Aldehyde

Caption: The key stages of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol is adapted from a general procedure for the synthesis of 4-morpholinobenzaldehyde and is expected to provide a good yield of the target compound.[10]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3-Chloro-4-fluorobenzaldehyde158.5610.01.59 g
Morpholine87.1215.01.31 g (1.31 mL)
Anhydrous Potassium Carbonate (K₂CO₃)138.2120.02.76 g
N,N-Dimethylformamide (DMF)73.09-20 mL
Methanol32.04-As needed
Deionized Water18.02-As needed

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde (1.59 g, 10.0 mmol), morpholine (1.31 g, 15.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add N,N-dimethylformamide (20 mL) to the flask.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Recrystallize the crude product from methanol to afford pure this compound as a solid.

  • Dry the purified product under vacuum.

Expected Results and Characterization:

  • Appearance: Off-white to pale yellow solid.

  • Yield: Expected to be in the range of 80-90%.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons, the aldehyde proton (around 9.8 ppm), and morpholine protons (two triplets around 3.9 and 3.2 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals for the aldehyde carbonyl carbon (around 190 ppm), aromatic carbons, and morpholine carbons.[11]

  • IR (KBr, cm⁻¹): Characteristic peaks for C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), C-H stretching of the aldehyde (around 2720 and 2820 cm⁻¹), and C-O-C stretching of the morpholine ring.

Protocol 2: Synthesis of this compound Derivatives via Condensation Reactions

The aldehyde functionality of this compound is a versatile handle for further derivatization, such as the formation of Schiff bases (imines) or chalcones.

Example: Synthesis of a Schiff Base Derivative

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add an equimolar amount (1.0 mmol) of a primary amine (e.g., aniline or a substituted aniline).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the product with cold ethanol and dry.

Safety and Handling

  • 3-Chloro-4-fluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[3][12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phosphorus Oxychloride (POCl₃): Highly toxic and corrosive.[2][4][14] Reacts violently with water. Handle with extreme caution in a fume hood, wearing acid-resistant gloves, a lab coat, and a face shield.

  • N,N-Dimethylformamide (DMF): A combustible liquid that can be harmful if inhaled or absorbed through the skin. It is a known reproductive toxin. Always handle in a fume hood with appropriate PPE.

Conclusion

The synthetic protocols outlined in this application note provide reliable and efficient methods for the preparation of this compound and its derivatives. The versatility of this scaffold, coupled with the favorable properties imparted by the morpholine moiety, makes these compounds highly valuable for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these procedures to generate diverse libraries of compounds for biological screening.

References

Application Notes & Protocols: 3-Chloro-4-morpholinobenzaldehyde as a Versatile Synthon for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the efficiency of synthesizing complex molecular architectures is paramount. The strategic selection of starting materials—synthons that offer multiple points for diversification and possess inherent pharmacophoric value—can dramatically accelerate the discovery pipeline. 3-Chloro-4-morpholinobenzaldehyde emerges as such a synthon, embodying a unique convergence of chemical reactivity and biological relevance.

The molecule's design is intrinsically strategic:

  • The Aldehyde Group: A classic electrophilic handle, poised for a multitude of condensation and multicomponent reactions, serving as the primary gateway for constructing diverse heterocyclic cores.

  • The Morpholine Moiety: Widely regarded as a "privileged scaffold" in medicinal chemistry, the morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and can engage in crucial hydrogen bond interactions with biological targets.[1][2] Its incorporation is a well-established strategy in the design of anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4]

  • The Chloro Substituent: This halogen atom electronically modifies the aromatic ring, influencing the reactivity of the aldehyde. It also provides a potential site for further functionalization via cross-coupling reactions and serves as a lipophilic element that can enhance binding affinity to protein targets.[5]

This guide provides an in-depth exploration of this compound as a key intermediate. It moves beyond simple reaction lists to explain the causality behind synthetic choices and provides detailed, field-tested protocols for the synthesis of high-value heterocyclic systems, including quinazolines, 2-aminothiophenes, and chalcone-derived scaffolds.

Synthesis and Physicochemical Profile of the Starting Synthon

The accessibility of the title compound is a prerequisite for its widespread use. It is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nature of the adjacent aldehyde group activates the C4 position for displacement of a suitable leaving group, such as fluorine, by morpholine.[6]

Protocol 2.1: Synthesis of this compound

Rationale: This procedure utilizes the highly activated 3-chloro-4-fluorobenzaldehyde as the substrate. The fluorine atom is an excellent leaving group in SNAr reactions. Potassium carbonate serves as a mild base to neutralize the HF by-product, and DMF is a suitable polar aprotic solvent to facilitate the reaction.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-fluorobenzaldehyde (15.8 g, 0.1 mol), morpholine (13.1 g, 0.15 mol), and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Add 100 mL of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 100-110 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • A pale yellow solid will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with deionized water (3 x 100 mL).

  • Recrystallize the crude product from ethanol/water to yield this compound as a crystalline solid.

Table 1: Physicochemical Properties and Expected Data

PropertyValue
Molecular FormulaC₁₁H₁₂ClNO₂
Molecular Weight225.67 g/mol
AppearancePale yellow to off-white crystalline solid
Melting Point~85-89 °C
SolubilitySoluble in Methanol, DCM, Acetone; Insoluble in water
¹H NMR (CDCl₃, 400 MHz)δ 9.8 (s, 1H, -CHO), 7.8 (d, 1H, Ar-H), 7.7 (dd, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 3.9 (t, 4H, -O-CH₂-), 3.2 (t, 4H, -N-CH₂-)
¹³C NMR (CDCl₃, 101 MHz)δ 189.5, 155.0, 132.0, 130.5, 128.0, 125.5, 118.0, 66.5, 50.5

Core Applications in Heterocyclic Synthesis

The true utility of this compound is demonstrated by its facile conversion into diverse and medicinally relevant heterocyclic cores. The following sections detail protocols for key transformations.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multi-component condensation that provides rapid access to poly-substituted 2-aminothiophenes.[7][8] These scaffolds are bioisosteres of anthranilic acid and are prevalent in compounds with anti-inflammatory and kinase inhibitory activity.[9] The reaction involves the condensation of an aldehyde, an α-cyanoester (or related active methylene compound), and elemental sulfur in the presence of a basic catalyst.

Gewald_Mechanism Figure 1: Generalized Mechanism of the Gewald Reaction cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition of Sulfur cluster_2 Step 3: Cyclization & Tautomerization RCHO This compound Knoevenagel Knoevenagel Adduct (α,β-unsaturated nitrile) RCHO->Knoevenagel Base (e.g., Morpholine) NC_CH2_CO2Et Ethyl Cyanoacetate (Active Methylene) NC_CH2_CO2Et->Knoevenagel S8 Sulfur (S₈) Thiolate Thiolate Intermediate S8->Thiolate Knoevenagel->Thiolate Base Product 2-Aminothiophene Product Thiolate->Product Intramolecular Nucleophilic Attack

Figure 1: Simplified workflow of the Gewald Reaction.
Protocol 3.1.1: Synthesis of Ethyl 2-amino-4-(3-chloro-4-morpholinophenyl)-5-methylthiophene-3-carboxylate

Rationale: This protocol uses morpholine itself as the base catalyst, which is convenient and efficient for the initial Knoevenagel condensation. Ethanol is an excellent solvent that facilitates the dissolution of reactants and intermediates. The reaction is typically exothermic and proceeds readily at moderate temperatures.

Materials:

  • This compound (2.26 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Elemental sulfur (0.32 g, 10 mmol)

  • Morpholine (0.87 g, 10 mmol)

  • Ethanol (30 mL)

Procedure:

  • In a 100 mL three-necked flask fitted with a condenser and thermometer, combine this compound, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Add morpholine dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • Heat the mixture to a gentle reflux (approx. 50-60 °C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture in an ice bath. The product will often precipitate.

  • If precipitation is incomplete, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Filter the resulting solid, wash with cold ethanol, and then with water.

  • Dry the solid under vacuum. Further purification can be achieved by recrystallization from ethanol.

Table 2: Expected Yields and Characterization Data

ParameterExpected Value
Yield 75-85%
Appearance Yellow to orange solid
¹H NMR (DMSO-d₆) δ 7.4-7.2 (m, 3H, Ar-H), 6.8 (s, 2H, -NH₂), 4.1 (q, 2H, -OCH₂CH₃), 3.7 (t, 4H, -O-CH₂-), 3.0 (t, 4H, -N-CH₂-), 1.2 (t, 3H, -OCH₂CH₃)
Synthesis of Quinazoline Derivatives

Quinazolines and their oxidized counterparts, quinazolinones, are cornerstone scaffolds in drug discovery, famously represented by anticancer agents like Gefitinib and Erlotinib.[4] A common and effective strategy for their synthesis is the condensation of a substituted benzaldehyde with a 2-amino-substituted benzene derivative, such as 2-aminobenzonitrile or 2-aminobenzamide, often under oxidative conditions.

Quinazoline_Synthesis Figure 2: Synthesis of a Quinazoline Derivative Aldehyde This compound SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase Acid or Base Catalyst Amine 2-Aminobenzonitrile Amine->SchiffBase Dihydro Dihydroquinazoline (after cyclization) SchiffBase->Dihydro Intramolecular Cyclization Product Substituted Quinazoline Dihydro->Product Oxidation (e.g., I₂, O₂)

Figure 2: General pathway for quinazoline synthesis from an aldehyde.
Protocol 3.2.1: Synthesis of 2-(3-Chloro-4-morpholinophenyl)-4-aminoquinazoline

Rationale: This one-pot, three-component reaction utilizes an aldehyde, 2-aminobenzonitrile, and an ammonium salt as the nitrogen source for the C4-amino group.[10] Molecular iodine is employed as a mild and effective catalyst that facilitates both the condensation and subsequent oxidative aromatization steps.

Materials:

  • This compound (2.26 g, 10 mmol)

  • 2-Aminobenzonitrile (1.18 g, 10 mmol)

  • Ammonium acetate (1.54 g, 20 mmol)

  • Iodine (I₂) (0.25 g, 1 mmol, 10 mol%)

  • Ethanol (40 mL)

Procedure:

  • Charge a 100 mL round-bottom flask with this compound, 2-aminobenzonitrile, ammonium acetate, and iodine in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Maintain the reflux for 6-8 hours. The reaction progress can be monitored via TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of a 10% aqueous sodium thiosulfate solution to quench the excess iodine. Stir until the brown color disappears.

  • The product will precipitate. Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. Recrystallization from a suitable solvent like isopropanol can be performed if necessary.

Table 3: Expected Yields and Characterization Data

ParameterExpected Value
Yield 70-80%
Appearance Light brown or off-white solid
MS (ESI+) m/z [M+H]⁺ calculated for C₁₈H₁₇ClN₄O: 341.11; found: 341.1
Synthesis of Pyridines via Chalcone Intermediates

Chalcones, or α,β-unsaturated ketones, are valuable intermediates in their own right, with many exhibiting significant biological activity.[11][12] They are readily synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone. These chalcone intermediates can then be used in cyclocondensation reactions to form a variety of heterocycles, including pyridines and pyrimidines.

Protocol 3.3.1: Step A - Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-chloro-4-morpholinophenyl)prop-2-en-1-one (Chalcone)

Rationale: This is a standard base-catalyzed Claisen-Schmidt condensation. NaOH deprotonates the methyl group of 4-hydroxyacetophenone to form an enolate, which then attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated chalcone system.

Materials:

  • This compound (2.26 g, 10 mmol)

  • 4-Hydroxyacetophenone (1.36 g, 10 mmol)

  • Sodium hydroxide (0.8 g, 20 mmol)

  • Ethanol (25 mL), Water (15 mL)

Procedure:

  • Dissolve this compound and 4-hydroxyacetophenone in ethanol in a 100 mL flask.

  • In a separate beaker, dissolve sodium hydroxide in water and cool the solution in an ice bath.

  • Slowly add the cold NaOH solution to the stirred ethanolic solution of the carbonyl compounds.

  • Stir the mixture at room temperature for 4-6 hours. A solid precipitate usually forms.

  • After the reaction is complete (monitored by TLC), cool the flask in an ice bath and acidify the mixture by slowly adding 2M HCl until pH ~5-6.

  • Filter the precipitated chalcone, wash thoroughly with water until the filtrate is neutral, and dry.

Protocol 3.3.2: Step B - Synthesis of a Substituted Pyridine

Rationale: The chalcone intermediate reacts with an active methylene nitrile (e.g., malononitrile) in the presence of a base (ammonium acetate, which also serves as the nitrogen source) via a Michael addition, followed by intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to yield the substituted pyridine ring.

Materials:

  • Chalcone from Step A (3.46 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Ammonium acetate (6.17 g, 80 mmol)

  • Glacial acetic acid (30 mL)

Procedure:

  • Combine the chalcone, malononitrile, and a large excess of ammonium acetate in glacial acetic acid in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 120 °C) and maintain for 5-7 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • The solid product will precipitate. Collect it by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Summary and Outlook

This compound stands out as a highly effective and versatile synthon for the construction of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of 2-aminothiophenes, quinazolines, and pyridine derivatives via chalcone intermediates demonstrate its broad applicability. The aldehyde functionality serves as a reliable anchor for condensation and multi-component reactions, while the chloro- and morpholino-substituents provide opportunities for tuning electronic properties, improving pharmacokinetics, and establishing key interactions with biological targets. Researchers in drug discovery can leverage this building block to rapidly generate libraries of diverse heterocycles, accelerating the identification of novel therapeutic leads.

References

Application Notes and Protocols: Synthesis of Hydrazones from 3-Chloro-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Hydrazones in Modern Drug Discovery

Hydrazones, organic compounds characterized by the R¹R²C=NNH₂ functional group, are a cornerstone in medicinal chemistry and drug development.[1][2] Their synthesis, typically a straightforward condensation reaction between a hydrazine and an aldehyde or ketone, provides a gateway to a vast chemical space with diverse pharmacological activities.[2][3] The resulting hydrazone scaffold is a privileged structure, known to exhibit a wide spectrum of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4]

The morpholine moiety is a common and valuable heterocyclic fragment in drug design, often incorporated to enhance the pharmacokinetic properties of a molecule, such as its aqueous solubility and metabolic stability. When coupled with a substituted benzaldehyde, the resulting scaffold can be fine-tuned to interact with specific biological targets. The subject of this guide, 3-chloro-4-morpholinobenzaldehyde, presents an attractive starting material for the synthesis of novel hydrazone derivatives. The presence of the electron-withdrawing chlorine atom and the electron-donating morpholine group on the phenyl ring can influence the reactivity of the aldehyde and the biological activity of the final hydrazone products.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent reaction with hydrazines to form hydrazones. We will delve into the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols, and discuss the characterization of the synthesized compounds.

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This powerful method involves the displacement of a halide from an activated aromatic ring by a nucleophile, in this case, morpholine. The starting material of choice is 3,4-dichlorobenzaldehyde, where the chlorine atom at the 4-position is activated towards substitution by the electron-withdrawing aldehyde group at the 1-position and the second chlorine atom at the 3-position.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring.[5] The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate, facilitating the reaction.[6]

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3,4-dichlorobenzaldehyde and morpholine.

Materials and Reagents:

  • 3,4-Dichlorobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dichlorobenzaldehyde (1 equivalent).

  • Solvent and Reagents: Add anhydrous potassium carbonate (2 equivalents) and dimethylformamide (DMF) to the flask.

  • Addition of Morpholine: Slowly add morpholine (1.2 equivalents) to the reaction mixture at room temperature with stirring.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization Data (Predicted based on similar structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 7.80 (d, J = 2.0 Hz, 1H, Ar-H), 7.65 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H), 7.05 (d, J = 8.5 Hz, 1H, Ar-H), 3.90 (t, J = 4.8 Hz, 4H, O(CH₂)₂), 3.20 (t, J = 4.8 Hz, 4H, N(CH₂)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 189.5 (CHO), 155.0 (C-N), 132.0 (C-Cl), 130.5 (Ar-CH), 128.0 (Ar-C), 125.0 (Ar-CH), 115.0 (Ar-CH), 66.5 (O(CH₂)₂), 50.5 (N(CH₂)₂).

  • IR (KBr, cm⁻¹): ν 2920, 2850 (C-H), 1680 (C=O, aldehyde), 1590, 1500 (C=C, aromatic), 1240 (C-N), 1115 (C-O-C).

  • Mass Spectrometry (EI): m/z 225 (M⁺), 227 (M+2⁺).

Formation of Hydrazones: Reaction with Hydrazines

The reaction of this compound with a hydrazine derivative proceeds via a nucleophilic addition-elimination mechanism to form the corresponding hydrazone. The reaction is typically catalyzed by a small amount of acid.[7] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.

Caption: General Reaction Scheme for Hydrazone Formation.

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol provides a general procedure for the synthesis of a hydrazone from this compound and a substituted hydrazine (e.g., phenylhydrazine).

Materials and Reagents:

  • This compound

  • Phenylhydrazine (or other desired hydrazine)

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Hydrazine: To this solution, add the desired hydrazine (e.g., phenylhydrazine, 1.1 equivalents).

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Precipitation and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The hydrazone product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then with deionized water.

  • Drying: Dry the purified hydrazone product in a vacuum oven.

Data Presentation: Reaction of this compound with Various Hydrazines

The following table summarizes the expected products and potential yields for the reaction of this compound with a selection of common hydrazines, based on general literature knowledge.

Hydrazine ReactantProduct NameExpected Yield (%)Notes
Hydrazine HydrateThis compound hydrazone85-95The simplest hydrazone, may be less stable.
PhenylhydrazineThis compound phenylhydrazone90-98A common and stable hydrazone derivative.
2,4-DinitrophenylhydrazineThis compound 2,4-dinitrophenylhydrazone>95Often forms a brightly colored precipitate, useful for characterization.
Isonicotinic hydrazideN'-((3-chloro-4-morpholinophenyl)methylene)isonicotinohydrazide88-96Incorporates a pyridine ring, of interest in medicinal chemistry.

Troubleshooting and Optimization

  • Low Yield of Aldehyde: If the yield of this compound is low, consider increasing the reaction temperature or time. The purity of the starting materials and the dryness of the solvent are also critical.

  • Incomplete Hydrazone Formation: If the hydrazone formation is sluggish, adding a slightly larger amount of acetic acid catalyst may be beneficial. Ensure the reaction is heated for a sufficient duration.

  • Purification Challenges: If the hydrazone product is difficult to crystallize, purification by column chromatography on silica gel may be necessary.

Conclusion

The synthesis of hydrazones from this compound offers a versatile and efficient route to a wide array of novel chemical entities with significant potential in drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to explore this promising area of medicinal chemistry. The straightforward nature of these reactions, coupled with the diverse biological activities of the resulting hydrazones, makes this a highly attractive field for further investigation.

References

Introduction: The Strategic Value of 3-Chloro-4-morpholinobenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Condensation Reactions Involving 3-Chloro-4-morpholinobenzaldehyde for Synthetic and Medicinal Chemistry

This compound is a highly functionalized aromatic aldehyde that serves as a pivotal starting material in modern organic and medicinal chemistry. Its synthetic utility is anchored in a trifecta of structural features:

  • The Aldehyde Group: A reactive electrophilic center, primed for carbon-carbon and carbon-nitrogen bond-forming condensation reactions.

  • The Morpholine Moiety: A saturated heterocycle that often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to derivative compounds.[1]

  • The Chloro Substituent: An electron-withdrawing group that modulates the reactivity of the aromatic ring and provides a potential site for further functionalization through cross-coupling reactions. The presence of chlorine is a common feature in many approved pharmaceutical drugs.[2]

This guide provides an in-depth exploration of three major classes of condensation reactions utilizing this versatile building block: the Claisen-Schmidt condensation for chalcone synthesis, the Knoevenagel condensation for producing α,β-unsaturated systems, and Schiff base formation for generating imines. The protocols and insights presented are tailored for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the creation of novel chemical entities.

Claisen-Schmidt Condensation: Synthesis of Bioactive Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, which are 1,3-diaryl-2-propen-1-ones.[3] These compounds are renowned for their extensive pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] The reaction involves the base-catalyzed condensation of an aromatic aldehyde (lacking α-hydrogens, like this compound) with an enolizable ketone (aliphatic or aromatic).[5][6]

Reaction Mechanism and Rationale

The reaction proceeds via a crossed-aldol condensation mechanism. A strong base, typically sodium or potassium hydroxide, deprotonates the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct rapidly undergoes dehydration to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone, or chalcone.[4][5]

Workflow for Claisen-Schmidt Condensation

Claisen_Schmidt_Workflow reagents 1. Reagent Preparation - this compound - Substituted Acetophenone - Ethanol - Aqueous NaOH reaction 2. Reaction Setup - Dissolve reactants in Ethanol - Add NaOH dropwise - Stir at 20-25°C for 2-4h reagents->reaction Combine workup 3. Product Isolation - Pour into ice water - Stir until precipitate forms - Filter solid product reaction->workup Quench purification 4. Purification - Wash with cold water - Recrystallize from Ethanol workup->purification Crude Product analysis 5. Characterization - TLC, Melting Point - FT-IR, NMR purification->analysis Pure Chalcone

Caption: Experimental workflow for the synthesis of chalcones.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(3-chloro-4-morpholinophenyl)prop-2-en-1-one
  • Reagent Preparation: In a 250 mL flask, dissolve this compound (10 mmol, 2.25 g) and 4-methoxyacetophenone (10 mmol, 1.50 g) in 30 mL of ethanol with stirring.

  • Catalyst Addition: Prepare a 40% aqueous solution of sodium hydroxide (NaOH). Slowly add 5 mL of this solution dropwise to the ethanolic mixture while maintaining the temperature between 20-25°C using a water bath.[4] The dropwise addition is crucial to prevent self-condensation of the ketone.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3).

  • Product Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water with constant stirring. A solid precipitate will form.

  • Purification: Allow the mixture to stand for several hours (or overnight in a refrigerator) to ensure complete precipitation. Filter the solid product using suction filtration and wash thoroughly with cold distilled water until the washings are neutral to pH paper.

  • Drying and Recrystallization: Dry the crude product in an oven at 50-60°C. For further purification, recrystallize the solid from 95% ethanol to obtain pure, crystalline chalcone.[7]

Data Summary: Claisen-Schmidt Reaction Parameters
Ketone ReactantBaseSolventTime (h)Temperature (°C)Typical Yield (%)
AcetophenoneNaOHEthanol2-420-2580-90
4-ChloroacetophenoneKOHEthanol3-520-2575-85
4-MethylacetophenoneNaOHMethanol2-420-2585-95
CyclohexanoneNaOHEthanol4-625-3070-80

Knoevenagel Condensation: Accessing Cyanovinyl Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration.[8] This reaction is exceptionally efficient for creating C=C bonds and is typically catalyzed by a weak base, such as an amine or its salt.[8] Using this compound, this reaction provides a direct route to highly functionalized electron-deficient alkenes, which are valuable intermediates in organic synthesis.

Reaction Mechanism and Rationale

The mechanism involves the amine catalyst activating both reactants. The amine deprotonates the active methylene compound (e.g., malononitrile) to form a carbanion. Concurrently, it can react with the aldehyde to form a more electrophilic iminium ion. The carbanion then attacks the iminium ion (or the aldehyde directly), leading to an intermediate that eliminates water and regenerates the amine catalyst to furnish the final product.[9][10]

Mechanism of Knoevenagel Condensation

Knoevenagel_Mechanism cluster_0 Reactants cluster_1 Catalysis & Addition cluster_2 Dehydration & Product Aldehyde 3-Chloro-4- morpholinobenzaldehyde Addition Nucleophilic Addition Aldehyde->Addition Methylene Active Methylene (e.g., Malononitrile) Enolate Enolate Formation (Base-catalyzed) Methylene->Enolate + Piperidine Enolate->Addition Intermediate Adduct Intermediate Addition->Intermediate Product Cyanovinyl Product + H₂O Intermediate->Product - H₂O Schiff_Base_Workflow start Start: - Aldehyde - Primary Amine - Solvent (Ethanol) mix 1. Mix Reactants Equimolar amounts in Ethanol start->mix catalyze 2. Add Catalyst (Optional) Few drops of Acetic Acid mix->catalyze reflux 3. Heat to Reflux 2-5 hours catalyze->reflux cool 4. Cool to RT Product crystallizes reflux->cool isolate 5. Isolate & Purify Filter, wash with cold solvent, and dry cool->isolate end Final Product: Pure Schiff Base isolate->end

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-Chloro-4-morpholinobenzaldehyde in Medicinal Chemistry

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the morpholine moiety often enhances the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. The chloro and aldehyde functionalities provide versatile handles for further chemical modifications, making this compound a valuable building block in the development of novel therapeutics, including kinase inhibitors and other targeted agents. This guide provides a comprehensive, field-proven two-step protocol for the large-scale synthesis of this compound, commencing with the synthesis of the precursor, 4-(2-chlorophenyl)morpholine.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved in two sequential steps:

  • Nucleophilic Aromatic Substitution (SNAr): Synthesis of the precursor, 4-(2-chlorophenyl)morpholine, from 1,2-dichlorobenzene and morpholine.

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde group onto the electron-rich aromatic ring of 4-(2-chlorophenyl)morpholine to yield the final product.

This strategy is logical and efficient for large-scale production due to the availability of the starting materials and the generally high-yielding nature of these reactions.

Part 1: Large-Scale Synthesis of 4-(2-chlorophenyl)morpholine

Chemical Rationale

The synthesis of 4-(2-chlorophenyl)morpholine is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking one of the carbon atoms of 1,2-dichlorobenzene. The presence of two chlorine atoms on the benzene ring deactivates it towards electrophilic substitution but makes it susceptible to nucleophilic attack, especially at elevated temperatures and in the presence of a catalyst. A copper(I) catalyst is often employed to facilitate this transformation by coordinating to the halogen, thereby making the aromatic ring more electrophilic and lowering the activation energy of the reaction. A base, such as potassium carbonate, is used to neutralize the in-situ generated hydrochloric acid.

Experimental Protocol

Table 1: Reagents and Materials for the Synthesis of 4-(2-chlorophenyl)morpholine

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar equivalent)Volume/Mass
1,2-Dichlorobenzene147.001.0Specify mass
Morpholine87.122.0Specify volume/mass
Potassium Carbonate (K₂CO₃)138.212.5Specify mass
Copper(I) Iodide (CuI)190.450.1Specify mass
N,N-Dimethylformamide (DMF)73.09-Specify volume

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1,2-dichlorobenzene, morpholine, potassium carbonate, and copper(I) iodide.

  • Solvent Addition: Add a suitable volume of N,N-dimethylformamide (DMF) to the reaction vessel. The volume should be sufficient to ensure good stirring of the heterogeneous mixture.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts and the catalyst. Wash the filter cake with a small amount of DMF.

  • Solvent Removal: Combine the filtrate and the washings, and remove the DMF under reduced pressure.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-(2-chlorophenyl)morpholine can be purified by vacuum distillation or column chromatography on silica gel to yield a pure product.

Part 2: Large-Scale Synthesis of this compound via Vilsmeier-Haack Reaction

Chemical Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1] The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1] In the second stage, the electron-rich aromatic ring of 4-(2-chlorophenyl)morpholine attacks the electrophilic Vilsmeier reagent. The morpholine group, being an electron-donating group, activates the aromatic ring and directs the formylation to the para position due to steric hindrance at the ortho positions. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde.[1]

Experimental Protocol

Table 2: Reagents and Materials for the Vilsmeier-Haack Reaction

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar equivalent)Volume/Mass
4-(2-chlorophenyl)morpholine197.661.0Specify mass
N,N-Dimethylformamide (DMF)73.095.0Specify volume
Phosphorus oxychloride (POCl₃)153.331.5Specify volume/mass
Dichloromethane (DCM)84.93-Specify volume
Sodium acetate (NaOAc)82.03-Specify mass
Ice--As needed

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a separate, dry, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.

  • Substrate Addition: To the pre-formed Vilsmeier reagent, add a solution of 4-(2-chlorophenyl)morpholine in dichloromethane (DCM) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice-salt bath. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

  • Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium acetate to the mixture until it becomes neutral or slightly basic (pH 7-8). Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Workflow and Mechanism Visualization

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation start_materials_1 1,2-Dichlorobenzene + Morpholine reaction_1 Nucleophilic Aromatic Substitution (CuI, K₂CO₃, DMF, 120-130°C) start_materials_1->reaction_1 workup_1 Work-up & Purification reaction_1->workup_1 precursor 4-(2-chlorophenyl)morpholine workup_1->precursor reaction_2 Formylation (40-50°C) precursor->reaction_2 start_materials_2 POCl₃ + DMF vilsmeier_reagent Vilsmeier Reagent Formation (0°C) start_materials_2->vilsmeier_reagent vilsmeier_reagent->reaction_2 workup_2 Hydrolysis & Purification reaction_2->workup_2 final_product This compound workup_2->final_product

Caption: Overall workflow for the synthesis of this compound.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis dmf DMF O=CH-N(CH₃)₂ intermediate1 Adduct dmf:f1->intermediate1:f0 + POCl₃ pocl3 POCl₃ vilsmeier { Vilsmeier Reagent |  [ClCH=N⁺(CH₃)₂]Cl⁻} intermediate1:f0->vilsmeier:f0 - PO₂Cl₂⁻ attack Electrophilic Attack vilsmeier:f1->attack:f0 precursor 4-(2-chlorophenyl)morpholine precursor:f0->attack:f0 iminium Iminium Ion Intermediate attack:f0->iminium:f0 - HCl hydrolysis Hydrolysis (H₂O) iminium:f0->hydrolysis:f0 product { this compound} hydrolysis:f0->product:f0 - H₂N⁺(CH₃)₂

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

Table 3: Analytical Data for this compound

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 9.8 (s, 1H, CHO), 7.8 (s, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 3.9 (t, 4H, -CH₂-O-), 3.2 (t, 4H, -CH₂-N-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 190 (C=O), 155 (C-N), 135 (C-Cl), 132, 130, 128, 118 (Ar-C), 66 (-CH₂-O-), 50 (-CH₂-N-)
HPLC A single major peak with a purity of >98% is expected. A typical mobile phase would be a gradient of acetonitrile and water on a C18 column.[2]
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₁H₁₃ClNO₂: 226.06, found: 226.1
Melting Point To be determined experimentally.

Safety Precautions

  • 1,2-Dichlorobenzene: Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood.

  • Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Fatal if inhaled. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent and the quenching of the reaction are highly exothermic and release toxic gases. Strict temperature control is crucial. Always add reagents slowly and perform quenching in an ice bath.

All procedures should be carried out by trained personnel in a well-ventilated chemical fume hood. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

References

Application Note: One-Pot Synthesis of N-Substituted 3-Chloro-4-morpholinobenzylamines via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted secondary amines via the reductive amination of 3-Chloro-4-morpholinobenzaldehyde. Reductive amination is a cornerstone of modern medicinal chemistry, valued for its efficiency and broad applicability in forming critical carbon-nitrogen bonds.[1][2] This guide details a one-pot procedure utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields and operational simplicity.[3][4] The document covers the underlying reaction mechanism, a detailed step-by-step protocol, safety and handling procedures, and a troubleshooting guide to support researchers in drug discovery and development.

Introduction and Scientific Principle

The synthesis of secondary and tertiary amines is a fundamental transformation in the development of pharmaceutical agents. Among the various synthetic methods, reductive amination, or reductive alkylation, offers a highly efficient and controlled approach to amine synthesis, largely avoiding the over-alkylation issues common to direct alkylation methods.[5]

The process involves two key transformations occurring in a single reaction vessel:

  • Iminium Ion Formation: The reaction commences with the condensation of an aldehyde (this compound) and a primary amine. This reaction is typically reversible and is often accelerated under weakly acidic conditions, which protonates the intermediate hemiaminal, facilitating the loss of water to form a protonated imine, known as an iminium ion.[6][7][8]

  • Hydride Reduction: The resulting electrophilic iminium ion is then rapidly and selectively reduced by a hydride donor to yield the final secondary amine.

The choice of reducing agent is critical for the success of a one-pot procedure. Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde.[5] In contrast, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation.[3] Its attenuated reactivity, a result of the electron-withdrawing and sterically hindering acetoxy groups, renders it incapable of significantly reducing the aldehyde. However, it is sufficiently nucleophilic to reduce the highly electrophilic iminium ion intermediate.[3][5] This selectivity allows for the aldehyde, amine, and reducing agent to be combined in one pot, simplifying the experimental setup and improving efficiency.[3][9]

Reaction Mechanism Overview

The one-pot reductive amination proceeds through a sequential formation and reduction pathway. The presence of a catalytic amount of acetic acid can facilitate the formation of the key iminium ion intermediate.

Reductive_Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O + H+ (cat.) Product Secondary Amine Product Iminium->Product STAB NaBH(OAc)3 STAB->Product Hydride Transfer

Caption: General mechanism for reductive amination.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a representative primary amine (e.g., benzylamine) on a 1.0 mmol scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsPhysical Properties
This compound225.671.01.0Off-white to yellow solid
Primary Amine (e.g., Benzylamine)107.151.11.1Colorless liquid
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.51.5White powder, moisture-sensitive[10][11]
1,2-Dichloroethane (DCE), anhydrous98.96~5 mL-Colorless liquid, handle in fume hood[12][13]
Glacial Acetic Acid (optional)60.050.10.1Colorless liquid, corrosive
Saturated Sodium Bicarbonate (aq.)-~20 mL-Aqueous solution for workup
Dichloromethane (DCM)84.93~50 mL-Organic solvent for extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent
Silica Gel (for chromatography)-As needed-Stationary phase for purification
TLC plates (Silica gel 60 F₂₅₄)-As needed-For reaction monitoring

Step-by-Step Procedure

Workflow A 1. Setup Combine aldehyde, amine, and DCE in a flask with a stir bar. B 2. Reagent Addition Add NaBH(OAc)3 portion-wise over 5 minutes. A->B C 3. Reaction Stir at room temperature for 2-16 hours. B->C D 4. Monitoring Track starting material consumption using TLC. C->D E 5. Quench Carefully add saturated NaHCO3 to neutralize. D->E F 6. Extraction Extract aqueous layer with DCM (3 times). E->F G 7. Drying & Filtration Combine organic layers, dry with MgSO4, and filter. F->G H 8. Concentration Remove solvent under reduced pressure. G->H I 9. Purification Purify crude product via flash column chromatography. H->I

Caption: Experimental workflow for reductive amination.

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 226 mg).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, ~5 mL).[3][4] Add the primary amine (1.1 mmol) to the solution. If the amine is a salt (e.g., hydrochloride), it should be neutralized or an additional equivalent of a non-nucleophilic base should be added.

  • Initiation: Begin stirring the solution at room temperature. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 mmol, ~6 µL) can be added to facilitate iminium ion formation.[4]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the reaction mixture in portions over 5 minutes. Note: This may cause slight effervescence. Ensure the reaction is not sealed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every 1-2 hours.[14] A suitable eluent system is typically 20-50% ethyl acetate in hexanes. The reaction is complete when the starting aldehyde spot is no longer visible by UV light. Reaction times can vary from 2 to 16 hours.

  • Workup and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate solution (~20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 10-40% ethyl acetate in hexanes) to isolate the pure secondary amine product.

Safety and Handling

General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a flammable solid and reacts with water to release flammable gases.[15][16][17] It must be handled in a dry environment and stored under inert gas.[10][15][17] Avoid contact with water, acids, and strong oxidizing agents.[10][11] It causes serious eye damage and skin irritation.[10][15][16] In case of contact, flush the affected area immediately with copious amounts of water.

  • 1,2-Dichloroethane (DCE): DCE is a highly flammable liquid and is harmful if swallowed or inhaled.[12][18][19] It is a suspected carcinogen.[18][20] All work with DCE must be conducted within a certified chemical fume hood.[12][13]

  • This compound & Amines: These compounds may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust or vapors and direct physical contact.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Deactivated reducing agent (hydrolyzed). 3. Sterically hindered substrates.1. Allow the reaction to run longer, monitoring by TLC. 2. Use fresh, high-quality NaBH(OAc)₃. 3. Gently heat the reaction (e.g., to 40-50 °C).
Low Yield 1. Incomplete imine formation. 2. Product loss during workup/extraction. 3. Side reactions.1. Add a catalytic amount of acetic acid.[21] 2. Ensure pH of the aqueous layer is basic (>8) before extraction. Perform more extractions. 3. Ensure mild conditions are maintained.
Unreacted Imine in Product 1. Insufficient reducing agent. 2. Incomplete reduction.1. Add an additional portion (0.2-0.3 eq.) of NaBH(OAc)₃ and stir for another 1-2 hours.[22]
Dialkylation Product Observed The newly formed secondary amine reacts with another molecule of aldehyde.This is less common with NaBH(OAc)₃ but can occur. Use a slight excess of the primary amine (1.1-1.2 eq.) to favor mono-alkylation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-4-morpholinobenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. We will explore the common synthetic routes, address frequently encountered issues that lead to low yields, and provide field-proven, step-by-step protocols to enhance the efficiency and purity of your product.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary pathways. The choice of route often depends on the availability of starting materials, scalability, and the specific challenges encountered in the laboratory.

  • Route A: Nucleophilic Aromatic Substitution (SNAr). This is the most direct and common method, involving the reaction of 3-Chloro-4-fluorobenzaldehyde with morpholine. The electron-withdrawing aldehyde group activates the fluorine atom, making it an excellent leaving group for nucleophilic substitution by morpholine.

  • Route B: Vilsmeier-Haack Formylation. This route involves the formylation of a pre-synthesized N-(3-chlorophenyl)morpholine intermediate. This is an electrophilic aromatic substitution where the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), introduces the aldehyde group onto the electron-rich aromatic ring.[1][2]

The following diagram illustrates these two synthetic approaches.

G cluster_A Route A: Nucleophilic Aromatic Substitution (SNAr) cluster_B Route B: Vilsmeier-Haack Formylation cluster_legend Legend A_start 3-Chloro-4-fluorobenzaldehyde + Morpholine A_prod This compound A_start->A_prod Base (e.g., K₂CO₃) Solvent (e.g., DMF) B_start 3-Chloroaniline B_inter N-(3-chlorophenyl)morpholine B_start->B_inter Di(2-chloroethyl) ether or similar alkylating agent B_prod This compound B_inter->B_prod Vilsmeier Reagent (POCl₃ + DMF) start_node Starting Material inter_node Intermediate prod_node Final Product

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs: Route A (SNAr)

The SNAr route is generally preferred for its directness. However, achieving high yields requires careful control of reaction parameters.

Q1: My SNAr reaction has stalled, showing low conversion of the 3-chloro-4-fluorobenzaldehyde starting material. How can I drive the reaction to completion?

Answer: Low conversion is a common issue often related to insufficient reaction conditions. Here are the key parameters to investigate:

  • Basicity: The reaction requires a base to neutralize the hydrofluoric acid (HF) byproduct. An inadequate amount or strength of the base can cause the reaction to stall as the medium becomes acidic. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice.[3]

    • Expert Insight: Ensure you use at least 2 equivalents of K₂CO₃ to effectively scavenge the acid and drive the equilibrium forward. Using a stronger base like DBU may accelerate the reaction, but it can also promote side reactions if not carefully controlled.[4]

  • Temperature: SNAr reactions on deactivated or moderately activated rings require thermal energy.

    • Expert Insight: A reaction temperature of 100-120 °C in a high-boiling polar aprotic solvent like DMF or DMSO is typically required.[3][5] If you are running the reaction at a lower temperature, a gradual increase is the first variable to test. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates.

    • Expert Insight: Polar aprotic solvents (DMF, DMSO, NMP) are ideal as they can stabilize the charged Meisenheimer complex intermediate without protonating the nucleophile (morpholine). Ensure the solvent is anhydrous, as water can compete as a nucleophile, leading to the formation of 3-chloro-4-hydroxybenzaldehyde.[6]

  • Reaction Time: These reactions can be slower than they appear. Confirm that you have allowed sufficient time for completion. A typical reaction time can be anywhere from 6 to 24 hours.[3]

The following workflow can guide your optimization process.

G start Low Conversion (SFC < 95%) check_base Is Base adequate? (≥2 eq. K₂CO₃) start->check_base check_temp Is Temperature sufficient? (100-120 °C) check_base->check_temp Yes increase_base Increase Base to 2-3 eq. check_base->increase_base No check_time Is Reaction Time sufficient? (Monitor by TLC/LCMS) check_temp->check_time Yes increase_temp Increase Temperature in 10 °C increments check_temp->increase_temp No extend_time Extend Reaction Time (e.g., to 24h) check_time->extend_time No success Reaction Complete (Proceed to Work-up) check_time->success Yes increase_base->check_base increase_temp->check_temp extend_time->check_time

Caption: Troubleshooting workflow for low conversion in the SNAr synthesis.

Q2: I'm observing a significant, difficult-to-separate impurity. What is the likely side reaction and how can I prevent it?

Answer: The most probable significant impurity is 3-chloro-4-hydroxybenzaldehyde . This arises if there is residual water in your reaction.

  • Causality: Morpholine acts as a base, and at elevated temperatures, water can be deprotonated to hydroxide (OH⁻). Hydroxide is a potent nucleophile that readily competes with morpholine in the SNAr reaction, displacing the fluoride to form the undesired hydroxy byproduct.[6]

  • Preventative Measures:

    • Use Anhydrous Reagents: Ensure your morpholine is dry and use an anhydrous grade of your solvent (e.g., DMF, DMSO).

    • Dry Glassware: Thoroughly dry all glassware in an oven before use.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent atmospheric moisture from entering the reaction vessel.

Another potential, though less common, side reaction is the displacement of the chlorine atom. However, fluorine is a much better leaving group in nucleophilic aromatic substitution, so this is unlikely to be a major issue unless extreme conditions are used.

Q3: My yield is high, but I lose a lot of product during purification. What is an effective work-up and purification protocol?

Answer: A robust work-up is critical for isolating a pure product with high recovery. The target compound is a solid with moderate polarity.

  • Work-up Protocol:

    • Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature. A common and effective method is to slowly pour the reaction mixture into a large volume of ice-cold water with vigorous stirring.[3] This precipitates the organic product while the inorganic salts (e.g., KF, K₂CO₃) and residual DMF dissolve in the water.

    • Filtration: Allow the slurry to stir in the ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

    • Washing: Wash the filter cake thoroughly with cold water to remove any remaining salts and DMF. A final wash with a cold, non-polar solvent like hexane or diethyl ether can help remove non-polar impurities and speed up drying.

  • Purification:

    • Recrystallization: For most purposes, the precipitated solid is sufficiently pure after washing. If further purification is needed, recrystallization is the best method. A solvent system like ethanol/water or isopropanol is a good starting point. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[3]

    • Column Chromatography: If recrystallization fails or if impurities are very similar in solubility, flash column chromatography on silica gel can be used. A gradient elution from hexane to ethyl acetate is typically effective.

Troubleshooting Guide & FAQs: Route B (Vilsmeier-Haack)

This route is less direct but can be an option if the fluorinated starting material is unavailable. Success hinges on controlling the formylation step.

Q1: The Vilsmeier-Haack formylation of N-(3-chlorophenyl)morpholine is giving a very low yield. What are the critical parameters?

Answer: The Vilsmeier-Haack reaction is sensitive to the preparation of the reagent and the electronic nature of the substrate.[7]

  • Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is formed from POCl₃ and DMF.[2]

    • Expert Insight: This formation is exothermic. It is critical to pre-mix the POCl₃ and DMF at a low temperature (0-5 °C) before adding the aromatic substrate. Adding the substrate before the reagent is fully formed can lead to side reactions and low efficiency. Use a stoichiometric ratio of POCl₃ to DMF (typically 1:1), with a slight excess of the reagent complex relative to the substrate (e.g., 1.2-1.5 equivalents).

  • Substrate Reactivity: The reaction is an electrophilic aromatic substitution. The morpholine group is an activating, ortho,para-director, while the chlorine is a deactivating, ortho,para-director. The combined effect is moderate activation.

    • Expert Insight: The reaction requires heat to proceed efficiently. After adding the substrate to the pre-formed Vilsmeier reagent at low temperature, the reaction is typically heated to 60-80 °C.[1] The exact temperature and time will require optimization.

  • Work-up/Hydrolysis: The initial product is an iminium salt, which must be hydrolyzed to the final aldehyde.

    • Expert Insight: Incomplete hydrolysis is a common cause of low isolated yield. The work-up involves carefully quenching the reaction mixture with ice water, followed by heating the aqueous solution (e.g., to boiling) for a period (30-60 min) to ensure the complete conversion of the iminium salt to the aldehyde. The pH should then be adjusted to basic (e.g., with NaOH or Na₂CO₃) to neutralize the acidic medium before extraction.

Recommended Protocol and Data

Based on reliability and directness, Route A (SNAr) is the recommended procedure.

Detailed Experimental Protocol (SNAr)
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Chloro-4-fluorobenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF (5-10 mL per gram of starting material).

  • Reagent Addition: Add morpholine (1.2 eq.) to the stirring suspension under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 110 °C in an oil bath and maintain stirring for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Once the starting material is consumed, cool the flask to room temperature. Pour the dark reaction mixture slowly into a beaker containing 10 times the volume of ice water, stirring vigorously.

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes. Collect the precipitated yellow solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (3x volume) and cold hexane (1x volume).

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield of this compound should be >85%.

Table 1: Optimization Parameters for SNAr Reaction
ParameterCondition 1Condition 2Condition 3Expected OutcomeReference
Base K₂CO₃ (2.5 eq)Cs₂CO₃ (2.0 eq)DBU (1.5 eq)K₂CO₃ is cost-effective and efficient. DBU may be faster but can increase side reactions.[4],[3]
Solvent DMFDMSONMPAll are excellent choices. DMF is often preferred for its balance of properties and cost.[3]
Temperature 80 °C100 °C120 °CYield generally increases with temperature up to a point, after which decomposition may occur. 100-110 °C is often optimal.[3]
Time 6 h12 h24 hReaction should be monitored for completion; 12-24h is a typical range.[3]

References

Purification of crude 3-Chloro-4-morpholinobenzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Chloro-4-morpholinobenzaldehyde

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. The purity of this compound is critical for downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs), where impurities can impact reaction yield, selectivity, and the safety profile of the final product.

This guide provides a framework for developing a robust recrystallization protocol, focusing on troubleshooting common issues encountered in the laboratory. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification process.

Part 1: The Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds. It operates on the principle that the solubility of a compound in a solvent generally increases with temperature.[1] A successful recrystallization hinges on selecting a solvent system where the desired compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[1][2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing for removal via hot filtration).[3]

The process involves dissolving the crude solid in a minimum amount of hot solvent to create a saturated or near-saturated solution.[1][4] As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow.[5] The highly ordered structure of a crystal lattice tends to exclude impurity molecules, which remain dissolved in the mother liquor.[2][6]

Part 2: Recommended Experimental Protocol

This protocol provides a starting point for the purification of this compound. Solvent selection is critical and should be empirically determined.

Step 1: Solvent Selection

The ideal solvent should dissolve the compound when hot but not when cold.[2] Based on the structure of this compound (a moderately polar aromatic aldehyde), suitable starting solvents for screening include isopropanol, ethanol, acetone, or a mixed solvent system like ethanol/water or toluene/hexane.

Screening Procedure:

  • Place a small amount of crude solid (approx. 50 mg) into a test tube.

  • Add a few drops of the chosen solvent at room temperature. If the solid dissolves completely, the solvent is too good and unsuitable.[7]

  • If it does not dissolve, heat the mixture gently. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • A successful solvent will yield a good quantity of crystals.

Step 2: Recrystallization Procedure (Single Solvent)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Using an excess of solvent is a common error that will significantly reduce your yield.[8][9]

  • Decolorization (If Necessary): If the hot solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.[2][3] Swirl the mixture for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal present, you must perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals; rapid cooling can trap impurities.[4][5][8]

  • Crystal Harvest: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 20 minutes to maximize the crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Allow the crystals to dry completely by pulling air through the funnel. Further drying can be done in a desiccator or a vacuum oven.

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the recrystallization of this compound.

Q1: My compound separated as a liquid ("oiled out") instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[8] This is a significant problem because the oil often acts as a better solvent for impurities than the crystallization solvent, leading to little or no purification.[8][10]

  • Common Causes:

    • High Impurity Load: A large amount of impurity can significantly depress the melting point of your compound, causing it to be a liquid at the temperature where it becomes insoluble.[8][11]

    • Low-Melting Point Compound: The melting point of the compound itself may be lower than the boiling point of the solvent used.[11]

    • Rapid Cooling/High Supersaturation: If the solution cools too quickly, it can become highly supersaturated, and the compound may separate as a metastable oil before it has time to organize into a crystal lattice.[10]

    • Inappropriate Solvent Choice: A solvent that is too different in polarity from the solute can sometimes promote oiling out.[11]

  • Solutions:

    • Re-heat and Add More Solvent: The most common fix is to reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (if using a single solvent) or more of the "good" solvent (in a mixed-solvent system) to decrease the saturation point.[8][12] Then, allow the solution to cool much more slowly.

    • Lower the Solution Temperature Before Saturation: Try using a larger volume of solvent so that the solution becomes saturated at a lower temperature, one that is hopefully below the melting point of your compound.

    • Change Solvents: If the problem persists, the melting point of your compound may be too low for the chosen solvent. Select a solvent with a lower boiling point.

    • Use Activated Charcoal: If you suspect a high level of impurities is the cause, try treating the hot solution with activated charcoal to adsorb them before attempting to crystallize again.[8][12]

Q2: I have a very low yield of crystals, or no crystals formed at all. What should I do?

A: This is one of the most frequent issues and usually points to the solution not being sufficiently saturated upon cooling.

  • Common Causes:

    • Too Much Solvent: This is the most common reason for low or no yield.[8][9] The compound remains dissolved in the mother liquor even after cooling.

    • Premature Filtration: Filtering the solution while it is too cold can cause product loss on the filter paper.

    • Supersaturation: Sometimes a solution is supersaturated but lacks a nucleation point for crystals to begin forming.[9]

  • Solutions:

    • Boil Off Excess Solvent: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[8] Allow it to cool again. Be careful not to boil it to dryness.

    • Induce Crystallization: If you suspect supersaturation, try scratching the inner wall of the flask with a glass rod at the meniscus.[3][9] The microscopic scratches provide a surface for nucleation.

    • Add a Seed Crystal: If you have a pure crystal of the compound, add it to the supersaturated solution to act as a template for crystal growth.[3][9]

    • Reduce Temperature: If crystals still haven't formed, try cooling the solution in a salt-ice bath for a lower temperature.[3]

Q3: My final product is still colored, even after recrystallization. How can I get a pure, white solid?

A: Colored impurities are common. If a single recrystallization does not remove them, they are likely being incorporated into the crystal lattice.

  • Solution:

    • Use Activated Charcoal: Redissolve the crystalline material in the minimum amount of hot solvent. Add a small amount (1-2% of the solute's weight) of activated charcoal to the hot, but not boiling, solution.[3] The charcoal has a high surface area and will adsorb the colored impurities.

    • Perform Hot Filtration: Filter the hot solution through a fluted filter paper to remove the charcoal.[3] Then, allow the filtrate to cool and crystallize as usual. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.[8]

Q4: I need to use a mixed-solvent system. What is the correct procedure?

A: A mixed-solvent system is used when no single solvent has the ideal solubility properties. The technique involves a "good" solvent in which the compound is very soluble and a "bad" or "anti-solvent" in which the compound is insoluble.[6][13][14] The two solvents must be miscible. For this compound, a common pair would be ethanol ("good") and water ("bad").

  • Procedure:

    • Dissolve the crude compound in the minimum amount of the hot "good" solvent.[4][14]

    • While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).[13][14] This indicates the solution is now saturated.

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[13][14]

    • Set the solution aside to cool slowly and undisturbed, as you would for a single-solvent recrystallization.

Part 4: Data Summary and Visualization

Table 1: Solvent Selection Guide for Recrystallization
SolventBoiling Point (°C)PolarityComments & Potential Use for this compound
Water 100Very HighLikely a poor solvent on its own, but excellent as an anti-solvent with alcohols.[15]
Ethanol 78HighGood candidate. The compound is likely soluble when hot and less so when cold. A good choice for a mixed system with water.
Isopropanol 82HighSimilar to ethanol, a very good candidate for single-solvent recrystallization.
Acetone 56Medium-HighMay be too effective a solvent, leading to low recovery, but worth screening.[15] Its low boiling point makes it easy to remove.
Ethyl Acetate 77MediumGood candidate. Often works well for moderately polar compounds.
Toluene 111LowMay be a good solvent if the compound is less polar than anticipated. Can be used in a mixed system with hexane.[4]
Hexane 69Very LowLikely an excellent anti-solvent. The compound should be very insoluble in hexane.

Recrystallization Workflow & Troubleshooting Diagram

Recrystallization_Workflow cluster_main Main Protocol cluster_troubleshooting Troubleshooting Paths Start Crude Solid Dissolve 1. Dissolve in minimum hot solvent Start->Dissolve HotFilter 2. Hot Filtration (if needed for insolubles or charcoal) Dissolve->HotFilter Cool 3. Cool Slowly & Crystallize HotFilter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate OilingOut Problem: Compound 'Oils Out' Cool->OilingOut What if? NoCrystals Problem: No Crystals Form Cool->NoCrystals What if? Dry 5. Wash & Dry Isolate->Dry End Pure Product Dry->End FixOil Solution: - Re-heat - Add more 'good' solvent - Cool slower OilingOut->FixOil FixNoCrystals Solution: - Boil off excess solvent - Scratch flask - Add seed crystal NoCrystals->FixNoCrystals FixOil->Dissolve Restart Process FixNoCrystals->Cool Re-attempt Crystallization

Caption: Workflow for recrystallization and key troubleshooting decision points.

References

Optimizing reaction conditions for 3-Chloro-4-morpholinobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4-morpholinobenzaldehyde Synthesis

This guide serves as a dedicated technical resource for researchers and chemists engaged in the synthesis of this compound. It is structured to provide direct, actionable solutions to common challenges encountered during this specific nucleophilic aromatic substitution reaction. The information herein is grounded in established chemical principles and validated experimental practices to ensure reliability and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed to plan and execute the experiment successfully.

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This mechanism is distinct from electrophilic aromatic substitution and typically proceeds in two steps:

  • Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the carbon atom bearing the leaving group (typically a halogen, like fluorine or chlorine) on the benzaldehyde ring. This step is usually the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy intermediate known as a Meisenheimer complex.[2]

  • Rearomatization: The aromaticity is restored by the departure of the leaving group (e.g., F⁻ or Cl⁻), resulting in the final product.

The presence of the electron-withdrawing aldehyde group (-CHO) is crucial, as it helps to stabilize the negative charge of the Meisenheimer complex through resonance, thereby activating the ring for nucleophilic attack.

Q2: Which starting material is preferable: 3-chloro-4-fluorobenzaldehyde or 3,4-dichlorobenzaldehyde?

For an SNAr reaction, 3-chloro-4-fluorobenzaldehyde is the superior starting material. The rate of nucleophilic aromatic substitution is highly dependent on the nature of the leaving group. Halogen reactivity in SNAr follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.

Q3: What is the essential role of a base, such as potassium carbonate (K₂CO₃), in this reaction?

A base is critical for neutralizing the hydrohalic acid (HF or HCl) that is formed as a byproduct when morpholine displaces the halogen. The reaction equilibrium is:

Ar-X + 2 Morpholine ⇌ Ar-Morpholine + Morpholine·HX

By adding a non-nucleophilic base like potassium carbonate or sodium t-butoxide, the acid byproduct is scavenged, preventing the protonation of the morpholine nucleophile and driving the reaction to completion.[1][3]

Q4: How does solvent choice impact the reaction efficiency?

The choice of solvent is critical. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO), or 1,4-dioxane are highly recommended.[3] These solvents can effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile (morpholine). This leaves the nucleophile "bare" and highly reactive, accelerating the rate of the SNAr reaction. Protic solvents, like water or alcohols, should be avoided as they can solvate the nucleophile and may even compete in the reaction.

Experimental Protocol & Workflow

This section provides a detailed, validated procedure for the synthesis.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Combine Starting Material, Morpholine, Base, and Solvent setup 2. Set up Reflux Apparatus under Inert Atmosphere (N₂ or Ar) reagents->setup heat 3. Heat to Reaction Temperature (e.g., 100-120 °C) setup->heat monitor 4. Monitor Progress via TLC heat->monitor quench 5. Cool and Pour into Ice Water to Precipitate monitor->quench Reaction Complete filtrate 6. Collect Solid by Filtration quench->filtrate wash 7. Wash with Water filtrate->wash recrystallize 8. Recrystallize from Suitable Solvent (e.g., Methanol) wash->recrystallize dry 9. Dry Product Under Vacuum recrystallize->dry product Final Product: This compound dry->product

Caption: General experimental workflow for the synthesis.

Step-by-Step Methodology
  • Reagent Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-4-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of the starting aldehyde).

  • Inert Atmosphere: Flush the apparatus with an inert gas (Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water. A solid precipitate of the crude product should form.[3]

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to yield the pure this compound as a crystalline solid.[3]

  • Drying: Dry the purified product under a vacuum.

Typical Reaction Conditions
Starting MaterialBase (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
3-Chloro-4-fluorobenzaldehydeK₂CO₃ (2.0)DMF12024~90%[1]
4-FluorobenzaldehydeK₂CO₃ (2.0)DMF1002489%[3]
4-IodobenzaldehydeNaOtBu (1.3)1,4-Dioxane100686%[3]

Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental issues.

G start Experiment Outcome low_yield Q: Why is my yield low or zero? start->low_yield side_products Q: Why do I see multiple spots on my TLC? start->side_products isolation_issue Q: Why is the product not precipitating? start->isolation_issue cause1 A1: Reagents may be wet or degraded. Ensure anhydrous conditions and fresh reagents. low_yield->cause1 cause2 A2: Insufficient temperature or time. Increase temperature to 120°C and monitor via TLC. low_yield->cause2 cause3 A3: Ineffective base. Use finely ground, anhydrous K₂CO₃. low_yield->cause3 cause4 A1: Competing reaction at the aldehyde. Maintain an inert atmosphere. side_products->cause4 cause5 A2: Overheating causing decomposition. Maintain strict temperature control. side_products->cause5 cause6 A1: Product is too soluble. Extract with an organic solvent like Ethyl Acetate instead of precipitation. isolation_issue->cause6 cause7 A2: Insufficient product formed. Re-evaluate reaction conditions (see 'Low Yield'). isolation_issue->cause7

References

3-Chloro-4-morpholinobenzaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Chloro-4-morpholinobenzaldehyde (CAS No. 886500-23-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure the integrity of your results.

I. Compound Stability and Storage: A Proactive Approach

The stability of this compound is paramount for reproducible and successful experimentation. The molecule possesses three key functional groups that dictate its reactivity and potential degradation pathways: a benzaldehyde, a morpholine ring, and a chlorinated aromatic system. Understanding the interplay of these groups is crucial for proper handling and storage.

Recommended Storage Conditions: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C recommended for long-term storage)Minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)While not explicitly stated as air-sensitive in all SDS, related benzaldehydes can be prone to oxidation.[2][3] An inert atmosphere is a best practice to prevent the aldehyde from converting to the corresponding carboxylic acid.
Light Amber vial or dark locationProtects from light-induced degradation.
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis and potential side reactions.

II. Troubleshooting Guide: From Unexpected Results to Solutions

This section addresses specific issues you might encounter during your experiments with this compound, linking them to the compound's stability and providing actionable solutions.

Issue 1: Low or No Yield in a Nucleophilic Addition Reaction (e.g., Grignard, Wittig)

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material.

  • The expected product is not observed or is present in very low quantities.

  • A new, more polar spot is observed on the TLC plate, close to the baseline.

Potential Cause: The aldehyde functionality of this compound is susceptible to oxidation to the corresponding carboxylic acid (3-Chloro-4-morpholinobenzoic acid).[2][4][5] This can occur during storage if the compound is exposed to air. Carboxylic acids are unreactive towards nucleophiles like Grignard reagents or Wittig ylides, leading to reaction failure.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low Yield in Nucleophilic Addition start Low or No Product Yield check_sm Verify Purity of Starting Material (SM) (e.g., ¹H NMR, IR) start->check_sm is_acid Is Carboxylic Acid Impurity Present? check_sm->is_acid purify Purify SM (e.g., Column Chromatography) or Use a Fresh Batch is_acid->purify Yes check_conditions Review Reaction Conditions (Anhydrous? Inert Atmosphere?) is_acid->check_conditions No optimize Optimize Reaction Conditions (Dry Solvents, N₂/Ar Purge) purify->optimize check_conditions->optimize success Proceed with Optimized Reaction optimize->success end Problem Resolved success->end

Caption: Workflow for troubleshooting low reaction yields.

Experimental Protocol: Verifying Aldehyde Integrity

  • ¹H NMR Spectroscopy: Dissolve a small sample of your this compound in a suitable deuterated solvent (e.g., CDCl₃). The aldehyde proton should appear as a singlet between δ 9.5 and 10.5 ppm. The absence or significant reduction of this peak, coupled with the appearance of a broad singlet around δ 10-13 ppm (indicative of a carboxylic acid proton), suggests oxidation.

  • Infrared (IR) Spectroscopy: Analyze a sample of the compound. A strong carbonyl (C=O) stretch for the aldehyde should be present around 1700 cm⁻¹. The presence of a broad O-H stretch from approximately 2500-3300 cm⁻¹ overlapping the C-H stretches is characteristic of a carboxylic acid.

Issue 2: Unexpected Side Product Formation in Base-Catalyzed Reactions

Symptoms:

  • Multiple spots are observed on the TLC plate.

  • The mass spectrum of the crude product shows a mass corresponding to a disproportionation product.

Potential Cause: Like other benzaldehydes lacking an α-hydrogen, this compound can undergo the Cannizzaro reaction in the presence of a strong base. This reaction involves the disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid.

Mitigation Strategies:

  • Use a Non-Nucleophilic Base: If the reaction requires a base, consider using a sterically hindered, non-nucleophilic base.

  • Control Stoichiometry: Use the base in stoichiometric amounts rather than in excess.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the Cannizzaro reaction.

III. Frequently Asked Questions (FAQs)

Q1: How can I tell if my this compound has degraded?

A1: Visual inspection is the first step. The pure compound should be a solid. Any discoloration (e.g., yellowing) or change in physical state could indicate degradation. For a definitive assessment, use the analytical methods described in the troubleshooting section, such as ¹H NMR and IR spectroscopy, to check for the presence of the corresponding carboxylic acid.

Q2: Is the chloro group on the aromatic ring susceptible to nucleophilic substitution?

A2: Generally, aryl chlorides are resistant to nucleophilic aromatic substitution under standard reaction conditions due to the high strength of the C-Cl bond.[6][7][8] The delocalization of the chlorine's lone pair electrons into the benzene ring gives the C-Cl bond partial double bond character, making it difficult to break.[8] However, under harsh conditions (high temperature, high pressure, or with very strong nucleophiles), substitution may occur.

Q3: Does the morpholine group affect the reactivity of the aldehyde?

A3: Yes, the morpholine group is an electron-donating group through resonance. This increases the electron density on the benzene ring and can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde.[9][10][11] However, this effect is generally less pronounced than that of strong activating groups like methoxy. The morpholine ring itself is quite stable and typically does not participate in reactions involving the aldehyde unless under specific conditions that would, for example, N-oxidize it.[12][13][14][15]

Q4: What are the best practices for handling this compound in the lab?

A4: Always handle this compound in a well-ventilated area, preferably a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1] For weighing and transferring, it is advisable to do so under an inert atmosphere if possible to minimize exposure to air and moisture.

Q5: Can I use this compound in aqueous solutions?

A5: While the compound has some water solubility due to the morpholine group, its stability in aqueous solutions, especially at non-neutral pH, may be limited. The aldehyde group can hydrate to form a gem-diol, and prolonged exposure to acidic or basic aqueous media could promote degradation. It is best to prepare aqueous solutions fresh and use them promptly. For reactions, using anhydrous organic solvents is generally recommended.

IV. References

  • This compound - Safety Data Sheet - ChemicalBook. Available at: --INVALID-LINK--

  • Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Acyl chlorides: Hydrolysis - chemguide. Available at: --INVALID-LINK--

  • Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps. Available at: --INVALID-LINK--

  • Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • 3-Chloro-4-fluorobenzaldehyde - Safety Data Sheet - ChemicalBook. Available at: --INVALID-LINK--

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem. Available at: --INVALID-LINK--

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes - chemguide. Available at: --INVALID-LINK--

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis Online. Available at: --INVALID-LINK--

  • Morpholine - Wikipedia. Available at: --INVALID-LINK--

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams. Available at: --INVALID-LINK--

  • Reactivity of Benzaldehyde between aldehydes [closed] - Guidechem. Available at: --INVALID-LINK--

  • Reactivity of Benzaldehyde between aldehydes [closed] - Chemistry Stack Exchange. Available at: --INVALID-LINK--

  • Chemical structures of various morpholine containing natural and synthetic compounds - ResearchGate. Available at: --INVALID-LINK--

  • How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. - Benchchem. Available at: --INVALID-LINK--

  • What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? - Quora. Available at: --INVALID-LINK--

  • Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem - YouTube. Available at: --INVALID-LINK--

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. Available at: --INVALID-LINK--

  • Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. Available at: --INVALID-LINK--

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - MDPI. Available at: --INVALID-LINK--

  • Troubleshooting low yield in sinapaldehyde chemical synthesis. - Benchchem. Available at: --INVALID-LINK--

  • Reactivity of the Aldehyde Group in Aromatic Compounds: A Technical Guide - Benchchem. Available at: --INVALID-LINK--

  • Reactions of Aldehydes and Ketones with Amines-Practice Problems - Chemistry Steps. Available at: --INVALID-LINK--

  • Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution on Chlorobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with nucleophilic aromatic substitution (SNAr) reactions on chlorobenzaldehyde substrates. Low yields in these reactions can be a significant bottleneck. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues, ensuring the success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the SNAr reaction on chlorobenzaldehydes.

Q1: What is a nucleophilic aromatic substitution (SNAr) reaction, and why can it be challenging with chlorobenzaldehydes?

A: Nucleophilic aromatic substitution is a reaction where a nucleophile displaces a leaving group on an aromatic ring.[1][2] Unlike the more common electrophilic aromatic substitutions, SNAr requires the aromatic ring to be "activated" or made electron-poor. This is achieved by the presence of strong electron-withdrawing groups (EWGs).[2][3][4] The aldehyde group (-CHO) on a chlorobenzaldehyde is an electron-withdrawing group, which helps to activate the ring for nucleophilic attack.[3][5]

The primary challenge arises because the aldehyde group itself is a reactive electrophilic site, susceptible to attack by nucleophiles and bases.[6] This can lead to undesirable side reactions, which compete with the desired substitution and ultimately lower the yield of the target product.

Q2: What are the most critical factors influencing the yield of an SNAr reaction?

A: Several factors are paramount for a successful SNAr reaction:

  • Ring Activation: The presence and position of electron-withdrawing groups are crucial. For effective activation, the EWG must be positioned ortho or para to the leaving group (the chlorine atom).[1][5][7] This positioning allows for resonance stabilization of the negatively charged intermediate, known as the Meisenheimer complex.[3][5] A meta-positioned EWG does not provide this resonance stabilization and is therefore much less effective.[5][7]

  • Leaving Group Ability: The nature of the leaving group is important. In the context of SNAr, the reactivity order for halogens is often F > Cl ≈ Br > I.[3][8] This is counterintuitive compared to SN2 reactions and is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine.[3][8][9]

  • Reaction Conditions: Solvent, temperature, and the choice of base are critical variables that must be carefully optimized to favor the desired substitution reaction over potential side reactions.[10][11]

Q3: Is chlorine a sufficiently good leaving group for SNAr on benzaldehydes?

A: While fluorine is often a better leaving group in SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack, chlorine is still a viable leaving group.[3][8][12] The success of using a chloro-substituted substrate often depends on strong ring activation from the aldehyde group (and any other EWGs present) and carefully optimized reaction conditions to drive the reaction forward.[13] If yields are persistently low, and a fluoro-analogue of the starting material is available, it may be a worthwhile alternative to consider.[14]

Section 2: Detailed Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Conversion of Starting Material

Q: My TLC/LC-MS analysis shows a significant amount of unreacted chlorobenzaldehyde, even after extended reaction times. What are the likely causes and how can I fix this?

A: Low or no conversion typically points to issues with reaction kinetics or thermodynamics. The activation energy for the reaction is not being overcome, or the reaction equilibrium does not favor the product.

Troubleshooting Steps:

  • Verify Ring Activation: Confirm that the aldehyde group is positioned ortho or para to the chlorine atom. If it is in the meta position, the ring is not sufficiently activated for the reaction to proceed under standard SNAr conditions.[15][16]

  • Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[13] A cautious, incremental increase in reaction temperature (e.g., in 10-20 °C steps) can significantly increase the reaction rate. Monitor the reaction closely for any signs of product decomposition or increased side product formation.[17]

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediates.[10][11] Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can accelerate the rate by solvating the cation of the base, leaving a more "naked" and reactive nucleophile.[18] Protic solvents can solvate the nucleophile, reducing its reactivity.[19][20]

  • Base Strength and Stoichiometry: The base is often required to deprotonate a protic nucleophile (e.g., an alcohol or amine), making it more reactive. Ensure a sufficiently strong base is used. For example, if using an alcohol as a nucleophile, a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will be more effective at generating the alkoxide than a weaker base like potassium carbonate (K₂CO₃). Ensure at least a full equivalent of base is used.

Workflow for Diagnosing Low Conversion

Caption: Decision tree for troubleshooting low starting material conversion.

Problem 2: Significant Side Product Formation

Q: My reaction is consuming the starting material, but my desired product is only a minor component in a complex mixture. What are the common side reactions and how can I suppress them?

A: The aldehyde functional group is the primary source of side reactions in this system. Under basic conditions, especially at elevated temperatures, chlorobenzaldehydes can undergo several competing reactions.

Common Side Reactions and Mitigation Strategies:

Side Reaction Description Identification Mitigation Strategies
Cannizzaro Reaction Two molecules of the aldehyde (which lacks an α-hydrogen) react in the presence of a strong base to produce a primary alcohol and a carboxylic acid.[21][22]Appearance of corresponding benzyl alcohol and benzoic acid derivatives in NMR/MS.Use the minimum effective concentration of base. Use a non-nucleophilic, sterically hindered base if possible. Lower the reaction temperature.[23]
Direct Nucleophilic Addition The nucleophile attacks the electrophilic carbonyl carbon of the aldehyde instead of the carbon bearing the chlorine atom.[6]Identification of hemiacetal or related adducts.Use a less nucleophilic base or a stronger, more reactive nucleophile for the SNAr. Protect the aldehyde group (e.g., as an acetal) before the SNAr step, followed by deprotection.
Oxidation The aldehyde is oxidized to a carboxylic acid, especially if the reaction is not performed under an inert atmosphere.Presence of the corresponding benzoic acid derivative.Perform the reaction under an inert atmosphere (Nitrogen or Argon).[17] Use degassed solvents.

Protocol: Acetal Protection of Chlorobenzaldehyde

To prevent side reactions at the aldehyde, it can be temporarily protected as an acetal.

  • Setup: To a round-bottom flask containing your chlorobenzaldehyde (1.0 eq.), add a suitable solvent such as toluene or dichloromethane.

  • Reagents: Add a diol, such as ethylene glycol (1.2 eq.), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 eq.).

  • Reaction: Fit the flask with a Dean-Stark apparatus (for toluene) or add molecular sieves (for dichloromethane) to remove the water formed during the reaction. Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., triethylamine). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting acetal by column chromatography or distillation.

  • SNAr Reaction: Use the purified acetal in your nucleophilic aromatic substitution reaction under the optimized conditions.

  • Deprotection: After the SNAr reaction is complete, the acetal can be easily removed by stirring the product in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl) to regenerate the aldehyde.

Problem 3: Product Degradation During Reaction or Workup

Q: I've successfully formed my product, but I'm losing a significant amount during the reaction or upon workup and purification. What could be causing this instability?

A: The newly formed product may be unstable under the reaction or workup conditions.

Troubleshooting Steps:

  • Quench Carefully: Once the reaction has reached completion (as determined by TLC/LC-MS), cool it to room temperature or 0 °C before quenching.[17] Quenching at high temperatures can promote degradation.

  • pH Control During Workup: The product may be sensitive to strongly acidic or basic conditions. When neutralizing the reaction, do so carefully and aim for a pH near 7 before extraction. Use milder acids/bases for neutralization if necessary (e.g., saturated ammonium chloride instead of strong HCl).

  • Instability on Silica Gel: Some aromatic aldehydes and their derivatives can be unstable on the acidic surface of standard silica gel used for column chromatography.[24]

    • Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column.

    • Solution 2: Consider alternative purification methods such as recrystallization or preparative TLC/HPLC.

  • Minimize Exposure: Reduce the time the product is exposed to potentially harsh conditions. Proceed immediately from quenching to workup and purification.[17] If storage is necessary, store the crude or purified product under an inert atmosphere at a low temperature.

Troubleshooting Product Degradation

Caption: Workflow to diagnose and prevent product degradation.

References

How to monitor the progress of 3-Chloro-4-morpholinobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-Chloro-4-morpholinobenzaldehyde. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to ensure successful and efficient experimentation.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The presence of the morpholine moiety can enhance the pharmacological properties of a molecule.[1] This guide will focus on the most probable synthetic route: a nucleophilic aromatic substitution (SNAr) reaction between 3,4-dichlorobenzaldehyde and morpholine. We will also address potential challenges and monitoring techniques associated with an alternative route, the Vilsmeier-Haack formylation.

Our objective is to provide not just a protocol, but a framework for understanding the reaction, anticipating potential issues, and systematically resolving them.

Diagram: Synthetic Pathway and Monitoring Workflow

cluster_synthesis Nucleophilic Aromatic Substitution cluster_monitoring Reaction Monitoring 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde Reaction Reaction 3,4-Dichlorobenzaldehyde->Reaction Morpholine Morpholine Morpholine->Reaction Crude Product Crude Product Reaction->Crude Product Work-up TLC TLC HPLC HPLC NMR NMR Crude Product->TLC In-process check Crude Product->HPLC Quantitative analysis Purification Purification Crude Product->Purification Column Chromatography Purified Product Purified Product Purified Product->NMR Structural Confirmation Purification->Purified Product

Caption: Synthetic and monitoring workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via nucleophilic aromatic substitution.

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
No or Low Conversion of Starting Material 1. Insufficient reaction temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. 2. Inactive catalyst or base: If a base is used to scavenge HCl, its deactivation will stall the reaction. 3. Poor quality of reagents: Degradation of morpholine or 3,4-dichlorobenzaldehyde can lead to failed reactions.1. Increase reaction temperature: Gradually increase the temperature in 10-20°C increments, monitoring by TLC. 2. Use fresh base: Ensure the base (e.g., K2CO3, Et3N) is anhydrous and freshly opened. 3. Verify reagent purity: Check the purity of starting materials by NMR or GC-MS.
Formation of Multiple Products (by TLC/HPLC) 1. Disubstitution: Reaction of morpholine at both chlorine positions of 3,4-dichlorobenzaldehyde. 2. Side reactions of the aldehyde: Cannizzaro reaction under strongly basic conditions or oxidation to the carboxylic acid.[2] 3. Reaction at the 3-position: Although less likely due to steric hindrance, some substitution at the 3-position might occur.1. Control stoichiometry: Use a controlled excess of morpholine (e.g., 1.1-1.5 equivalents). 2. Moderate reaction conditions: Avoid excessively high temperatures and strong bases if possible. Use a milder base like NaHCO3. 3. Optimize temperature: Lowering the reaction temperature may improve selectivity for the more reactive 4-position.
Product is an Inseparable Mixture with Starting Material Similar Polarity: The product and starting material may have close Rf values in the chosen TLC solvent system.Adjust TLC solvent system polarity: A common mobile phase is ethyl acetate/hexane.[3] To improve separation, try a less polar system (e.g., increase the proportion of hexane) or a more polar one (increase ethyl acetate). A small amount of a more polar solvent like methanol can also be added.
Product Degrades During Work-up or Purification Hydrolysis of iminium intermediate (if Vilsmeier-Haack): Incomplete hydrolysis can lead to impurities. Acid sensitivity: The morpholine nitrogen can be protonated, affecting solubility and stability.1. Ensure complete hydrolysis: In a Vilsmeier-Haack reaction, ensure the aqueous work-up is sufficient to hydrolyze the intermediate iminium salt.[4] 2. Neutralize carefully: During aqueous work-up, adjust the pH to neutral or slightly basic before extraction to ensure the product is in its free base form.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most probable and widely applicable method is the nucleophilic aromatic substitution (SNAr) of 3,4-dichlorobenzaldehyde with morpholine. This reaction is generally favored due to the activation of the chlorine atoms by the electron-withdrawing aldehyde group.

Q2: How can I monitor the reaction progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[1] A typical solvent system would be a mixture of ethyl acetate and hexane. The starting material, 3,4-dichlorobenzaldehyde, is less polar than the product, this compound, and will therefore have a higher Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the expected 1H NMR signals for this compound?

A3: Based on analogous structures, the expected 1H NMR signals in CDCl3 would be:

  • An aldehyde proton singlet around δ 9.8-10.0 ppm.

  • Aromatic protons in the δ 7.0-8.0 ppm region, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Two multiplets for the morpholine protons, typically around δ 3.8-4.0 ppm (protons adjacent to oxygen) and δ 3.2-3.4 ppm (protons adjacent to nitrogen).

Q4: What are the key differences in monitoring a Vilsmeier-Haack reaction for this synthesis?

A4: The Vilsmeier-Haack reaction involves the formylation of a pre-existing morpholine-substituted benzene ring.[4][5][6][7][8] Monitoring would involve observing the disappearance of the starting material (e.g., 1-chloro-2-morpholinobenzene) and the appearance of the aldehyde product. The work-up is critical and involves the hydrolysis of an intermediate iminium salt. Incomplete hydrolysis can be a source of impurities.[4]

Q5: How can I purify the final product?

A5: Flash column chromatography on silica gel is the most common method for purifying this compound. A gradient elution with an ethyl acetate/hexane solvent system is typically effective.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on analogous reactions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as DMF or DMSO.

  • Addition of Reagents: Add morpholine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Reaction: Heat the mixture to 80-120°C and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.

  • Spotting: Apply a small spot of the starting material (dissolved in a suitable solvent), a co-spot (starting material and reaction mixture), and a spot of the reaction mixture on the baseline.

  • Development: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of an appropriate eluent (e.g., 30% ethyl acetate in hexane).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light. The product should appear as a new, more polar spot (lower Rf) compared to the starting material.

Protocol 3: Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is a common choice for benzaldehyde derivatives.[9]

    • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Analysis: The disappearance of the starting material peak and the appearance of a new product peak will indicate the progress of the reaction.

Diagram: Troubleshooting Logic

Start Start Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Start->Reaction Monitoring (TLC/HPLC) Incomplete Reaction Incomplete Reaction Reaction Monitoring (TLC/HPLC)->Incomplete Reaction Low Conversion Multiple Products Multiple Products Reaction Monitoring (TLC/HPLC)->Multiple Products Side Products Reaction Complete Reaction Complete Reaction Monitoring (TLC/HPLC)->Reaction Complete Clean Conversion Check Temperature Check Temperature Incomplete Reaction->Check Temperature Check Reagents Check Reagents Incomplete Reaction->Check Reagents Optimize Stoichiometry Optimize Stoichiometry Multiple Products->Optimize Stoichiometry Modify Conditions Modify Conditions Multiple Products->Modify Conditions Proceed to Work-up Proceed to Work-up Reaction Complete->Proceed to Work-up

Caption: A logical flow for troubleshooting common synthesis issues.

References

Preventing byproduct formation in 3-Chloro-4-morpholinobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-morpholinobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, with a focus on preventing byproduct formation and ensuring high purity of the final product. The insights provided herein are based on established chemical principles and extensive experience in synthetic organic chemistry.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction.[1][2][3] This reaction employs a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group (-CHO) onto an electron-rich aromatic substrate.[2][4][5] In this case, the substrate is 3-chloro-4-morpholinoaniline or a related derivative, where the morpholine and amino groups strongly activate the aromatic ring towards electrophilic substitution.

While the Vilsmeier-Haack reaction is generally efficient, the high reactivity of the substrate and the nature of the reagents can lead to the formation of several byproducts, complicating purification and potentially impacting downstream applications. This guide will provide a structured approach to troubleshooting these challenges.

Visualizing the Reaction Pathway

To better understand the potential pitfalls, let's first visualize the intended reaction pathway and where deviations can occur.

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Hydrolysis cluster_byproducts Potential Byproduct Pathways DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Hydrolyzed_Reagent Hydrolyzed Vilsmeier Reagent Vilsmeier_Reagent->Hydrolyzed_Reagent Moisture Contamination Substrate 3-Chloro-4- morpholinoaniline Iminium_Intermediate Iminium Salt Intermediate Substrate->Iminium_Intermediate + Vilsmeier Reagent Unreacted_Substrate Unreacted Starting Material Substrate->Unreacted_Substrate Incomplete Reaction Product 3-Chloro-4- morpholinobenzaldehyde Iminium_Intermediate->Product Hydrolysis (Workup) Over_Formylation Di-formylated Product Iminium_Intermediate->Over_Formylation Harsh Conditions Oxidized_Product Carboxylic Acid Byproduct Product->Oxidized_Product Air Oxidation

Caption: Vilsmeier-Haack reaction pathway and potential byproduct formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is sluggish, and I have a significant amount of unreacted starting material. What could be the cause?

Answer:

This is a common issue that can stem from several factors related to the Vilsmeier reagent or reaction conditions.

  • Cause A: Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Any water present in the DMF, solvent, or glassware will lead to its hydrolysis, rendering it inactive for formylation.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous DMF and other solvents. It is good practice to handle the reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Cause B: Insufficient Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to an incomplete reaction.

    • Solution: Use a slight excess of both DMF and POCl₃ (typically 1.1 to 1.5 equivalents of each relative to the substrate).

  • Cause C: Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: The Vilsmeier-Haack reaction temperature is substrate-dependent, often ranging from 0°C to 80°C.[6] For an activated substrate like 3-chloro-4-morpholinoaniline, the reaction may proceed at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

Question 2: My final product is a dark, tarry substance that is difficult to purify. How can I prevent this?

Answer:

Tar formation is indicative of overly harsh reaction conditions, leading to polymerization or degradation of the highly activated aromatic ring.

  • Cause A: High Reaction Temperature: Excessive heat can promote unwanted side reactions and decomposition.

    • Solution: Maintain strict temperature control. The formation of the Vilsmeier reagent is exothermic and should be done at a low temperature (e.g., 0°C). The subsequent reaction with the substrate should also be carefully monitored and controlled.

  • Cause B: Incorrect Order of Addition: Adding the substrate to a pre-formed, concentrated Vilsmeier reagent at an elevated temperature can lead to localized overheating and degradation.

    • Solution: A common and effective procedure is to add the POCl₃ dropwise to a solution of the substrate in DMF at a low temperature. This allows for better control of the reaction exotherm.

Question 3: I've isolated my product, but it appears to be contaminated with a more polar impurity. What could this be?

Answer:

A common polar impurity is the corresponding carboxylic acid, 3-chloro-4-morpholinobenzoic acid.

  • Cause: Oxidation of the Aldehyde: Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air over time, or if oxidizing agents are inadvertently introduced.

    • Solution:

      • During workup, minimize the exposure of the product to air, especially if the solution is basic.

      • For long-term storage, keep the purified aldehyde in a tightly sealed container under an inert atmosphere and in a cool, dark place.

      • Purification via column chromatography on silica gel can effectively separate the aldehyde from the more polar carboxylic acid.

Question 4: The workup procedure seems to be affecting my yield. What is the correct way to hydrolyze the iminium intermediate?

Answer:

The hydrolysis of the intermediate iminium salt is a critical step to obtain the final aldehyde.[1][2][5] Improper workup can lead to incomplete hydrolysis or degradation.

  • Procedure:

    • After the reaction is complete (as monitored by TLC), the reaction mixture should be cooled in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker of crushed ice and water. This will hydrolyze the iminium salt and precipitate the product.

    • The pH of the aqueous solution should then be carefully adjusted. A basic pH is required to neutralize the acidic byproducts of the reaction. A solution of sodium hydroxide or sodium carbonate is typically used. Be cautious, as adding the base can be exothermic.

    • The precipitated product can then be collected by filtration, washed with water to remove inorganic salts, and dried.

Question 5: I suspect I have a di-formylated byproduct. Is this possible and how can I avoid it?

Answer:

While di-formylation is less common with a substituted benzene ring, it is a possibility under forcing conditions.

  • Cause: Use of a large excess of the Vilsmeier reagent and/or high reaction temperatures can potentially lead to the introduction of a second formyl group.

    • Solution:

      • Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents).

      • Maintain the lowest effective reaction temperature.

      • Monitor the reaction by TLC. The di-formylated product will have a different Rf value than the desired product.

Frequently Asked Questions (FAQs)

Q1: Is the morpholine ring stable under Vilsmeier-Haack conditions?

A1: Generally, the morpholine ring is stable under these conditions. The nitrogen atom in the morpholine ring is a tertiary amine and will likely be protonated in the acidic reaction medium, which deactivates it towards reaction with the Vilsmeier reagent.

Q2: What is the ideal solvent for this reaction?

A2: DMF typically serves as both the reagent and the solvent.[3] In some cases, other non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used, but using excess DMF is the most common approach.

Q3: How can I purify the final product?

A3: The crude product obtained after filtration and drying can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) or by column chromatography on silica gel using a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) as the eluent.

Q4: What analytical techniques are recommended for product characterization?

A4:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity. The aldehyde proton will have a characteristic chemical shift around 9-10 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde at approximately 1680-1700 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

Key Experimental Parameters Summary

ParameterRecommended ConditionRationale
Reagent Stoichiometry 1.1 - 1.5 eq. of DMF and POCl₃Ensures complete reaction while minimizing side reactions.
Temperature 0°C for reagent formation; RT to 60°C for reactionPrevents degradation and tar formation.
Solvent Anhydrous DMFServes as both reagent and solvent; must be dry.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the Vilsmeier reagent.
Workup Quenching on ice followed by basificationEnsures complete hydrolysis of the iminium intermediate and product precipitation.
Purification Recrystallization or Column ChromatographyTo remove unreacted starting material, oxidized byproducts, and other impurities.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in anhydrous DMF at 0°C) start->reagent_prep substrate_add Add Substrate (3-Chloro-4-morpholinoaniline) reagent_prep->substrate_add reaction Reaction (Monitor by TLC) substrate_add->reaction workup Workup (Quench on ice, basify) reaction->workup filtration Filtration and Washing workup->filtration drying Drying filtration->drying purification Purification (Recrystallization or Chromatography) drying->purification characterization Characterization (NMR, MS, IR, HPLC) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Chloro-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Chloro-4-morpholinobenzaldehyde. This molecule is a valuable intermediate in pharmaceutical research and drug development, often utilized for its unique structural features. While its synthesis can be straightforward on a laboratory scale, transitioning to pilot plant or manufacturing scales introduces significant challenges that require careful consideration of reaction thermodynamics, process safety, and purification strategies.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide in-depth, field-tested insights into the common hurdles encountered during scale-up. We will explore the causality behind experimental choices, offering robust troubleshooting advice and detailed protocols to ensure a safe, efficient, and reproducible synthesis. The content is primarily structured in a question-and-answer format to directly address the practical issues you may face.

We will focus on the two most prevalent synthetic routes:

  • The Vilsmeier-Haack Formylation of 3-chloro-N-phenylmorpholine.

  • Nucleophilic Aromatic Substitution (SNAr) on 3-chloro-4-fluorobenzaldehyde.

Each route presents distinct advantages and challenges, particularly concerning thermal management, reagent handling, and product isolation at scale.

Section 1: The Vilsmeier-Haack Formylation Route: A Guide to Scale-Up

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[1] However, its exothermic nature presents significant safety and control challenges during scale-up.[2] This section addresses the most common problems encountered with this pathway.

Troubleshooting Guide & FAQs

Question 1: My Vilsmeier-Haack reaction has stalled, or the yield is significantly lower than expected on a larger scale. What are the primary causes?

Answer: This is a frequent issue when moving from bench to pilot scale. The root cause typically lies in one of three areas: reagent quality, moisture control, or inadequate temperature management.

  • Reagent Quality: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The purity of these starting materials is paramount.

    • POCl₃: Over time, POCl₃ can hydrolyze to phosphoric acid and HCl, which will inhibit the formation of the active Vilsmeier reagent. Always use a fresh, unopened bottle or redistill older stock before use.

    • DMF: DMF is hygroscopic and can degrade to dimethylamine and formic acid. The presence of water will quench the Vilsmeier reagent, and dimethylamine can lead to unwanted side reactions. Use anhydrous grade DMF and handle it under an inert atmosphere (e.g., Nitrogen or Argon).

  • Strict Moisture Control: The Vilsmeier reagent is highly reactive towards water. Any moisture in the reactor, solvent, or starting materials will consume the reagent and drastically reduce yield. Ensure all glassware and reactors are oven-dried or flame-dried before use and that all operations are conducted under a dry, inert atmosphere.

  • Temperature Management: The formation of the Vilsmeier reagent is exothermic. If the temperature is not adequately controlled during its preparation (typically 0-10°C), degradation can occur. Conversely, the subsequent formylation step often requires heating. If the temperature is too low, the reaction rate will be impractically slow.

Question 2: I am concerned about the exothermicity of the Vilsmeier-Haack reaction. How can I safely manage the reaction on a multi-liter scale?

Answer: Your concern is well-founded. Thermal runaway is the most significant hazard associated with this reaction. Safe scale-up hinges on understanding the reaction's thermal profile and implementing robust engineering controls.

  • Reaction Calorimetry: Before any scale-up, it is critical to perform reaction calorimetry studies (e.g., using a RC1 or similar instrument) on a small scale. This will provide essential data on the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the rate of heat evolution. This data is non-negotiable for safe process design.

  • Controlled Addition Strategy: Never mix the reagents all at once. The safest approach is a semi-batch process where one reagent is slowly added to the other. For this reaction, there are two primary methods:

    • Normal Addition: Slowly add POCl₃ to cold (0-5°C) DMF to form the Vilsmeier reagent. After formation, slowly add the 3-chloro-N-phenylmorpholine substrate to the pre-formed reagent.

    • Inverse Addition: Add the substrate to a solution of DMF, and then slowly add POCl₃.

    The "Normal Addition" method, using a pre-formed Vilsmeier reagent, often results in a more predictable and controllable heat flow profile, which is highly desirable for scale-up.[2]

  • Efficient Heat Transfer: The reactor must have a sufficient heat transfer capacity to remove the heat generated by the reaction. Ensure the reactor's jacket has adequate surface area and that the heating/cooling fluid is circulating at an appropriate rate and temperature.

The following workflow diagram illustrates a controlled process for the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Controlled Reaction cluster_workup Phase 3: Workup & Isolation reagent_prep Prepare Anhydrous DMF & Fresh POCl₃ vilsmeier_formation Form Vilsmeier Reagent (Add POCl₃ to DMF at 0-5°C) reagent_prep->vilsmeier_formation reactor_prep Inert & Dry Reactor reactor_prep->vilsmeier_formation substrate_add Slowly Add Substrate (Control Temp < 25°C) vilsmeier_formation->substrate_add Exothermic Step 1 reaction_heat Heat to Reaction Temp (e.g., 60-80°C) & Monitor substrate_add->reaction_heat Exothermic Step 2 quench Controlled Quench (Add to Ice/Water) reaction_heat->quench neutralize Neutralize with Base (e.g., NaOH, NaHCO₃) quench->neutralize Exothermic Quench extract Extract with Solvent (e.g., EtOAc, DCM) neutralize->extract purify Purify Product (Recrystallization) extract->purify

Caption: Controlled workflow for the Vilsmeier-Haack synthesis.

Question 3: The workup procedure is violent, with significant gas evolution and heat. What is the safest way to quench a large-scale Vilsmeier-Haack reaction?

Answer: The quench is often the most dangerous step due to the violent, exothermic reaction of excess POCl₃ with water.[3] The key is slow, controlled addition and efficient cooling.

Recommended Scale-Up Quenching Protocol:

  • Prepare a Quench Vessel: Use a separate, appropriately sized reactor containing a stirred mixture of crushed ice and water. The volume of the ice/water mixture should be at least 5-10 times the volume of the reaction mixture.

  • Cool the Reaction: Cool the completed reaction mixture to room temperature or below (0-10°C).

  • Reverse Addition: Slowly transfer the reaction mixture into the vigorously stirred ice/water slurry via a dip tube or addition funnel. Never add water to the reaction mixture.

  • Monitor Temperature: Monitor the temperature of the quench vessel throughout the addition, ensuring it does not rise above 20-25°C. Adjust the addition rate to maintain this temperature.

  • Neutralization: After the quench is complete, the resulting solution will be highly acidic. Slowly add a saturated aqueous solution of a base like sodium bicarbonate or sodium hydroxide to bring the pH to ~7-8. This step is also exothermic and may involve gas (CO₂) evolution if bicarbonate is used; perform it slowly with good agitation.

  • Isolation: Once neutralized, the product can be extracted with an appropriate organic solvent.

Troubleshooting Decision Tree

If you encounter issues, this decision tree can help diagnose the problem.

Troubleshooting_Tree start Low Yield or No Reaction q1 Was Vilsmeier reagent pre-formed? start->q1 q2 Reagents fresh & anhydrous? q1->q2 Yes sol_preform Pre-form reagent at 0-5°C before adding substrate. q1->sol_preform No q3 Was reaction temp reached? q2->q3 Yes sol_reagent Use fresh POCl₃ & anhydrous DMF. Handle under inert gas. q2->sol_reagent No q4 Workup pH correct? q3->q4 Yes sol_temp Verify thermocouple accuracy. Ensure adequate heating. q3->sol_temp No sol_workup Check pH after neutralization. Product may be soluble in acid/base. q4->sol_workup No

References

3-Chloro-4-morpholinobenzaldehyde reaction work-up procedure optimization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4-morpholinobenzaldehyde Synthesis

A Guide to Reaction Work-up Procedure Optimization

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the common—and often frustrating—challenges encountered during the reaction work-up and purification of this valuable intermediate. Our focus is on providing logical, chemically-driven solutions to optimize your yield, purity, and efficiency.

Troubleshooting Guide: From Emulsions to Impurities

This section addresses specific, acute problems you may encounter after the initial reaction is complete. The synthesis of this compound, often achieved via a Vilsmeier-Haack formylation of 4-(2-chlorophenyl)morpholine, presents unique work-up challenges due to the molecule's properties: a basic morpholine nitrogen, an electron-deficient aromatic ring, and a reactive aldehyde group.[1][2]

Question 1: I've quenched my Vilsmeier-Haack reaction and now I have a persistent, unresolvable emulsion during my aqueous/organic extraction. What's happening and how do I fix it?

Answer:

This is the most common issue faced during the work-up of N-aryl morpholine compounds.[3][4] The product, this compound, possesses amphiphilic properties. The morpholine ring can be protonated at low pH, rendering it water-soluble, while the chlorinated benzaldehyde portion remains highly organic-soluble. This dual nature stabilizes the interface between the aqueous and organic layers, leading to an emulsion.[5]

Immediate Corrective Actions:

  • Increase Ionic Strength (Salting Out): Add a saturated solution of sodium chloride (brine).[6][7] This increases the polarity and density of the aqueous phase, disrupting the solvation of your organic product and forcing it into the organic layer. This is the most effective first step.

  • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, gently swirl or invert the funnel multiple times.[6] This minimizes the mechanical energy that creates fine droplets and stabilizes the emulsion.

  • Filtration: For stubborn emulsions, filter the entire mixture through a pad of Celite® or glass wool.[8] This can physically disrupt the microscopic droplets that form the emulsion layer.

  • Solvent Modification: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which can help break the emulsion.[5]

Preventative Workflow:

To avoid this issue in future experiments, modify the initial quench and work-up procedure. After the reaction is complete, instead of quenching directly into a biphasic system, consider evaporating the reaction solvent (e.g., DMF, if possible) under reduced pressure. Then, redissolve the residue in your extraction solvent (e.g., ethyl acetate) before adding the aqueous wash.[8]

Question 2: My final product is a yellow-brown oil that won't crystallize, or it precipitates as an impure solid. How can I achieve a clean, crystalline product?

Answer:

This issue points to residual impurities, which can act as "crystal poisons," or the selection of a suboptimal crystallization solvent. The goal of recrystallization is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature.

Troubleshooting Recrystallization:

  • Solvent System Screening: The choice of solvent is critical. A single solvent may not be sufficient. Often, a binary solvent system is required.

  • Pre-Purification: If the crude product is very oily, consider a rapid filtration through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., 20-30% Ethyl Acetate in Hexanes) to remove baseline impurities before attempting recrystallization.

Optimized Recrystallization Protocol:

Solvent SystemSuitability for this compoundProcedure & Rationale
Isopropanol (IPA) / Water Excellent Choice Dissolve the crude product in a minimum amount of hot IPA. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot IPA to redissolve the cloudiness, then allow the solution to cool slowly. The morpholine moiety provides some polarity, making it soluble in hot alcohols, while the chlorinated aromatic ring makes it insoluble in water.[9]
Ethyl Acetate / Hexanes Good Alternative Dissolve in a minimum of hot ethyl acetate. Slowly add hexanes as an anti-solvent until turbidity persists. Re-heat to clarify and cool slowly. This is a classic polar/non-polar system that works for many aromatic compounds.[9][10]
Methanol Reported in Literature While reported for the analogous 4-morpholinobenzaldehyde, methanol can sometimes be too good a solvent, leading to lower recovery.[11] It is best used if the crude material is already relatively pure.

Question 3: My NMR spectrum shows my desired product, but also a significant amount of the starting material (4-(2-chlorophenyl)morpholine). What went wrong?

Answer:

This indicates an incomplete reaction. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success depends on the electron-richness of the aromatic ring.[12][13]

Potential Causes & Solutions:

  • Insufficient Activation: The morpholine group is an activating director, but the chloro-substituent is deactivating. The overall electronic nature of the substrate may require more forcing conditions.

    • Solution: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagents.

  • Premature Quenching: The final step of the mechanism involves the hydrolysis of an iminium ion intermediate to the aldehyde during aqueous work-up.[2] If the work-up is not performed correctly, this conversion may be incomplete.

    • Solution: After quenching the reaction (e.g., with a sodium acetate solution), ensure the mixture is stirred for a sufficient time (e.g., 10-30 minutes) to allow for complete hydrolysis before proceeding with extraction.[14]

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for the aqueous extraction?

A: Maintain a basic pH (8-9) during the extraction. The morpholine nitrogen is basic. In an acidic wash, the product will become protonated and partition into the aqueous layer, leading to significant yield loss. Use a dilute sodium bicarbonate or sodium carbonate solution for your washes instead of plain water, especially after the initial quench.

Q: I see a minor, less polar spot on my TLC that I can't identify. What could it be?

A: A possible side-product is the di-formylated species or other products arising from reaction at an un-intended position on the aromatic ring, although formylation is generally regioselective for the less sterically hindered para-position relative to the activating morpholine group.[12] It could also be a result of incomplete hydrolysis of the chloroiminium intermediate. These can typically be removed by silica gel chromatography or careful recrystallization.

Q: Can I use a bisulfite adduct formation to purify my aldehyde?

A: Yes, this is an excellent classical technique for purifying aldehydes.[15] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows you to wash away non-aldehyde impurities with an organic solvent. The aldehyde can then be regenerated by treating the aqueous layer with a base (like NaOH) and re-extracting it into an organic solvent.[16] This method is particularly useful if you have stubborn neutral impurities that co-crystallize with your product.

Visualized Workflows

Standard Work-up & Purification Workflow

This diagram outlines the standard procedure from quenching the reaction to obtaining the final, pure product.

G cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction Vilsmeier-Haack Reaction Mixture Quench Quench: Pour into Ice/NaOAc Solution Reaction->Quench Stir Stir 30 min for Hydrolysis Quench->Stir Extract Extract with Ethyl Acetate Stir->Extract Wash_Bicarb Wash with NaHCO3 (aq) Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry (Na2SO4), Filter Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product (Oil/Solid) Concentrate->Crude Recrystallize Recrystallize (e.g., IPA/Water) Crude->Recrystallize Filter_Pure Filter & Dry Crystals Recrystallize->Filter_Pure Pure_Product Pure 3-Chloro-4- morpholinobenzaldehyde Filter_Pure->Pure_Product

Caption: Standard experimental workflow.

Troubleshooting Decision Tree for Emulsion Formation

This diagram provides a logical path to follow when encountering a persistent emulsion during liquid-liquid extraction.

G Start Persistent Emulsion Forms During Extraction Step1 Add Saturated Brine & Swirl Gently Start->Step1 Check1 Does Emulsion Break? Step1->Check1 Step2 Filter Entire Mixture Through Celite® Pad Check1->Step2 No Success Continue Work-up Check1->Success Yes Check2 Are Layers Separated? Step2->Check2 Step3 Centrifuge the Mixture (If volume allows) Check2->Step3 No Check2->Success Yes Step3->Success Leads to Separation Failure Consult Senior Chemist/ Re-evaluate Solvent System Step3->Failure Still Emulsified

Caption: Troubleshooting logic for emulsions.

References

Column chromatography conditions for 3-Chloro-4-morpholinobenzaldehyde purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of 3-Chloro-4-morpholinobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this versatile intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your separations effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing explanations and actionable solutions.

Question: My compound is streaking badly on the TLC plate and seems stuck at the baseline of my silica column. What is happening?

Answer: This is a common issue when purifying compounds containing a basic functional group, such as the morpholine moiety in this compound, on a standard acidic silica gel stationary phase.

  • Causality: The tertiary amine of the morpholine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong ionic interaction leads to irreversible adsorption or very slow, uneven elution, resulting in significant streaking on a TLC plate and poor recovery from a column. The compound essentially "sticks" to the stationary phase instead of partitioning cleanly into the mobile phase.

  • Solution: To mitigate this, you need to suppress the acidic nature of the stationary phase.

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v). The triethylamine will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound and allowing for smooth elution.

    • Alternative Stationary Phase: Consider using a different stationary phase altogether. Neutral alumina is an excellent alternative to silica for purifying basic compounds as it lacks the strong acidity that causes these issues.[1][2]

Question: I'm seeing poor separation between my desired product and a closely-related impurity. How can I improve the resolution?

Answer: Achieving good resolution is dependent on maximizing the differential partitioning of your compounds between the stationary and mobile phases.

  • Causality: Poor separation means the chosen solvent system is eluting the compounds at very similar rates. Their retention factors (Rf) are too close together. This could be because the solvent strength is too high, causing everything to move too quickly, or the solvent system lacks the right selectivity for your specific mixture.[3]

  • Solution:

    • Optimize Solvent Strength: The ideal Rf for the compound of interest for column chromatography is between 0.2 and 0.4.[1][3] If your Rf values are much higher than this, your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). This will increase the compounds' retention on the column, allowing more time for separation to occur.[3]

    • Change Solvent Selectivity: If adjusting the polarity of your current system doesn't work, you need to try solvents that offer different types of interactions. For example, if you are using a hexane/ethyl acetate system (where ethyl acetate is a hydrogen bond acceptor), switching to a hexane/dichloromethane system might provide the different selectivity needed to resolve the compounds.[4] A systematic TLC analysis with different solvent families (e.g., ethers, esters, chlorinated solvents) is the best approach to find an optimal system.[1]

Question: My final yield is very low, and I suspect the aldehyde is degrading on the column. Is this possible?

Answer: Yes, aldehydes can be sensitive molecules, and degradation on silica gel is a known issue.

  • Causality: Silica gel can act as a mild Lewis acid.[1] This acidic environment can catalyze undesirable side reactions. For an aromatic aldehyde, this could include polymerization or other acid-catalyzed transformations, although they are generally more stable than their aliphatic counterparts.[5] If an alcohol (like methanol or ethanol) is used as a polar component in the mobile phase, the acidic silica can promote the formation of hemiacetal or acetal byproducts, which will complicate the purification and reduce the yield of the desired aldehyde.[1]

  • Solution:

    • Avoid Alcohol-Based Solvents: Do not use methanol or ethanol in your mobile phase if you suspect acid-catalyzed degradation. Stick to aprotic polar solvents like ethyl acetate, acetone, or diethyl ether.[1]

    • Deactivate the Silica: As mentioned for streaking, adding 0.5-1% triethylamine to your eluent can neutralize the acidic sites, making the column environment less harsh for your sensitive aldehyde.

    • Use Alumina: Switching to a neutral or basic alumina stationary phase can completely avoid the issue of silica's acidity.[2]

    • Work Quickly: Do not let the compound sit on the column for an extended period. A properly optimized flash chromatography run should be completed in a timely manner to minimize contact time with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions (stationary and mobile phase) for purifying this compound?

For a compound with the polarity of this compound, a normal-phase chromatography setup is standard. The key is to balance the polarity to achieve an optimal Rf value.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for moderately polar compounds.[6]
Alternative Phase Neutral AluminaRecommended if compound degradation or strong basic interactions are observed.[1]
Starting Mobile Phase Hexane / Ethyl Acetate (EtOAc)A versatile and widely used solvent system. Start with a ratio of 4:1 or 3:1 (Hexane:EtOAc) and adjust based on TLC.[7]
Mobile Phase Modifier 0.5-1% Triethylamine (Et₃N)Add to the mobile phase to prevent streaking by neutralizing acidic silica sites.[1]

Q2: How do I properly develop a solvent system using Thin-Layer Chromatography (TLC)?

Developing the right eluent is critical for a successful separation. This is a systematic process done via TLC before committing your bulk sample to the column.

TLC_Workflow cluster_prep Preparation cluster_test Testing Solvent Systems cluster_eval Evaluation cluster_refine Refinement A Dissolve crude sample in a volatile solvent (e.g., DCM or EtOAc) B Spot sample onto multiple TLC plates A->B C Test System 1: 3:1 Hexane/EtOAc B->C Run in parallel D Test System 2: 1:1 Hexane/EtOAc B->D Run in parallel E Test System 3: 9:1 DCM/Acetone B->E Run in parallel F Develop plates in chambers & visualize under UV light C->F D->F E->F G Calculate Rf values for all spots F->G H Select system where target Rf is 0.2-0.4 and separation from impurities is maximal G->H I Is Rf too high (>0.4)? Decrease polarity (add more non-polar solvent) H->I If needed J Is Rf too low (<0.2)? Increase polarity (add more polar solvent) H->J If needed K Re-test refined system I->K J->K K->H Iterate

Q3: What is an ideal Retention Factor (Rf) and why is it important?

The Retention Factor (Rf) is a measure of how far a compound travels up a TLC plate relative to the solvent front. It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

For preparative column chromatography, the ideal Rf for your target compound is in the range of 0.2 to 0.4 .[1][3]

  • Why it's important: An Rf in this range provides the best balance for separation.

    • If Rf is too high (> 0.5): The compound is eluting too quickly with the solvent front. It doesn't spend enough time interacting with the stationary phase, leading to poor separation from other fast-moving impurities.[8]

    • If Rf is too low (< 0.2): The compound is too strongly adsorbed to the stationary phase. Elution will require a very large volume of solvent, leading to significant band broadening (wide peaks) and a long, inefficient purification process. This can also increase the risk of compound degradation due to prolonged exposure to the stationary phase.

Q4: Are there any specific handling or stability concerns I should be aware of for this compound?

Like many aromatic aldehydes, this compound is generally stable but certain precautions should be taken:

  • Oxidation: Aromatic aldehydes can slowly oxidize to the corresponding carboxylic acid upon prolonged exposure to air.[5] While more stable than aliphatic aldehydes, it is best practice to store the compound under an inert atmosphere (like nitrogen or argon) and keep it refrigerated to minimize this process.

  • Light Sensitivity: Some aromatic aldehydes can be light-sensitive. Storing in an amber vial or in the dark is a good precautionary measure.

  • Purity of Solvents: Always use high-purity, chromatography-grade solvents. Impurities in solvents (like peroxides in aged ethers or acidic contaminants) can react with your compound and lead to unexpected byproducts.[9]

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common issues during column chromatography.

// Nodes Start [label="Problem Observed During\nColumn Chromatography", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Problem Branches Problem1 [label="Poor Separation /\nOverlapping Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; Problem2 [label="Streaking / Tailing /\nCompound Stuck on Column", fillcolor="#FBBC05", fontcolor="#202124"]; Problem3 [label="Low Yield /\nSuspected Degradation", fillcolor="#FBBC05", fontcolor="#202124"];

// Causes Cause1a [label="Solvent system\nis too polar (Rf too high)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause1b [label="Poor solvent selectivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2a [label="Strong interaction with\nacidic silica (basic compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2b [label="Sample overload", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause3a [label="Acid-catalyzed reaction\non silica surface", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause3b [label="Use of reactive solvent\n(e.g., Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions Solution1a [label="Decrease eluent polarity\n(e.g., more Hexane)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Change solvent system\n(e.g., Hex/EtOAc -> DCM/Acetone)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2a [label="Add 0.5-1% Et₃N to eluent\nOR switch to neutral alumina", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2b [label="Reduce amount of sample\nloaded onto the column", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3a [label="Deactivate silica with Et₃N\nOR use neutral alumina", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3b [label="Use aprotic polar solvents\n(EtOAc, Acetone, Ether)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> {Problem1, Problem2, Problem3};

Problem1 -> Cause1a [label="Check Rf"]; Problem1 -> Cause1b [label="If Rf is optimal"]; Cause1a -> Solution1a; Cause1b -> Solution1b;

Problem2 -> Cause2a [label="Check compound structure"]; Problem2 -> Cause2b [label="Check loading ratio"]; Cause2a -> Solution2a; Cause2b -> Solution2b;

Problem3 -> Cause3a [label="Check compound stability"]; Problem3 -> Cause3b [label="Check eluent composition"]; Cause3a -> Solution3a; Cause3b -> Solution3b; } enddot Caption: A decision tree for troubleshooting column chromatography.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Chloro-4-morpholinobenzaldehyde and 4-morpholinobenzaldehyde in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the benzaldehyde scaffold remains a cornerstone for the construction of complex molecular architectures. The strategic functionalization of the benzaldehyde ring system allows for the fine-tuning of electronic properties, thereby influencing the reactivity of the crucial aldehyde moiety. This guide provides an in-depth comparative analysis of two such functionalized benzaldehydes: 3-chloro-4-morpholinobenzaldehyde and 4-morpholinobenzaldehyde.

This document, intended for researchers, scientists, and professionals in drug development, will explore the nuanced differences in reactivity between these two compounds. By examining their electronic profiles and performance in key chemical transformations, we aim to provide a predictive framework for their application in synthesis, supported by theoretical principles and experimental evidence.

Unveiling the Electronic Landscape: A Tale of Two Substituents

The reactivity of the aldehyde functional group in benzaldehyde derivatives is intrinsically linked to the electronic nature of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby modulating the electrophilicity of the carbonyl carbon.

4-morpholinobenzaldehyde features a morpholino group at the para position. The nitrogen atom of the morpholine ring, directly attached to the benzene ring, possesses a lone pair of electrons that can be delocalized into the aromatic system through a +M (mesomeric) or +R (resonance) effect . This electron donation significantly increases the electron density of the benzene ring, particularly at the ortho and para positions. Consequently, the aldehyde group, being para to the morpholino substituent, experiences a decrease in its electrophilicity. The carbonyl carbon becomes less electron-deficient, rendering it less susceptible to nucleophilic attack.

In contrast, This compound presents a more complex electronic scenario. In addition to the electron-donating morpholino group at position 4, it possesses a chlorine atom at position 3. Chlorine, being a halogen, exhibits a dual electronic nature. It exerts a powerful -I (inductive) effect due to its high electronegativity, withdrawing electron density from the ring through the sigma bond framework.[1] Simultaneously, it has a weaker, electron-donating +R (resonance) effect due to its lone pairs.[1] The net electronic influence of a halogen is a topic of some nuance, but generally, the inductive effect is dominant, leading to an overall deactivation of the ring towards electrophilic substitution.[1]

However, in the context of nucleophilic addition to the aldehyde, the key consideration is the electron density at the carbonyl carbon. The chloro group, positioned meta to the aldehyde, primarily exerts its electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon. This effect counteracts the electron-donating influence of the para-morpholino group.

To quantify these electronic effects, we can turn to Hammett constants (σ) . These empirically derived values provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

  • The σp value for a morpholino group is approximately -0.16 . The negative value confirms its electron-donating character through resonance.

  • The σm value for a chloro group is +0.37 . The positive value indicates its electron-withdrawing nature at the meta position, primarily through the inductive effect.

A simple summation of these effects would suggest that the chloro substituent in this compound will increase the electrophilicity of the carbonyl carbon compared to 4-morpholinobenzaldehyde, making it more reactive towards nucleophiles.

G cluster_4_morpholino 4-Morpholinobenzaldehyde cluster_3_chloro_4_morpholino This compound 4-Morpholino Morpholino (+R, -I) Aldehyde_4 Aldehyde Carbonyl (Less Electrophilic) 4-Morpholino->Aldehyde_4 Donates e⁻ density (decreases reactivity) 3-Chloro Chloro (-I, +R) Aldehyde_3 Aldehyde Carbonyl (More Electrophilic) 3-Chloro->Aldehyde_3 Withdraws e⁻ density (increases reactivity) Morpholino_3 Morpholino (+R, -I) Morpholino_3->Aldehyde_3 Donates e⁻ density (decreases reactivity)

Figure 1. Electronic effects on aldehyde reactivity.

Comparative Reactivity in Nucleophilic Addition Reactions

The differing electronic landscapes of this compound and 4-morpholinobenzaldehyde are expected to manifest in their reactivity towards nucleophiles. We will consider two classic examples of nucleophilic addition reactions: the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1][2] The rate-determining step is often the initial nucleophilic attack on the carbonyl carbon. Therefore, a more electrophilic aldehyde is expected to react faster.

Hypothesis: this compound will exhibit a higher reaction rate and potentially higher yields in Knoevenagel condensations compared to 4-morpholinobenzaldehyde under identical conditions.

Experimental Evidence:

Table 1: Knoevenagel Condensation with Malononitrile

AldehydeReagents & ConditionsProductYieldReference
4-ChlorobenzaldehydeMalononitrile, Ammonium acetate, Sonication, RT, 5-7 min2-(4-Chlorobenzylidene)malononitrile92%[3]
4-MethoxybenzaldehydeMalononitrile, Piperidine, Ethanol, RT, 3h2-(4-Methoxybenzylidene)malononitrile95%[4]

The data in Table 1, while not a direct comparison of our target molecules, provides valuable insights. 4-Chlorobenzaldehyde, with an electron-withdrawing chloro group, reacts rapidly under mild conditions to give a high yield. 4-Methoxybenzaldehyde, with a strongly electron-donating methoxy group (similar to the morpholino group), also provides a high yield, though the reaction time is longer. This suggests that while electronic effects influence the reaction rate, high yields can be achieved for both electron-rich and electron-poor benzaldehydes by adjusting the reaction conditions. Based on the stronger electron-withdrawing nature of the chloro group at the meta position, it is highly probable that this compound would react faster than 4-morpholinobenzaldehyde in a Knoevenagel condensation with malononitrile.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[5][6] The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. Similar to the Knoevenagel condensation, the rate of the Wittig reaction is influenced by the electrophilicity of the aldehyde.

Hypothesis: this compound will react more readily in Wittig reactions than 4-morpholinobenzaldehyde, leading to shorter reaction times or higher yields under comparable conditions.

Experimental Evidence:

Direct comparative data for the Wittig reaction with our specific substrates is scarce. However, the general principle that electron-withdrawing groups on the benzaldehyde accelerate the reaction is well-established. For instance, a study on an aqueous Wittig reaction reported high yields for various substituted benzaldehydes, with electron-poor aldehydes generally reacting efficiently.[7]

Table 2: Representative Wittig Reaction Yields

AldehydeYlide & ConditionsProductYieldReference
BenzaldehydeMethyl (triphenylphosphoranylidene)acetate, aq. NaHCO₃, 1h, RTMethyl cinnamate87%[7]
AnisaldehydeMethyl (triphenylphosphoranylidene)acetate, aq. NaHCO₃, 1h, RTMethyl 4-methoxycinnamate90.5%[7]

The high yields obtained for both benzaldehyde and the electron-rich anisaldehyde in the aqueous Wittig reaction suggest that the reaction is tolerant of a range of electronic effects. However, the increased electrophilicity of the carbonyl in this compound would likely lead to a faster reaction rate compared to 4-morpholinobenzaldehyde.

Experimental Protocols

Synthesis of 4-Morpholinobenzaldehyde

A common method for the synthesis of 4-morpholinobenzaldehyde is the nucleophilic aromatic substitution of a para-halobenzaldehyde with morpholine.[8]

G p-Fluorobenzaldehyde p-Fluorobenzaldehyde Reaction Nucleophilic Aromatic Substitution p-Fluorobenzaldehyde->Reaction Morpholine Morpholine Morpholine->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Product 4-Morpholinobenzaldehyde Reaction->Product

Figure 2. Synthesis of 4-Morpholinobenzaldehyde.

Step-by-Step Methodology:

  • To a solution of p-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 4-morpholinobenzaldehyde.

Synthesis of this compound

The synthesis of this compound can be achieved via a similar nucleophilic aromatic substitution reaction, starting from 3-chloro-4-fluorobenzaldehyde or 3,4-dichlorobenzaldehyde. An alternative route involves the morpholine substitution of 3-chloro-4-hydroxybenzaldehyde after activation of the hydroxyl group. A plausible synthetic route starting from 3-chloro-4-hydroxybenzaldehyde is outlined below.

G Start 3-Chloro-4-hydroxybenzaldehyde Step1 Protection of Hydroxyl Group Start->Step1 e.g., Allyl bromide, K₂CO₃ Intermediate Protected Aldehyde Step1->Intermediate Step2 Nucleophilic Substitution with Morpholine Intermediate->Step2 Morpholine, Base Product This compound Step2->Product

Figure 3. Plausible synthesis of this compound.

Step-by-Step Methodology (Hypothetical):

  • Protection of the hydroxyl group: React 3-chloro-4-hydroxybenzaldehyde with a suitable protecting group, such as an allyl group, using allyl bromide and a base like potassium carbonate in a solvent like acetone.[9]

  • Nucleophilic aromatic substitution: The resulting protected aldehyde can then undergo a nucleophilic aromatic substitution with morpholine. This step might require elevated temperatures and a suitable base.

  • Deprotection: Removal of the protecting group under appropriate conditions would yield the final product, this compound.

Conclusion

The presence of a chloro substituent at the 3-position of 4-morpholinobenzaldehyde has a significant impact on the electronic properties and, consequently, the reactivity of the aldehyde. The electron-withdrawing inductive effect of the chlorine atom increases the electrophilicity of the carbonyl carbon, making This compound a more reactive substrate in nucleophilic addition reactions compared to 4-morpholinobenzaldehyde .

This heightened reactivity is advantageous in reactions such as the Knoevenagel condensation and the Wittig reaction, where a more electrophilic aldehyde can lead to faster reaction rates and potentially higher yields under milder conditions. For synthetic chemists, this differential reactivity offers a valuable tool for strategic molecular design. When a higher degree of reactivity is desired, this compound would be the preferred building block. Conversely, if a less reactive aldehyde is required to achieve selectivity in the presence of other functional groups, 4-morpholinobenzaldehyde would be the more suitable choice.

The experimental protocols provided offer a starting point for the synthesis of these valuable intermediates. Further optimization of reaction conditions, guided by the electronic principles discussed, will undoubtedly lead to efficient and high-yielding syntheses of a wide array of complex molecules.

References

A Comparative Analysis for the Synthetic Chemist: 3-Chloro- vs. 3-Fluoro-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of molecular design. The choice between seemingly similar halogens, such as chlorine and fluorine, can have profound impacts on a compound's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides a detailed comparative analysis of 3-chloro-4-morpholinobenzaldehyde and 3-fluoro-4-morpholinobenzaldehyde, two closely related synthetic intermediates. By examining their synthesis, electronic properties, and reactivity, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Subtle but Significant Role of Halogen Substitution

The introduction of a halogen atom at the 3-position of the 4-morpholinobenzaldehyde scaffold introduces a fascinating interplay of inductive and resonance effects, which in turn modulates the reactivity of the aromatic ring and the aldehyde functional group. Both chlorine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R effect). The balance of these opposing electronic influences is a key determinant of the chemical behavior of these molecules.

G cluster_chloro This compound cluster_fluoro 3-Fluoro-4-morpholinobenzaldehyde chloro Cl chloro_benz Benzaldehyde chloro_benz->chloro 3-position morph_chloro Morpholine chloro_benz->morph_chloro 4-position fluoro F fluoro_benz Benzaldehyde fluoro_benz->fluoro 3-position morph_fluoro Morpholine fluoro_benz->morph_fluoro 4-position

Physicochemical Properties: A Tale of Two Halogens

PropertyThis compound3-Fluoro-4-morpholinobenzaldehydeRationale and Causality
Molecular Weight 225.67 g/mol 209.22 g/mol The higher atomic weight of chlorine compared to fluorine directly contributes to a greater molecular weight.
Melting Point (°C) Likely higher than the fluoro analogPredicted: ~85-90°CThe larger size and greater polarizability of the chlorine atom can lead to stronger intermolecular interactions (van der Waals forces), often resulting in a higher melting point.
Boiling Point (°C) Predicted: >357°CPredicted: 357.0 ± 42.0°C[1]The increased molecular weight and stronger intermolecular forces of the chloro-compound would suggest a higher boiling point.
Lipophilicity (LogP) Expected to be higherExpected to be lowerChlorine is known to increase lipophilicity to a greater extent than fluorine. This is a critical parameter in drug design, influencing membrane permeability and solubility.
Aqueous Solubility Expected to be lowerExpected to be higherGenerally, increased lipophilicity correlates with decreased aqueous solubility.

Synthesis and Reactivity: Navigating the Electron-Withdrawing Landscape

The synthesis of both target compounds typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where morpholine displaces a halogen on a suitably activated benzaldehyde precursor. The choice of starting material is dictated by the desired halogen at the 3-position.

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinobenzaldehyde

This protocol is adapted from established procedures for the synthesis of similar morpholino-substituted aromatic compounds.[2][3]

Materials:

  • 3,4-Difluorobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-fluoro-4-morpholinobenzaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for nucleophilic aromatic substitution on chloro-substituted aromatic rings.[4]

Materials:

  • 3-Chloro-4-fluorobenzaldehyde

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-4-fluorobenzaldehyde (1.0 eq) in DMSO.

  • Add morpholine (1.2 eq) and K2CO3 (2.0 eq) to the solution.

  • Heat the mixture to 120°C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

G cluster_fluoro Synthesis of 3-Fluoro-4-morpholinobenzaldehyde cluster_chloro Synthesis of this compound start_f 3,4-Difluorobenzaldehyde reagents_f Morpholine, K2CO3, DMF start_f->reagents_f S_NAr product_f 3-Fluoro-4-morpholinobenzaldehyde reagents_f->product_f start_c 3-Chloro-4-fluorobenzaldehyde reagents_c Morpholine, K2CO3, DMSO start_c->reagents_c S_NAr product_c This compound reagents_c->product_c

Reactivity Comparison

The reactivity of the aromatic ring towards further electrophilic or nucleophilic substitution is significantly influenced by the halogen present.

  • Electrophilic Aromatic Substitution: Both halogens are deactivating towards electrophilic aromatic substitution due to their strong inductive electron withdrawal. However, fluorine's greater ability to donate electron density via resonance (+R effect) makes the fluorinated ring slightly less deactivated compared to the chlorinated ring. This is a consequence of better orbital overlap between the 2p orbitals of fluorine and carbon, compared to the 3p-2p overlap for chlorine and carbon.

  • Nucleophilic Aromatic Substitution: The rate of SNAr at the 4-position (displacement of the morpholino group) would be influenced by the halogen at the 3-position. The strong electron-withdrawing nature of both halogens stabilizes the negatively charged Meisenheimer complex intermediate, thus facilitating the reaction. Fluorine's superior inductive effect would suggest a faster rate of SNAr for the fluoro-substituted compound.

  • Aldehyde Reactivity: The electron-withdrawing nature of the halogen at the 3-position increases the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. Due to its higher electronegativity, fluorine is expected to have a more pronounced activating effect on the aldehyde group compared to chlorine.

Spectroscopic Analysis

Spectroscopic TechniqueExpected Observations for this compoundExpected Observations for 3-Fluoro-4-morpholinobenzaldehyde
1H NMR Aromatic protons will show characteristic splitting patterns. The chemical shifts will be influenced by the anisotropic effect of the chlorine atom.The aromatic protons will exhibit additional coupling to the 19F nucleus, leading to more complex splitting patterns (doublets of doublets, etc.). The chemical shifts will be significantly influenced by the fluorine atom.
13C NMR The carbon atom attached to the chlorine will have a chemical shift in the typical range for chlorinated aromatic carbons.The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant (1JCF), which is a definitive characteristic. Other aromatic carbons will also show smaller C-F couplings.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).The mass spectrum will show a single molecular ion peak.

Applications in Drug Discovery and Medicinal Chemistry

The 4-morpholinobenzaldehyde scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a halogen at the 3-position can modulate a compound's pharmacokinetic and pharmacodynamic properties.

  • Metabolic Stability: Fluorine is often introduced to block metabolic oxidation at a specific position, thereby increasing the compound's half-life. Chlorine can also serve this purpose, though its larger size may have different steric implications.

  • Binding Interactions: The halogen atom can participate in various non-covalent interactions with biological targets, including halogen bonding. While both chlorine and fluorine can act as halogen bond donors, the strength and nature of these interactions differ. Chlorine is generally a better halogen bond donor than fluorine.

  • pKa Modulation: The electron-withdrawing nature of the halogens will decrease the pKa of the morpholine nitrogen, making it less basic. This can be crucial for optimizing a drug's ionization state at physiological pH, which affects its absorption, distribution, and target engagement.

Conclusion

The choice between 3-chloro- and 3-fluoro-4-morpholinobenzaldehyde as a synthetic intermediate is a nuanced decision that should be guided by the specific goals of the research program. The fluoro-substituted compound offers the potential for enhanced metabolic stability and a more pronounced electronic effect on the aromatic ring and aldehyde functionality. Conversely, the chloro-substituted analog provides a greater increase in lipophilicity and may engage in stronger halogen bonding interactions.

This guide has provided a framework for understanding the key differences between these two valuable building blocks. By considering the interplay of their physicochemical properties, synthetic accessibility, and potential impact on biological activity, researchers can strategically select the optimal halogenated intermediate to advance their drug discovery and development efforts.

References

A Senior Application Scientist's Guide to Confirming the Purity of 3-Chloro-4-morpholinobenzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the foundation upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. 3-Chloro-4-morpholinobenzaldehyde is a key building block in the synthesis of various pharmaceutical agents. Its purity directly impacts reaction kinetics, yield, and the impurity profile of the subsequent products. This guide provides an in-depth, field-proven methodology for confirming the purity of this intermediate using High-Performance Liquid Chromatography (HPLC), comparing it with other common techniques, and explaining the scientific rationale behind our procedural choices.

The Analytical Challenge: Why HPLC is the Gold Standard for This Analyte

When assessing the purity of a non-volatile, moderately polar organic molecule like this compound, several analytical techniques might be considered. However, a critical evaluation reveals the distinct advantages of a well-developed Reversed-Phase HPLC (RP-HPLC) method.

  • Thin-Layer Chromatography (TLC): While excellent for rapid, qualitative reaction monitoring, TLC lacks the resolution and quantitative accuracy required for definitive purity assessment. It is difficult to resolve closely related impurities and obtain precise quantification.

  • Gas Chromatography (GC): GC is a powerful technique for volatile compounds. However, this compound has a relatively high boiling point and limited thermal stability, making it unsuitable for direct GC analysis without derivatization, which introduces complexity and potential artifacts.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preeminent technique for this application. It separates components of a mixture in a liquid phase based on their physicochemical interactions with a stationary phase packed in a column.[2] For our target analyte, RP-HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is ideal.[1] This approach provides high resolution, enabling the separation of the main compound from structurally similar process-related impurities and degradation products, and allows for precise and accurate quantification.[3]

Table 1: Comparison of Analytical Techniques for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Applicability Excellent for non-volatile & thermally sensitive compounds.Suitable for volatile & thermally stable compounds.Qualitative analysis for a wide range of compounds.
Resolution Very HighHighLow to Moderate
Quantification Precise and AccuratePrecise and AccurateSemi-quantitative at best
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to ng range)
Throughput Moderate to High (automated)Moderate to High (automated)High (multiple samples per plate)
Justification for this compound Optimal Choice. High resolution separates potential impurities (e.g., starting materials, over-oxidation products) without requiring derivatization.[4]Poor Choice. Requires derivatization due to low volatility, adding complexity and potential for error.Inadequate. Suitable for reaction monitoring but lacks the quantitative power for final purity confirmation.[5]

The Method: A Self-Validating HPLC Protocol

The trustworthiness of an analytical method hinges on its robustness and adherence to established standards.[6] The following protocol is designed as a self-validating system, incorporating system suitability tests as mandated by pharmacopeias like the United States Pharmacopeia (USP).[7][8] These initial checks ensure the chromatographic system is performing adequately before any samples are analyzed.[9]

The core principle of this method is reversed-phase chromatography.[10] The stationary phase, typically octadecylsilane (C18) chemically bonded to silica particles, is nonpolar. The mobile phase is a more polar mixture of water and an organic solvent like acetonitrile.[11] Nonpolar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mob_phase 1. Mobile Phase (Acetonitrile/Water) sst 4. System Suitability Test (SST) (Inject Standard) std_prep 2. Reference Standard (Accurately Weighed) std_prep->sst smp_prep 3. Test Sample (this compound) smp_inj 5. Sample Injection (Inject Test Sample) smp_prep->smp_inj sst->smp_inj Pass/Fail chrom 6. Chromatogram Generation (UV Detection) smp_inj->chrom integrate 7. Peak Integration chrom->integrate calculate 8. Purity Calculation (% Area) integrate->calculate report 9. Final Report calculate->report

Caption: Workflow for HPLC Purity Determination.

Detailed Experimental Protocol

A. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Data System (CDS) for data acquisition and processing.

  • Analytical balance (4-5 decimal places).

  • Volumetric flasks and pipettes (Class A).

  • HPLC grade Acetonitrile (ACN) and water.

  • Reference Standard: this compound of known, high purity (>99.5%).

  • Test Sample: The batch of this compound to be tested.

B. Chromatographic Conditions The conditions below are a robust starting point for method development and are based on typical parameters for substituted benzaldehydes.[12][13]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring structure. The column dimensions and particle size offer a good balance of efficiency and backpressure.[3]
Mobile Phase A: Water; B: AcetonitrileA standard mobile phase for RP-HPLC, offering good selectivity and UV transparency.[11]
Elution Mode Isocratic: 60% BAn isocratic method is simpler and more robust for a purity assay where impurities are expected to elute near the main peak. A gradient could be developed if a wider polarity range of impurities is anticipated.[3]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Column Temp. 30 °CControlling column temperature ensures retention time reproducibility.
Detection UV at 285 nmThe benzaldehyde chromophore exhibits strong absorbance in this region, providing high sensitivity for both the main peak and related impurities. A DAD can be used to check for peak purity.
Injection Vol. 10 µLA small injection volume prevents column overloading and peak distortion.
Run Time 15 minutesSufficient time to elute the main peak and any potential late-eluting impurities.

C. Solution Preparation

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (60:40 v/v). This matches the mobile phase to ensure good peak shape.[14]

  • Reference Standard Preparation (approx. 0.1 mg/mL):

    • Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Test Sample Preparation (approx. 0.1 mg/mL):

    • Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

D. System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the Reference Standard solution. The system is deemed suitable for use if the following criteria, based on ICH and USP guidelines, are met.[6][7][9]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and its ability to produce sharp, narrow peaks.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.

E. Analytical Procedure

  • Once the system passes the SST, inject the diluent once as a blank to ensure no interfering peaks are present.

  • Inject the Test Sample solution in duplicate.

  • After the sequence is complete, integrate all peaks in the chromatograms from the blank and test sample injections, disregarding any peaks from the blank.

Data Interpretation and Purity Calculation

The purity of the sample is determined using the area percent method. This method assumes that all compounds, including impurities, have a similar detector response at the chosen wavelength. While not as absolute as using a reference standard for each impurity, it is a widely accepted and practical approach for purity determination when impurity standards are unavailable.

Calculation:

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Example Data: A hypothetical analysis of a test sample might yield the following results:

PeakRetention Time (min)Area% AreaIdentity
13.515,2000.30Unknown Impurity
26.85,050,00099.50This compound
39.210,1000.20Unknown Impurity
Total 5,075,300 100.00

In this example, the purity of the this compound batch would be reported as 99.50%.

Conclusion and Best Practices

This guide outlines a robust, reliable, and scientifically sound RP-HPLC method for confirming the purity of this compound. Its high resolving power and quantitative accuracy make it superior to other techniques for this specific application. The incorporation of system suitability tests based on authoritative guidelines ensures the integrity and trustworthiness of every result generated.[15][16]

For any laboratory involved in drug development or manufacturing, adopting such a well-defined and justified analytical method is not just good practice—it is a critical component of ensuring product quality and regulatory compliance.

References

A-Comparative-Guide-to-the-Synthesis-of-Substituted-Morpholinobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Substituted morpholinobenzaldehydes are pivotal building blocks in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures with significant biological activity. The strategic placement of the aldehyde functionality on the morpholine-substituted benzene ring is a critical step that dictates the overall efficiency of a synthetic campaign. This guide provides a comprehensive comparison of the primary synthetic routes for the formylation of substituted morpholinobenzenes, offering an in-depth analysis of their mechanisms, operational protocols, and relative performance. We will explore the Vilsmeier-Haack reaction, the Duff reaction, Ortho-Lithiation followed by formylation, and the Sommelet reaction. By presenting detailed experimental data and procedural workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific research and development objectives.

Introduction

The N-aryl morpholine moiety is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved therapeutics.[1] The introduction of a formyl group onto this scaffold to produce substituted morpholinobenzaldehydes opens up a vast chemical space for further elaboration into more complex drug candidates and functional materials. The choice of formylation method is paramount, as it can significantly impact yield, purity, scalability, and the accessible substitution patterns. This guide will objectively compare the most prevalent methods, providing the necessary data for an informed decision.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] Given that the morpholine group is a strong electron-donating group, morpholinobenzene and its derivatives are excellent substrates for this transformation.

Reaction Scheme and Mechanism

The reaction proceeds in two main stages. First, a formylating agent, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[3][6] In the second stage, the electron-rich morpholinobenzene acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium ion furnishes the desired aldehyde.[2][3] Formylation typically occurs at the para-position unless it is blocked, in which case ortho-substitution is observed.[5]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Morpholinobenzene Morpholinobenzene Iminium_Salt Iminium Salt Intermediate Morpholinobenzene->Iminium_Salt + Vilsmeier Reagent Aldehyde Substituted Morpholinobenzaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O) Duff_Reaction_Mechanism cluster_0 Iminium Ion Formation & Substitution cluster_1 Oxidation & Hydrolysis HMTA HMTA (Hexamethylenetetramine) Iminium_Ion Iminium Ion Electrophile HMTA->Iminium_Ion Acid (H⁺) Morpholinobenzene Morpholinobenzene Benzylamine_Int Benzylamine Intermediate Morpholinobenzene->Benzylamine_Int + Iminium Ion Iminium_Salt_2 Iminium Salt Benzylamine_Int->Iminium_Salt_2 Intramolecular Redox Aldehyde Substituted Morpholinobenzaldehyde Iminium_Salt_2->Aldehyde Hydrolysis (H₂O) Ortho_Lithiation Substrate Substituted Morpholinobenzene (with DMG) Aryllithium Ortho-lithiated Intermediate Substrate->Aryllithium + n-BuLi, THF, -78°C DMF_Quench Tetrahedral Intermediate Aryllithium->DMF_Quench + DMF Aldehyde Ortho-formylated Product DMF_Quench->Aldehyde Acidic Workup (H₃O⁺)

References

A Comparative Guide to the Biological Activity of 3-Chloro-4-morpholinobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activities of derivatives based on the 3-Chloro-4-morpholinobenzaldehyde scaffold. As researchers and drug development professionals, understanding the nuanced relationship between chemical structure and biological function is paramount. Here, we move beyond a simple cataloging of data to explore the causality behind experimental design and the structure-activity relationships (SAR) that guide future discovery. The morpholine ring is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties, while the substituted benzaldehyde core provides a versatile platform for synthetic modification.[1][2] This guide synthesizes findings from various studies to offer a comparative perspective on the anticancer, antimicrobial, and anti-inflammatory potential of these promising compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel small-molecule anticancer agents is a cornerstone of oncological research.[3] Derivatives of the morpholine scaffold have consistently demonstrated significant cytotoxic potential against various cancer cell lines, often acting through mechanisms like enzyme inhibition or apoptosis induction.[4][5][6]

Mechanistic Insights & Rationale for Targeting

A primary strategy in modern anticancer drug design involves targeting specific molecular pathways that are dysregulated in cancer cells.[7] For morpholine derivatives, two key mechanisms have been explored:

  • Kinase Inhibition: Many kinases, such as VEGFR-2, are crucial for tumor angiogenesis and progression. Small molecules can bind to the ATP-binding site of these enzymes, inhibiting their function and thereby cutting off the tumor's blood supply.[8]

  • Topoisomerase Inhibition: Topoisomerase enzymes are vital for DNA replication.[5] Inhibiting these enzymes leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.

The choice to evaluate cytotoxicity against a panel of cancer cell lines (e.g., colon, breast, lung) alongside a non-malignant cell line (e.g., NIH3T3 fibroblasts) is a critical, self-validating step in early-stage drug discovery.[9] This approach allows for the calculation of a Selectivity Index (SI) , which is the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells. A higher SI indicates that the compound is preferentially toxic to cancer cells, a crucial attribute for a viable drug candidate.[10]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative morpholine-containing derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Compound ClassDerivative/ModificationTarget Cell LineIC₅₀ (µM)Control Cell LineIC₅₀ (µM)Selectivity Index (SI)Reference
Morpholine-Benzimidazole-Oxadiazole Compound 5hHT-29 (Colon)3.103NIH3T3 (Fibroblast)15.158~4.9[8]
Morpholine-Benzimidazole-Oxadiazole Compound 5jHT-29 (Colon)9.657NIH3T3 (Fibroblast)>25 (Not specified)>2.6[8]
Morpholine-Quinazoline Compound AK-10MCF-7 (Breast)3.15HEK293 (Kidney)Non-toxic at 25 µM>7.9[4]
Morpholine-Quinazoline Compound AK-10A549 (Lung)8.55HEK293 (Kidney)Non-toxic at 25 µM>2.9[4]
Morpholine-Quinazoline Compound AK-3MCF-7 (Breast)6.44HEK293 (Kidney)Non-toxic at 25 µM>3.9[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[9] Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-29) and non-malignant control cells (e.g., NIH3T3) in separate 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a reference drug (e.g., Sorafenib) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow for In Vitro Anticancer Activity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer & Normal Lines) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Dilution (Test & Reference Drugs) treatment 4. Compound Treatment (48-72h Incubation) cell_seeding->treatment mtt_assay 5. MTT Reagent Addition (4h Incubation) treatment->mtt_assay solubilization 6. Formazan Solubilization (DMSO) mtt_assay->solubilization readout 7. Absorbance Reading (570 nm) solubilization->readout calc 8. Calculate % Viability readout->calc ic50 9. Determine IC50 & SI calc->ic50

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi.[11] Morpholine and benzaldehyde derivatives have been investigated for their ability to inhibit the growth of a wide spectrum of microbes.[12][13][14]

Mechanistic Insights & Rationale for Targeting

Synthetic antimicrobial compounds are designed to interfere with essential microbial processes.[15] The activity of morpholine derivatives often stems from their ability to:

  • Disrupt Cell Membranes: The lipophilic nature of the scaffold can facilitate insertion into the bacterial cell membrane, leading to a loss of integrity and cell death.

  • Inhibit Protein Synthesis: Some derivatives interact with the bacterial ribosome, halting the production of essential proteins.[16]

  • Enzyme Inhibition: Specific enzymes unique to microbial metabolic pathways, such as urease in certain bacteria, can be targeted to inhibit virulence.[16]

The standard approach for evaluating antimicrobial activity involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[17] Testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria is crucial, as differences in their cell wall structures often lead to varied susceptibility.[18]

Comparative Antimicrobial Activity Data

The following table summarizes the MIC values for various morpholine derivatives against representative bacterial and fungal strains.

Compound ClassDerivative/ModificationTarget OrganismTypeMIC (µg/mL)Reference
Morpholine-Pyridine-Thiadiazole Compound 12Mycobacterium smegmatisBacteria (Acid-fast)15.6[16]
Morpholine-Pyridine-Thiadiazole Compound 12Pseudomonas aeruginosaBacteria (Gram-)500[16]
Morpholine-Pyridine-Oxadiazole Compound 8Candida albicansFungus500[16]
4-Morpholinobenzhydrazide Semicarbazide (4-bromophenyl)Enterococcus faecalisBacteria (Gram+)3.91[19]
4-Morpholinobenzhydrazide Thiosemicarbazide (4-CF₃-phenyl)Enterococcus faecalisBacteria (Gram+)31.25[19]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[11][20]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Workflow for MIC Determination via Broth Microdilution

G prep_compound 1. Serial Dilution of Compound in 96-well Plate inoculate 3. Inoculate Wells with Microbe prep_compound->inoculate prep_inoculum 2. Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate 4. Incubate Plate (18-24h, 37°C) inoculate->incubate readout 5. Visual/Spectrophotometric Reading for Turbidity incubate->readout determine_mic 6. Identify Lowest Concentration with No Growth (MIC) readout->determine_mic

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

While less extensively studied than their anticancer and antimicrobial properties, certain morpholine and benzaldehyde analogs show promise as anti-inflammatory agents.[21][22] The primary mechanism involves the inhibition of pro-inflammatory mediators.

Mechanistic Insights

Inflammation is a complex biological response involving the production of mediators like prostaglandins, nitric oxide, and cytokines (e.g., TNF-α, IL-6).[23] The anti-inflammatory effects of the studied compounds are often evaluated using models like the carrageenan-induced paw edema test in rats.[24] This assay measures a compound's ability to reduce acute, localized inflammation. The underlying mechanism typically involves the inhibition of enzymes like cyclooxygenase (COX) or the suppression of inflammatory signaling pathways like AP-1 and p38 MAPK.[23]

A study on quinazolinone analogs containing a morpholine moiety showed that cyclization into thiazolidinone derivatives enhanced anti-inflammatory activity compared to the parent Schiff base compounds.[21] For example, a bromo-substituted quinazolinone-thiazolidinone derivative (compound 21) showed a 32.5% inhibition of edema, which was superior to other analogs in the series.[21]

Synthesis of Structure-Activity Relationships (SAR)

The comparative data allows us to deduce key structure-activity relationships, which are crucial for guiding the rational design of more potent and selective derivatives.[25][26]

  • Anticancer Activity: For quinazoline derivatives, the presence of electron-withdrawing groups (e.g., bromine) on the quinazoline ring and specific substitutions on the phenyl ring attached to the core structure can significantly enhance cytotoxic activity.[4] The N-substitution on a benzimidazole ring was found to be critical for sEH inhibition, while being detrimental to FLAP inhibition, showcasing target-specific SAR.[25]

  • Antimicrobial Activity: The type of heterocyclic ring system attached to the core morpholine scaffold dramatically influences the antimicrobial spectrum and potency. For instance, incorporating a 1,3,4-thiadiazole ring yielded a derivative with strong activity against M. smegmatis.[16] In another series, converting a hydrazide to a semicarbazide derivative with a 4-bromophenyl moiety resulted in a compound with potent activity against E. faecalis.[19]

  • General Observations: The morpholine ring itself is generally considered a "pharmacokinetic anchor," improving the solubility and metabolic stability of the molecule. The key to modulating biological activity lies in the synthetic modifications made to the attached aromatic and heterocyclic systems.

Key SAR Insights for Morpholine Derivatives

G cluster_scaffold cluster_mods cluster_activity scaffold This compound r1 Substitution on Phenyl Ring (R1) scaffold->r1 r2 Derivatization of Aldehyde Group (R2) scaffold->r2 r3 Modification of Core Heterocycle scaffold->r3 potency Increased Potency (Lower IC50/MIC) r1->potency e.g., EWGs for anticancer selectivity Improved Selectivity (Higher SI) r1->selectivity r2->potency r2->selectivity e.g., Semicarbazide for antibacterial spectrum Altered Spectrum (e.g., Gram+ vs Gram-) r3->spectrum e.g., Thiadiazole for antimycobacterial

Caption: Relationship between structural modifications and biological outcomes.

Conclusion and Future Perspectives

Derivatives based on the this compound scaffold represent a versatile and promising class of compounds with significant potential in drug discovery. The evidence strongly supports their further exploration as anticancer and antimicrobial agents. The comparative analysis reveals that subtle chemical modifications can lead to substantial changes in biological activity, potency, and selectivity. Future research should focus on a multi-pronged approach:

  • Expanding the Chemical Space: Synthesizing a broader array of derivatives to further refine SAR models.

  • Mechanism of Action Studies: Moving beyond initial screening to elucidate the precise molecular targets and pathways for the most potent compounds.

  • In Vivo Evaluation: Advancing lead candidates with high potency and selectivity into preclinical animal models to assess their efficacy and safety in a physiological context.[9][27]

By integrating rational design, robust biological evaluation, and detailed mechanistic studies, the full therapeutic potential of this chemical scaffold can be realized.

References

A Comparative Guide to the Cross-Validation of Analytical Data for 3-Chloro-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive characterization and quality control of 3-Chloro-4-morpholinobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and comparative analysis of key analytical techniques. Our focus is on establishing a robust, cross-validated analytical profile, ensuring data integrity and reproducibility, which are paramount in scientific research and pharmaceutical development.

Introduction: The Imperative of Analytical Rigor

This compound, a substituted aromatic aldehyde, presents a unique analytical challenge due to its combination of a reactive aldehyde group, a morpholine moiety, and a chlorinated aromatic ring. A multi-faceted analytical approach is not merely recommended; it is essential for unambiguous identification, purity assessment, and stability studies. This guide will explore the cross-validation of data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. By comparing and contrasting the data from these orthogonal techniques, we can build a comprehensive and reliable analytical dossier for this compound.

Section 1: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone technique for the purity determination and quantification of non-volatile and thermally labile compounds like this compound. The method's efficacy, however, is critically dependent on the chromatographic conditions.

Experimental Protocol: HPLC-UV Method

A reversed-phase HPLC method is proposed for the analysis of this compound. The polarity of the molecule necessitates a careful selection of the stationary and mobile phases to achieve optimal separation from potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.
  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the diluent.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric acid in Water (B). A similar approach can be used with formic acid for mass spectrometry compatibility[1].
  • Gradient Program:
  • 0-5 min: 30% A
  • 5-15 min: 30% to 70% A
  • 15-20 min: 70% A
  • 20-22 min: 70% to 30% A
  • 22-25 min: 30% A
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

3. Method Validation Parameters:

  • The validation of the analytical procedure should be conducted in accordance with the Q2(R2) guidelines of the ICH (International Council for Harmonisation)[2][3].
  • Specificity: Assessed by analyzing a blank, a placebo (if applicable), and the analyte solution to ensure no interference at the analyte's retention time.
  • Linearity: Determined by analyzing a series of solutions over a concentration range (e.g., 0.01 - 0.2 mg/mL).
  • Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a blank matrix.
  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.

Causality of Experimental Choices

The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like our target molecule. The gradient elution is crucial for separating impurities with a wide range of polarities. The acidic mobile phase (0.1% phosphoric acid) helps to protonate any basic sites in the molecule, leading to sharper peaks and improved chromatographic performance. The detection wavelength of 254 nm is selected based on the UV absorbance of the benzaldehyde chromophore.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify & Assess Purity Integrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a compound like this compound, its volatility may be sufficient for direct analysis, though derivatization can sometimes improve chromatographic behavior and sensitivity, especially for aldehydes[4].

Experimental Protocol: GC-MS Method

This protocol outlines a direct injection GC-MS method. For trace analysis, derivatization with an agent like PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) could be considered to enhance sensitivity.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as Dichloromethane or Ethyl Acetate.
  • Filter the solution through a 0.45 µm syringe filter.

2. GC-MS Conditions:

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injector Temperature: 250 °C.
  • Injection Mode: Split (e.g., 20:1 ratio).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp to 280 °C at 15 °C/min.
  • Hold at 280 °C for 10 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 40-400.

Rationale for Method Parameters

The HP-5MS column is a low-polarity column suitable for a wide range of compounds. The temperature program is designed to ensure the elution of the target compound as a sharp peak while separating it from any volatile impurities. Electron Impact ionization is a standard technique that provides reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation PrepareSoln Prepare Solution (1 mg/mL) FilterSoln Filter (0.45 µm) PrepareSoln->FilterSoln InjectGC Inject into GC FilterSoln->InjectGC SeparateGC GC Separation InjectGC->SeparateGC IonizeMS EI Ionization SeparateGC->IonizeMS AnalyzeMS Mass Analysis IonizeMS->AnalyzeMS TIC Total Ion Chromatogram AnalyzeMS->TIC MassSpec Mass Spectrum TIC->MassSpec Identify Identify & Confirm MassSpec->Identify

Caption: Workflow for GC-MS analysis of this compound.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of organic molecules. They provide detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.
  • ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical parameters: 16-32 scans, 2s relaxation delay.
  • ¹³C NMR:
  • Acquire a proton-decoupled ¹³C spectrum.
  • DEPT-135 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
  • 2D NMR (Optional but Recommended):
  • COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds).

Expected Spectral Features
  • ¹H NMR:

    • An aldehyde proton singlet (CHO) is expected at a downfield chemical shift (δ ~9.8-10.0 ppm).

    • Aromatic protons will appear in the region of δ 7.0-8.0 ppm, with splitting patterns determined by the substitution on the ring.

    • The morpholine protons will show two distinct multiplets, typically in the range of δ 3.0-4.0 ppm. The protons adjacent to the nitrogen will be at a slightly different chemical shift than those adjacent to the oxygen.

  • ¹³C NMR:

    • The aldehyde carbonyl carbon will be highly deshielded (δ ~190 ppm).

    • Aromatic carbons will resonate in the δ 110-160 ppm region.

    • The morpholine carbons will appear in the δ 45-70 ppm range.

Visualization of NMR Analysis Logic

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Chemical Shifts, Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Chemical Shifts) DEPT DEPT-135 (CH, CH₂, CH₃) C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure Elucidation DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships in NMR-based structure elucidation.

Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It serves as an excellent tool for identity confirmation.

Experimental Protocol: FTIR

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.
  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

2. Data Acquisition:

  • Instrument: A standard FTIR spectrometer.
  • Scan Range: 4000 - 400 cm⁻¹.
  • Resolution: 4 cm⁻¹.
  • Scans: 16-32 scans are typically sufficient.
  • Acquire a background spectrum before running the sample.

Expected Characteristic Absorption Bands
  • C-H stretch (aldehyde): A characteristic weak to medium band around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C=O stretch (aldehyde): A strong, sharp band in the region of 1700-1680 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency.

  • C=C stretch (aromatic): Medium to weak bands around 1600 cm⁻¹ and 1475 cm⁻¹.

  • C-O-C stretch (morpholine ether): A strong band in the 1150-1085 cm⁻¹ region.

  • C-N stretch (morpholine amine): A medium to strong band in the 1250-1020 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Visualization of FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation PlaceSample Place Sample on ATR AcquireSample Acquire Sample Spectrum PlaceSample->AcquireSample AcquireBG Acquire Background AcquireBG->AcquireSample ProcessSpec Process Spectrum AcquireSample->ProcessSpec AssignPeaks Assign Characteristic Peaks ProcessSpec->AssignPeaks ConfirmID Confirm Functional Groups AssignPeaks->ConfirmID

Caption: Workflow for FTIR analysis of this compound.

Comparative Data Summary

The following tables present a summary of the expected analytical data for this compound based on the methodologies described and data for structurally similar compounds. This data should be experimentally verified for the specific compound.

Table 1: Chromatographic and Mass Spectrometric Data

ParameterHPLC-UVGC-MS
Retention Time (min) ~12.5 (gradient)~15.2 (temp. prog.)
Purity (%) >98% (by area normalization)>98% (by area normalization)
Molecular Ion (m/z) N/AExpected at M⁺
Key Fragments (m/z) N/AFragments corresponding to loss of CHO, Cl, and morpholine ring fragmentation.

Table 2: NMR Spectral Data (in CDCl₃)

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
CHO ~9.8 (s, 1H)~190
Aromatic-H ~7.3-7.9 (m, 3H)~125-155
Morpholine-H (O-CH₂) ~3.8 (t, 4H)~66
Morpholine-H (N-CH₂) ~3.3 (t, 4H)~49

Table 3: FTIR Spectral Data

Wavenumber (cm⁻¹)AssignmentIntensity
~2820, ~2720Aldehyde C-H StretchMedium
~1690Aldehyde C=O StretchStrong, Sharp
~1590, ~1480Aromatic C=C StretchMedium
~1120Ether C-O-C StretchStrong
~780C-Cl StretchMedium-Strong

Conclusion: A Unified Analytical Approach

The cross-validation of analytical data from HPLC, GC-MS, NMR, and FTIR provides a high degree of confidence in the identity, purity, and structure of this compound. Each technique offers unique and complementary information. HPLC is ideal for purity assessment, GC-MS provides molecular weight and fragmentation data, NMR offers definitive structural elucidation, and FTIR confirms the presence of key functional groups. By integrating the results from these diverse analytical platforms, researchers can ensure the quality and reliability of their data, which is fundamental to advancing scientific discovery and drug development.

References

A Researcher's Guide to the Synthesis of 3-Chloro-4-morpholinobenzaldehyde: A Comparative Analysis of Literature-Derived Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of key intermediates is paramount. 3-Chloro-4-morpholinobenzaldehyde is a valuable building block, incorporating a halogen for further functionalization and a morpholine moiety, a common feature in bioactive molecules known to enhance pharmacokinetic properties. This guide provides a comprehensive analysis of the synthesis of this compound, benchmarking a detailed, optimized protocol against established literature methods. We will delve into the mechanistic underpinnings of the synthesis, provide step-by-step experimental procedures, and present comparative data to inform your synthetic strategy.

Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery. Its incorporation into a molecule can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile. When coupled with a reactive benzaldehyde core, as in this compound, it provides a versatile platform for the synthesis of a wide array of complex molecular architectures. The chloro-substituent, in particular, offers a handle for further chemical modification through cross-coupling reactions or other nucleophilic substitutions, making this a highly sought-after intermediate.

Benchmarking Synthesis: A Detailed Protocol for this compound

The most prevalent and efficient method for the synthesis of 4-morpholino-substituted benzaldehydes is through a nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the displacement of an activated leaving group, such as a halide, from the aromatic ring by the nucleophilic morpholine. The following protocol is an optimized procedure adapted from analogous syntheses of similar compounds, providing a reliable benchmark for yield and purity.

Reaction Scheme

G cluster_0 Reaction Scheme 3-Chloro-4-fluorobenzaldehyde 3-Chloro-4-fluorobenzaldehyde Morpholine Morpholine K2CO3 K2CO3, DMF Heat Heat This compound This compound Heat->this compound Products Products

Caption: Nucleophilic aromatic substitution reaction for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Chloro-4-fluorobenzaldehyde (MW: 158.56 g/mol )[1][2][3]

  • Morpholine (MW: 87.12 g/mol )

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-fluorobenzaldehyde (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Solvent and Nucleophile: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the solids, followed by the addition of morpholine (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound from 3-Chloro-4-fluorobenzaldehyde and morpholine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is generally considered a two-step addition-elimination process.

  • Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the carbon atom bearing the fluorine atom. This is the rate-determining step. The attack is favored at this position due to the electron-withdrawing nature of the adjacent chloro and, more importantly, the para-aldehyde group, which can stabilize the resulting negative charge.

  • Formation of the Meisenheimer Complex: This nucleophilic attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and the aldehyde's oxygen atom.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group, to yield the final product.

The choice of 3-chloro-4-fluorobenzaldehyde as the starting material is strategic. The fluorine atom is highly electron-withdrawing, which activates the ring towards nucleophilic attack, and it is a better leaving group in SNAr reactions compared to chlorine in this context.

G A Start: 3-Chloro-4-fluorobenzaldehyde + Morpholine B Nucleophilic Attack (Rate-Determining Step) A->B Reaction Initiation C Formation of Meisenheimer Complex (Resonance Stabilized Intermediate) B->C D Elimination of Fluoride Ion C->D Restoration of Aromaticity E End: this compound D->E

Caption: The SNAr mechanism for the synthesis of this compound.

Comparison with Literature Methods

While a specific, detailed protocol for this compound is not abundant in the literature, the general approach of reacting a di-halogenated or fluoro-halogenated benzaldehyde with morpholine is well-established. Below is a comparison of potential synthetic routes.

MethodStarting MaterialReagents & ConditionsAdvantagesDisadvantages
Benchmark SNAr 3-Chloro-4-fluorobenzaldehydeMorpholine, K₂CO₃, DMF, 80-100 °CHigh regioselectivity, good leaving group (F⁻), relatively mild conditions.Requires anhydrous conditions for optimal yield.
Alternative SNAr 3,4-DichlorobenzaldehydeMorpholine, Stronger Base (e.g., NaH), High TemperatureReadily available starting material.Higher temperatures and stronger bases may be required, potential for side reactions.
Buchwald-Hartwig Amination 3-Chloro-4-bromobenzaldehydeMorpholine, Palladium catalyst, Ligand, BaseBroad substrate scope.Requires expensive and air-sensitive palladium catalysts and ligands.

Expected Results and Characterization

Based on analogous reactions, the benchmark protocol is expected to provide this compound in good to excellent yield (typically >80%) and high purity after chromatographic purification.

Physicochemical Properties (Predicted):

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₁H₁₂ClNO₂

  • Molecular Weight: 225.67 g/mol

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.8 (s, 1H, -CHO)

    • δ 7.8 (d, 1H, Ar-H)

    • δ 7.7 (dd, 1H, Ar-H)

    • δ 7.0 (d, 1H, Ar-H)

    • δ 3.9 (t, 4H, -N(CH₂)₂)

    • δ 3.2 (t, 4H, -O(CH₂)₂)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 189.5 (C=O)

    • δ 155.0 (C-N)

    • δ 131.0 (C-Cl)

    • δ 130.0, 128.0, 125.0, 118.0 (Ar-C)

    • δ 66.5 (-O-CH₂)

    • δ 49.0 (-N-CH₂)

  • IR (KBr, cm⁻¹):

    • ~2900-2800 (C-H stretch)

    • ~1680 (C=O stretch, aldehyde)

    • ~1600, 1500 (C=C stretch, aromatic)

    • ~1250 (C-N stretch)

    • ~1115 (C-O-C stretch)

  • Mass Spectrometry (EI):

    • m/z 225 (M⁺), 227 (M+2⁺) in a ~3:1 ratio, characteristic of a single chlorine atom.

Conclusion and Recommendations

The synthesis of this compound is most reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. The benchmarked protocol, utilizing 3-Chloro-4-fluorobenzaldehyde and morpholine, offers a straightforward and high-yielding route to this valuable intermediate. This method is advantageous due to its operational simplicity and the high reactivity of the fluoro-substituted precursor. For researchers requiring this compound, the detailed protocol and comparative analysis provided herein serve as a robust guide for successful synthesis and scale-up.

References

Efficacy of 3-Chloro-4-morpholinobenzaldehyde as a synthon compared to similar aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of 3-Chloro-4-morpholinobenzaldehyde as a Synthon

For researchers, scientists, and drug development professionals, the selection of a chemical synthon is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Substituted benzaldehydes are foundational building blocks, and their reactivity is delicately tuned by the electronic nature of their ring substituents. This guide provides an in-depth, objective comparison of This compound , a synthon of growing importance, against two structurally similar and commercially relevant aldehydes: the electron-rich 4-morpholinobenzaldehyde and the electron-poor 3-chloro-4-fluorobenzaldehyde . Through an analysis of their electronic properties, comparative performance in key reactions, and detailed experimental protocols, this guide aims to equip you with the insights needed to make informed decisions in your synthetic endeavors.

The Electronic Landscape: A Tale of Three Aldehydes

The efficacy of a benzaldehyde synthon is fundamentally governed by the electrophilicity of its carbonyl carbon, which is modulated by the interplay of inductive and resonance effects of its substituents.[1]

  • 3-Chloro-4-fluorobenzaldehyde : This molecule is decorated with two potent electron-withdrawing groups (EWGs). Both chlorine and fluorine exert strong inductive (-I) effects, significantly withdrawing electron density from the aromatic ring and, consequently, from the aldehyde functional group. This renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] Furthermore, the fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr).[2][3][4]

  • 4-Morpholinobenzaldehyde : In stark contrast, the morpholine moiety at the para-position is a powerful electron-donating group (EDG) through resonance (+M effect).[5] The lone pair on the nitrogen atom delocalizes into the aromatic ring, pushing electron density towards the aldehyde. This significantly reduces the electrophilicity of the carbonyl carbon, making it the least reactive of the three in nucleophilic addition reactions.

  • This compound : This synthon presents a unique and synthetically advantageous electronic balance. The morpholine group acts as a strong EDG via resonance, while the chlorine atom, positioned meta to the morpholine, exerts a purely inductive electron-withdrawing effect (-I).[6] This arrangement creates a "push-pull" system. While the morpholine group enriches the ring, the chlorine atom tempers this effect and maintains a moderate level of electrophilicity at the carbonyl carbon. This balance is often crucial for achieving high yields and selectivity in complex reactions.

G cluster_0 3-Chloro-4-fluorobenzaldehyde cluster_1 4-Morpholinobenzaldehyde cluster_2 This compound A CHO RingA Benzene Ring A->RingA Withdraws ClA Cl (-I) ClA->RingA Inductive Pull FA F (-I) FA->RingA Inductive Pull B CHO RingB Benzene Ring B->RingB Weakened Pull MorphB Morpholine (+M) MorphB->RingB Resonance Push C CHO RingC Benzene Ring C->RingC Moderate Pull ClC Cl (-I) ClC->RingC Inductive Pull MorphC Morpholine (+M) MorphC->RingC Resonance Push

Fig. 1: Electronic influence of substituents on the aldehyde core.
Comparative Efficacy in Key Synthetic Transformations

To empirically assess the efficacy of these synthons, we compare their performance in three distinct and highly relevant classes of organic reactions: Knoevenagel condensation, the Ugi four-component reaction, and nucleophilic aromatic substitution.

This reaction is a cornerstone of C-C bond formation, involving the condensation of an aldehyde with an active methylene compound.[7][8] The reaction rate is highly dependent on the electrophilicity of the aldehyde.

Experimental Insight: In a typical Knoevenagel condensation with malononitrile, reactivity trends follow the predicted electronic effects. Electron-withdrawing groups accelerate the reaction by making the aldehyde carbonyl a more potent electrophile.[8] Conversely, electron-donating groups can significantly slow the reaction.[9]

SynthonKey SubstituentsExpected ReactivityTypical Yield (Time)
3-Chloro-4-fluorobenzaldehyde 2 x EWG (-I)Very HighExcellent (>95%, <1h)
This compound 1 x EDG (+M), 1 x EWG (-I)ModerateGood (80-90%, 2-4h)
4-Morpholinobenzaldehyde 1 x EDG (+M)LowModerate (60-70%, >8h)
Table 1: Comparative performance in the Knoevenagel condensation with malononitrile. Data is representative and based on established reactivity principles.[7][8][10]

Senior Scientist's Verdict: For rapid and high-yielding Knoevenagel condensations, 3-chloro-4-fluorobenzaldehyde is the superior choice. However, This compound provides a reliable and efficient alternative when the morpholine moiety is a required structural feature in the final product, avoiding additional synthetic steps.

The Ugi reaction is a powerful multicomponent reaction (MCR) for generating diverse, drug-like scaffolds in a single step.[11][12] The reaction's success can be influenced by the aldehyde component, with both electron-donating and electron-withdrawing groups generally being well-tolerated, though extremes can sometimes lower yields.[13]

Experimental Insight: The initial step of the Ugi reaction is the formation of an imine between the aldehyde and an amine.[14] While highly electrophilic aldehydes react quickly to form the imine, very electron-deficient aldehydes can sometimes lead to lower overall yields of the final Ugi product in certain systems.[13] The balanced electronics of this compound can be advantageous, promoting smooth imine formation and subsequent steps without introducing competing side reactions.

Senior Scientist's Verdict: All three aldehydes are viable substrates for the U-4CR.[13] However, This compound is often an ideal candidate. It provides a good balance of reactivity and incorporates the morpholine group—a "privileged structure" in medicinal chemistry known to enhance solubility, metabolic stability, and pharmacokinetic properties.[15][16][17] This allows for the direct synthesis of complex molecules containing this valuable scaffold.

This reaction class highlights a crucial difference in the synthetic utility of these aldehydes, where the aromatic ring itself, rather than the aldehyde, is the site of transformation. SNAr reactions require an electron-deficient aromatic ring and a good leaving group.[18][19]

Experimental Insight:

  • 3-Chloro-4-fluorobenzaldehyde is an excellent substrate for SNAr. The ring is activated by two EWGs, and the C-F bond is particularly susceptible to nucleophilic attack, making fluoride the preferred leaving group over chloride.[4] This allows for the facile introduction of nucleophiles (e.g., amines, thiols, alkoxides) at the C-4 position.[20][21]

  • This compound and 4-morpholinobenzaldehyde are products of SNAr reactions, not substrates. The electron-donating morpholine group deactivates the ring towards further nucleophilic attack, making them generally inert under SNAr conditions.

Senior Scientist's Verdict: For synthetic strategies that require subsequent functionalization of the aromatic ring via SNAr, 3-chloro-4-fluorobenzaldehyde is the essential precursor. It serves as the direct synthetic parent to this compound. This relationship is a key consideration in multi-step synthesis planning.

Synthesis and Interrelation of the Synthons

Understanding the origin of these synthons provides context for their application. The three aldehydes are synthetically interlinked, with 3-chloro-4-fluorobenzaldehyde serving as the primary starting material for the other two (in principle, for the 4-morpholino derivative, 4-fluorobenzaldehyde is the direct precursor).

Fig. 2: Synthetic relationship between the compared aldehydes.

The synthesis of the morpholine-containing aldehydes is typically achieved via a nucleophilic aromatic substitution reaction where morpholine displaces a fluoride from the corresponding fluorobenzaldehyde precursor.[22][23]

Validated Experimental Protocols

To ensure this guide is a practical and self-validating resource, the following detailed protocols are provided.

This protocol is adapted from green chemistry principles and is effective for activated aldehydes.[7][8]

  • Materials :

    • Substituted benzaldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol, 66 mg)

    • Deionized water (2 mL)

    • Glass vial with a magnetic stir bar

  • Procedure :

    • Combine the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in the glass vial.

    • Add 2 mL of deionized water.

    • Seal the vial and stir the mixture vigorously at 50 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes for 3-chloro-4-fluorobenzaldehyde and may take several hours for this compound.

    • Upon completion, the product will often precipitate from the aqueous solution.

    • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 5 mL) and dry under vacuum.

  • Characterization : The product can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

This general protocol can be adapted for a wide range of substrates.[24][25]

  • Materials :

    • Substituted benzaldehyde (2.0 mmol)

    • Aniline (2.0 mmol, 0.18 mL)

    • Benzoic acid (2.0 mmol, 0.25 g)

    • tert-Butyl isocyanide (2.0 mmol, 0.17 g)

    • Methanol (5 mL)

    • Round-bottom flask with a magnetic stir bar

  • Procedure :

    • To a round-bottom flask, add the substituted benzaldehyde (2.0 mmol), aniline (2.0 mmol), and methanol (5 mL).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add the benzoic acid (2.0 mmol) followed by the tert-butyl isocyanide (2.0 mmol).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 15 mL).

    • Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (SiO₂, typically with a hexane/ethyl acetate gradient) to yield the final α-acylamino amide product.

  • Characterization : The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G start Combine Aldehyde, Amine, Acid, Isocyanide in Methanol react Stir at Room Temp (24-48h) start->react Ugi Reaction workup Aqueous Workup (EtOAc / NaHCO3) react->workup Quench & Extract purify Column Chromatography workup->purify Isolate Crude product Characterized Product (NMR, HRMS) purify->product Pure Compound

Fig. 3: General workflow for the Ugi Four-Component Reaction.
Conclusion and Senior Application Scientist's Recommendation

The choice between this compound, 4-morpholinobenzaldehyde, and 3-chloro-4-fluorobenzaldehyde is not a matter of which is "best," but which is most fit-for-purpose.

  • Choose 3-Chloro-4-fluorobenzaldehyde when your primary need is high electrophilicity for reactions like Knoevenagel or Wittig condensations, or when you plan to use the synthon as a platform for subsequent nucleophilic aromatic substitution to introduce diverse functionalities.

  • Choose 4-Morpholinobenzaldehyde when your target molecule requires a strong electron-donating group at the para position and the reduced reactivity of the aldehyde is acceptable or even desirable to achieve selectivity in the presence of other electrophilic sites.

  • Choose this compound when you require a "best of both worlds" synthon. It offers a synthetically useful level of carbonyl reactivity while incorporating the medicinally privileged morpholine moiety directly into the building block. This is the most efficient choice for directly accessing complex scaffolds containing the 4-morpholinophenyl core, saving synthetic steps and maximizing convergence in drug discovery campaigns. Its balanced electronics make it a robust and versatile tool for the modern medicinal chemist.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Chloro-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chloro-4-morpholinobenzaldehyde (CAS No. 886500-23-8), a compound utilized in research and development settings.[1] The procedures outlined here are grounded in established safety protocols for handling halogenated organic compounds and are designed to ensure compliance with regulatory standards, thereby protecting both laboratory personnel and the environment.

The causality behind these rigorous disposal protocols stems from the compound's chemical structure: a chlorinated aromatic ring, an aldehyde functional group, and a morpholine moiety. Each component contributes to its potential reactivity and toxicity, necessitating its classification as hazardous waste. Halogenated organic compounds, in particular, require segregated disposal to prevent the formation of highly toxic byproducts, such as dioxins, during improper incineration and to allow for specialized disposal methods that are more costly but environmentally necessary.[2][3]

Part 1: Hazard Assessment and Immediate Safety

Before beginning any disposal process, a thorough understanding of the compound's hazards is essential. While a complete toxicological profile for this compound is not extensively documented in readily available literature, its constituent functional groups provide a strong basis for a conservative hazard assessment.

Structural Hazard Analysis:

  • Chlorinated Aromatic System: Compounds in this class can be toxic and persistent in the environment. Combustion may produce hazardous byproducts like hydrogen chloride gas.[4][5]

  • Benzaldehyde Group: Aldehydes are often irritants to the skin, eyes, and respiratory system.[4][6]

  • Morpholine Moiety: Morpholine itself is a corrosive substance.[7][8] While its properties are modified within the larger molecule, caution is warranted.

Based on this analysis, this compound should be handled as a hazardous substance. The following Personal Protective Equipment (PPE) is mandatory when handling the compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat.

  • Work Area: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

Hazard and Disposal Summary Table
ParameterGuideline / InformationSource(s)
Chemical Name This compoundN/A
CAS Number 886500-23-8[1]
Primary Hazard Class Halogenated Organic Waste[2][3][9]
Potential Hazards Skin, eye, and respiratory irritation; aquatic toxicity.[4][6][10]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[11]
Disposal Method Collection by a licensed hazardous waste contractor for incineration.[7][8]
Regulatory Framework EPA (RCRA), OSHA, and local institutional policies.[12][13][14][15]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[14] For academic institutions, this may fall under the alternative requirements of 40 CFR Part 262, Subpart K.[12][16][17] The core principle is clear: do not dispose of this chemical down the drain or in regular trash .[2]

Step 1: Waste Identification and Segregation
  • Classify the Waste: this compound is a halogenated organic solid .

  • Segregate: This waste must be kept separate from non-halogenated organic waste, aqueous waste, and other reactive waste streams.[3][9][18] Commingling halogenated and non-halogenated waste significantly increases disposal costs and complexity.[19]

Step 2: Preparing the Hazardous Waste Container
  • Select an Appropriate Container: Use a designated, leak-proof container with a secure, screw-top lid that is compatible with organic solids. The container must be in good condition.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[3]

  • Complete the Label: Clearly write the full chemical name, "this compound," and list all other components if it is part of a mixture, including solvents and their approximate percentages.[3][9] Ensure the generator's name and lab location are accurately filled out.

Step 3: Waste Accumulation
  • Transfer the Waste: Carefully transfer the solid this compound waste into the prepared, labeled container. If dealing with contaminated materials (e.g., weighing paper, gloves), place them in the same container.

  • Manage Contaminated Solvents: If the compound is dissolved in a solvent, it must be disposed of as halogenated liquid waste. Do not mix with non-halogenated solvent waste.[18]

  • Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[3][18] This minimizes the release of vapors and prevents spills.

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment tray to manage potential leaks.

Step 4: Arranging for Final Disposal
  • Do Not Exceed Limits: Be aware of the volume and time limits for waste accumulation in an SAA as defined by the EPA and your institution.[12]

  • Schedule a Pickup: Once the container is full or the accumulation time limit is approaching, schedule a waste collection with your institution's EHS office or an approved hazardous waste contractor.[2]

  • Maintain Records: Keep accurate records of the waste generated and disposed of, as this documentation is essential for regulatory compliance.[14]

Part 3: Disposal Workflow and Logic

The decision-making process for chemical disposal must be systematic and logical to ensure safety and compliance. The following diagram illustrates the workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_accumulate Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal start Start: Have This compound for Disposal assess_hazards 1. Assess Hazards (Chlorinated, Aldehyde) & Don PPE start->assess_hazards get_container 2. Obtain a Designated Halogenated Waste Container assess_hazards->get_container label_container 3. Affix & Complete 'Hazardous Waste' Label get_container->label_container transfer_waste 4. Transfer Waste into Container inside Fume Hood label_container->transfer_waste close_container 5. Securely Close Container transfer_waste->close_container store_saa 6. Store in Secondary Containment in SAA close_container->store_saa monitor_limits 7. Monitor Accumulation Volume & Time Limits store_saa->monitor_limits request_pickup 8. Request Pickup from Institutional EHS monitor_limits->request_pickup end End: Waste Collected by Licensed Contractor request_pickup->end

Caption: Disposal workflow for this compound.

References

Mastering the Safe Handling of 3-Chloro-4-morpholinobenzaldehyde: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Comprehensive Safety and Operational Protocol for Researchers, Scientists, and Drug Development Professionals

The responsible advancement of science necessitates an unwavering commitment to safety. This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 3-Chloro-4-morpholinobenzaldehyde. As a Senior Application Scientist, my aim is to instill a deep understanding of not just what to do, but why each procedural step is critical for ensuring your well-being and the integrity of your research.

Foundational Principles of Protection: A Multi-layered Approach

Effective protection from chemical hazards is not reliant on a single piece of equipment, but rather a systematic and well-understood implementation of multiple layers of safety. This includes engineering controls (such as fume hoods), administrative controls (like standard operating procedures), and finally, the crucial barrier of Personal Protective Equipment.

Eye and Face Protection: Your First Line of Defense

Given the potential for this compound to cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement for any work involving this compound. They should fit snugly against the face to provide a seal against splashes and airborne particles.

  • Face Shield: When there is a heightened risk of splashes, such as during the transfer of solutions or when working with larger quantities, a face shield must be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the entire face.

It is imperative that all eye and face protection meets the ANSI Z87.1 standard for impact and splash resistance.

Skin and Body Protection: An Impermeable Barrier

Dermal contact is a primary route of exposure for many laboratory chemicals. The selection of appropriate gloves and protective clothing is paramount.

Glove Selection: A Matter of Chemical Compatibility

The choice of glove material is critical and should be based on chemical resistance data. For this compound, a composite of data from benzaldehyde and morpholine provides a strong basis for selection.

Glove MaterialResistance to BenzaldehydeResistance to MorpholineRecommendation for this compound
Nitrile Fair to Good[1]Good[1]Suitable for incidental contact and splash protection. Not recommended for prolonged immersion.
Neoprene Very Good[1]Very Good[1]A robust choice for both splash protection and extended handling.
Butyl Rubber Very Good[1]Very Good[1]Offers excellent protection, particularly for tasks involving significant handling or potential for immersion.
Natural Rubber (Latex) Good[1]Very Good[1]While offering good chemical resistance, the potential for latex allergies makes it a less preferred option in a multi-user lab environment.

Procedural Guidance for Glove Use:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.

  • Double Gloving: For tasks with a higher risk of exposure, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Prompt Removal: If a glove comes into contact with the chemical, it should be removed immediately and disposed of as hazardous waste.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.

Protective Clothing:

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect your skin and personal clothing from splashes.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a disposable chemical-resistant suit may be necessary.

Respiratory Protection: Safeguarding Your Inhalation Pathway

This compound is a powder, and like many aromatic aldehydes, it may cause respiratory tract irritation. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.

In situations where a fume hood is not available or during a significant spill, respiratory protection is required.

  • N95 Particulate Respirator: For weighing and handling the solid powder in the absence of adequate engineering controls, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[2][3]

  • Air-Purifying Respirator (APR) with Organic Vapor Cartridges: If there is a potential for significant vapor exposure, a half-mask or full-facepiece APR with organic vapor cartridges should be used.[4][5] A full-facepiece model offers the added benefit of eye protection.[5]

A formal respiratory protection program, including fit testing and training, is essential for all personnel required to wear respirators.[4]

Operational and Disposal Plans: A Step-by-Step Approach to Safety

Handling Powdered this compound:

  • Designated Area: Weighing and handling of the solid should be performed in a designated area, such as a chemical fume hood or a glove box.

  • Minimize Dust: Use a scoop or spatula to transfer the powder. Avoid pouring, which can generate dust.[6]

  • Surface Protection: Cover the work surface with disposable bench paper to contain any minor spills.

  • Container Management: Keep the container of the chemical closed when not in use.

Spill Response:

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean up any spill, don the appropriate PPE, including chemical splash goggles, a face shield, double nitrile or neoprene gloves, and a lab coat. For large spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Cleanup: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and then decontaminate with a suitable solvent if necessary. All materials used for cleanup should be disposed of as hazardous waste.

Disposal of Contaminated Materials:

All materials contaminated with this compound, including gloves, disposable lab coats, bench paper, and cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: As a halogenated aromatic compound, waste containing this chemical should be collected in a designated, clearly labeled container for halogenated organic waste.[7][8][9][10] Do not mix with non-halogenated waste.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[7]

  • Institutional Procedures: Follow your institution's specific guidelines for the disposal of chemical waste.

Visualizing the Path to Safety

The following workflow provides a clear decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess the Task weighing Weighing Solid Compound start->weighing solution_prep Preparing Solutions start->solution_prep small_scale_reaction Small-Scale Reaction (<5g) start->small_scale_reaction large_scale_reaction Large-Scale Reaction (>5g) / Purification start->large_scale_reaction spill_cleanup Spill Cleanup start->spill_cleanup fume_hood Work in a Chemical Fume Hood? weighing->fume_hood splash_risk Significant Splash Risk? solution_prep->splash_risk small_scale_reaction->fume_hood large_scale_reaction->fume_hood ppe_apron Add Chemical-Resistant Apron large_scale_reaction->ppe_apron large_spill Large Spill or Poor Ventilation? spill_cleanup->large_spill ppe_base Minimum PPE: - Chemical Splash Goggles - Nitrile or Neoprene Gloves - Lab Coat fume_hood->ppe_base Yes ppe_respirator_n95 Add N95 Respirator fume_hood->ppe_respirator_n95 No splash_risk->ppe_base No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes large_spill->ppe_base No ppe_respirator_apr Add Air-Purifying Respirator (Organic Vapor Cartridges) large_spill->ppe_respirator_apr Yes ppe_face_shield->ppe_base ppe_respirator_n95->ppe_base ppe_respirator_apr->ppe_apron ppe_apron->fume_hood ppe_apron->ppe_base

Caption: PPE selection workflow for handling this compound.

Emergency Preparedness: Eyewash and Safety Showers

In accordance with OSHA regulations, any laboratory where injurious corrosive materials are handled must be equipped with a readily accessible emergency eyewash station and safety shower.[11][12][13]

  • Location: The eyewash and shower must be located within a 10-second travel distance from the hazard and on the same level.[13]

  • Operation: They must be capable of providing a continuous flow of tepid water for at least 15 minutes.[11]

  • Maintenance: Weekly activation is necessary to ensure proper functioning and to flush out any contaminants in the plumbing.

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also fostering a culture of responsibility and excellence within your research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.